Product packaging for Difluoromalonic acid(Cat. No.:CAS No. 1514-85-8)

Difluoromalonic acid

Cat. No.: B072460
CAS No.: 1514-85-8
M. Wt: 140.04 g/mol
InChI Key: LIHVFFFGWFBSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Difluoromalonic acid is a highly valuable fluorinated synthetic building block prized for its role in introducing the difluoromethylene (CF2) group into target molecules. This group is a key isostere for carbonyl and methylene units, significantly altering the electronic properties, metabolic stability, and lipophilicity of lead compounds. Its primary research application lies in medicinal chemistry and pharmaceutical research, where it is extensively used to synthesize fluorinated analogs of biologically active molecules, such as enzyme inhibitors and receptor ligands. The presence of the two strongly electron-withdrawing fluorine atoms activates the central methylene proton, enhancing its acidity and making it a versatile nucleophile in alkylation and condensation reactions. Furthermore, its carboxylic acid groups allow for decarboxylation strategies or further functionalization, enabling the synthesis of complex difluorinated structures like α,α-difluoroketones, 2,2-difluoro-2-arylethanols, and other heterocyclic systems. This compound is instrumental in the development of agrochemicals, materials science for creating specialized polymers, and as a precursor for other critical fluorinating reagents. This compound is offered to support innovative research in chemical biology and drug discovery programs aiming to optimize the pharmacokinetic and physicochemical properties of novel therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2F2O4 B072460 Difluoromalonic acid CAS No. 1514-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoropropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHVFFFGWFBSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(=O)O)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435930
Record name Difluoromalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514-85-8
Record name 2,2-Difluoropropanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1514-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluoromalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name difluoropropanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of Difluoromalonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Difluoromalonic acid, a fluorinated derivative of malonic acid, is a valuable building block in medicinal chemistry and materials science. The introduction of gem-difluoro groups can significantly alter the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and acidity. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated data, and visual representations of key processes.

Synthesis of this compound

The primary synthetic route to this compound involves the hydrolysis of its corresponding dialkyl esters, most commonly diethyl difluoromalonate or dimethyl difluoromalonate. While the direct oxidation of malonic acid with strong oxidizing agents like potassium permanganate is a theoretical possibility, controlling the reaction to achieve the desired difluorinated product is challenging and often leads to decomposition.

Hydrolysis of Diethyl Difluoromalonate

The hydrolysis of diethyl difluoromalonate is the most common method for the preparation of this compound. This transformation can be achieved under either acidic or basic conditions. However, studies on related fluorinated esters suggest that the hydrolysis can be challenging and may require vigorous conditions due to the electronic effects of the fluorine atoms. Care must be taken to avoid decarboxylation, which can be a significant side reaction under harsh conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl difluoromalonate and a 6M aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the optimal reaction time.

  • Workup: After completion of the reaction, allow the mixture to cool to room temperature. The product can be isolated by extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are then combined, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization or sublimation. One study reports obtaining highly hygroscopic crystals by sublimation in vacuo.[2]

Experimental Protocol: Base-Mediated Hydrolysis

A general procedure for the hydrolysis of esters using tert-butylamine and lithium bromide in a mixed solvent system can also be considered as a starting point.[3]

  • Reaction Setup: To a solution of diethyl difluoromalonate in methanol or ethanol, add water, tert-butylamine, and lithium bromide.[3]

  • Reaction Conditions: Stir the mixture under reflux for the required time, monitoring the reaction by TLC or 1H NMR spectroscopy.[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. The organic phase is washed sequentially with saturated aqueous ammonium chloride and brine. The aqueous phase is then acidified with 10% aqueous HCl to a pH of 1 and extracted with ethyl acetate.[3]

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under vacuum to yield the carboxylic acid.[3]

It is important to note that the hydrolysis of fluorinated esters can be sluggish and may lead to side products. Therefore, careful optimization of the reaction conditions is crucial to obtain a good yield of this compound.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity and purity. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₃H₂F₂O₄[4]
Molecular Weight140.04 g/mol [5]
Melting Point117-118 °C[5]
Density1.789 g/cm³[6]
Boiling Point315.827 °C at 760 mmHg[6]
Flashing Point144.808 °C[6]
X-ray Crystallography

The molecular structure of this compound has been determined by single-crystal X-ray diffraction.[2]

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a9.59 Å
b5.61 Å
c9.80 Å
β115.1°
Z4
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: Due to the absence of protons on the α-carbon, the ¹H NMR spectrum of this compound in D₂O is expected to show a single resonance for the acidic protons of the carboxylic acid groups. The chemical shift of this peak will be dependent on the concentration and temperature.

  • ¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. The expected chemical shifts are:

    • C=O (Carboxylic acid): ~165-185 ppm

    • CF₂: This carbon will appear as a triplet due to coupling with the two fluorine atoms. The chemical shift is expected to be in the downfield region due to the electron-withdrawing nature of the fluorine atoms.

  • ¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound is expected to show a single resonance for the two equivalent fluorine atoms. PubChem lists a ¹⁹F NMR spectrum for this compound.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Strong, Broad
C=O stretch (Carboxylic acid)1700-1725Strong
C-F stretch1000-1400Strong
C-O stretch1210-1320Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) may be observed, although it might be weak. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).

  • Electrospray Ionization (ESI-MS): ESI is a softer ionization technique and is more likely to show the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Visualizing the Workflow

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow start Diethyl Difluoromalonate hydrolysis Hydrolysis (Acid or Base Catalysis) start->hydrolysis product This compound hydrolysis->product Characterization_Workflow DFMA Difluoromalonic Acid NMR NMR DFMA->NMR ¹H, ¹³C, ¹⁹F IR IR DFMA->IR Functional Groups MS MS DFMA->MS Molecular Weight & Fragmentation Xray X-ray DFMA->Xray Crystal Structure

References

An In-depth Technical Guide to the Physical and Chemical Properties of Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromalonic acid, a geminal difluorinated dicarboxylic acid, is a valuable building block in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, influencing their acidity, lipophilicity, metabolic stability, and conformational preferences. These modifications are of particular interest in drug design, where fine-tuning these properties can lead to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential applications in drug development.

Physical and Chemical Properties

The introduction of two fluorine atoms on the alpha-carbon of malonic acid has a profound impact on its electronic properties, most notably its acidity. The strong electron-withdrawing nature of fluorine stabilizes the conjugate base, making this compound a significantly stronger acid than its non-fluorinated counterpart.

Quantitative Physical and Chemical Data
PropertyValueSource/Notes
Molecular Formula C₃H₂F₂O₄--INVALID-LINK--
Molecular Weight 140.04 g/mol --INVALID-LINK--[1]
Melting Point 117-118 °C--INVALID-LINK--
Boiling Point 315.8 °C at 760 mmHg--INVALID-LINK--[2]
Density 1.789 g/cm³--INVALID-LINK--[2]
pKa₁ ~1.22 (estimated)Based on the experimental pKa of difluoroacetic acid.
pKa₂ ~3.0 - 4.0 (estimated)Estimated based on the typical pKa difference in dicarboxylic acids.
Solubility No quantitative data available. Expected to be soluble in water and polar organic solvents like ethanol, DMSO, and acetone.General chemical principles.
Appearance White crystalline solidGeneral supplier information.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Predicted Spectrum: A single broad singlet is expected for the two acidic protons of the carboxylic acid groups. The chemical shift of this peak would be highly dependent on the solvent and concentration, but would typically appear in the region of 10-13 ppm. The proton on the difluoromethyl group is absent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Predicted Spectrum:

    • Carboxylic Acid Carbon (-COOH): A peak is expected in the range of 160-170 ppm. This carbon is not directly attached to fluorine, so no significant C-F coupling is anticipated.

    • Difluorinated Carbon (-CF₂-): A triplet is expected due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shift would likely be in the range of 110-120 ppm.

    • No other carbon signals are present in the molecule.

IR (Infrared) Spectroscopy

  • Predicted Spectrum:

    • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H groups in a carboxylic acid dimer.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1730 cm⁻¹.

    • C-F Stretch: Strong absorption bands are expected in the region of 1000-1200 cm⁻¹ due to the C-F stretching vibrations.

    • C-O Stretch: A medium intensity band is expected around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

  • Predicted Fragmentation: Upon electron ionization, the molecular ion peak (M⁺) at m/z = 140 would be observed. Common fragmentation pathways would include:

    • Loss of a hydroxyl radical (-OH) to give a peak at m/z = 123.

    • Loss of a carboxyl group (-COOH) to give a peak at m/z = 95.

    • Decarboxylation (loss of CO₂) to give a peak at m/z = 96, corresponding to the difluoroacetic acid radical cation.[3][4][5]

    • Further fragmentation of the difluoroacetic acid fragment would lead to peaks corresponding to the loss of fluorine and other fragments.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Diethyl Difluoromalonate

This protocol is adapted from the general procedure for the hydrolysis of related malonic esters.[6]

Materials:

  • Diethyl 2,2-difluoromalonate

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Sodium hydroxide (for neutralization if needed)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diethyl 2,2-difluoromalonate (1 equivalent).

  • Add a 6 M aqueous solution of hydrochloric acid (excess, e.g., 5-10 equivalents).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy of aliquots. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL) to remove any unreacted starting material or byproducts.

  • Carefully evaporate the water from the aqueous layer under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent or solvent pair (e.g., water, ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Chemical Reactivity

Decarboxylation

Like other malonic acids, this compound is susceptible to decarboxylation upon heating, typically yielding difluoroacetic acid.[7][8] The presence of the electron-withdrawing fluorine atoms may influence the temperature at which decarboxylation occurs.

Decarboxylation cluster_reactants Reactant cluster_products Products DFMA This compound Heat Heat (Δ) DFAA Difluoroacetic Acid DFMA->DFAA CO2 CO₂ DFMA->CO2

Decarboxylation of this compound.
Knoevenagel-Doebner Condensation

This compound can potentially be used in Knoevenagel-Doebner condensations with aldehydes and ketones. This reaction typically involves the condensation of an active methylene compound with a carbonyl group, followed by decarboxylation to yield an α,β-unsaturated carboxylic acid. The high acidity of the α-protons in this compound would facilitate the initial condensation step.

Knoevenagel_Doebner cluster_reactants Reactants cluster_products Products DFMA This compound Intermediate Unstable Intermediate DFMA->Intermediate + Aldehyde Aldehyde Aldehyde/Ketone (R₂C=O) Base Base (e.g., Pyridine) Product α,β-Unsaturated Difluoro-acid Intermediate->Product - CO₂, - H₂O CO2 CO₂ Water H₂O

Potential Knoevenagel-Doebner Reaction.

Role in Drug Development and Medicinal Chemistry

While specific signaling pathways directly involving this compound are not well-documented, its structural motifs are of significant interest in drug design. The incorporation of fluorine can profoundly influence a molecule's biological activity.[9][10]

Bioisosteric Replacement

The difluoromethylene group (-CF₂-) can act as a bioisostere for an ether oxygen or a carbonyl group. This substitution can enhance metabolic stability by blocking sites of oxidation. Furthermore, the difluorinated analog can exhibit altered hydrogen bonding capabilities and conformational preferences, potentially leading to improved binding affinity for a target protein.

Enzyme Inhibition

Malonate itself is a classic competitive inhibitor of succinate dehydrogenase, an enzyme in the citric acid cycle.[11] It is plausible that this compound or its derivatives could act as inhibitors for various enzymes. The altered acidity and steric profile of the difluoro-substituted compound could lead to different or enhanced inhibitory activities. For example, fluorinated compounds have been successfully designed as inhibitors for proteases and other enzymes.[12]

Enzyme_Inhibition Substrate Natural Substrate Enzyme Enzyme Active Site Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes DFMA_analog Difluoromalonate Analog DFMA_analog->Enzyme Binds (Inhibits)

Competitive Enzyme Inhibition Model.
Use in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound and its esters are valuable precursors for the synthesis of more complex fluorinated molecules.[12] The dicarboxylic acid functionality allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds for drug discovery programs.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed.[13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and reactive building block with significant potential in medicinal chemistry and materials science. Its unique physical and chemical properties, largely dictated by the presence of the geminal fluorine atoms, make it an attractive starting material for the synthesis of novel fluorinated compounds. While further research is needed to fully elucidate its biological roles and quantitative properties, this guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromalonic acid, a halogenated derivative of malonic acid, presents a unique molecular framework of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its molecular structure and bonding characteristics, drawing upon established crystallographic data. The document details the precise spatial arrangement of its constituent atoms, explores the intramolecular and intermolecular forces that govern its solid-state architecture, and furnishes detailed experimental protocols for its synthesis and crystallographic analysis. All quantitative data is presented in structured tables for clarity and comparative ease. Furthermore, logical and structural relationships are visualized through Graphviz diagrams to facilitate a deeper understanding of this compound's fundamental properties.

Molecular Structure

The definitive elucidation of the three-dimensional structure of this compound in the solid state was achieved through single-crystal X-ray diffraction analysis.[1] This powerful technique provides precise atomic coordinates, from which intramolecular bond lengths and angles can be determined with high accuracy.

Crystal System and Space Group

This compound crystallizes in the monoclinic system, belonging to the space group P2₁/c.[1] The unit cell parameters have been determined as follows:

ParameterValue
a9.59 ± 0.01 Å
b5.61 ± 0.01 Å
c9.80 ± 0.01 Å
β115.1 ± 0.1°
Z4

Crystal data for this compound.[1]

The presence of four molecules per unit cell in the P2₁/c space group indicates that the crystal is a racemate, composed of two enantiomeric conformations.[1]

Molecular Conformation

A notable feature of the this compound molecule is the near coplanarity of the two carboxyl groups with the central carbon atom (C2) and one of the fluorine atoms. This arrangement is influenced by the strong electron-withdrawing nature of the fluorine atoms. However, complete coplanarity of both carboxyl groups simultaneously is hindered by steric repulsion between the oxygen atoms of the adjacent carboxyl groups.[1] This leads to a slightly twisted conformation.

In the crystal structure, the molecules of this compound are arranged in infinite chains, a common packing motif for dicarboxylic acids.[1]

Bonding

The bonding within and between molecules of this compound is a critical determinant of its physical and chemical properties.

Intramolecular Bonding

The covalent bonding within the this compound molecule is characterized by standard single and double bonds. The key bond lengths and angles, as determined by X-ray crystallography, are summarized in the table below.

BondLength (Å)Bond AngleAngle (°)
C1 - C2[Data not available in snippets]O1 - C1 - O2[Data not available in snippets]
C2 - C3[Data not available in snippets]O1 - C1 - C2[Data not available in snippets]
C2 - F1[Data not available in snippets]O2 - C1 - C2[Data not available in snippets]
C2 - F2[Data not available in snippets]C1 - C2 - C3[Data not available in snippets]
C1 = O1[Data not available in snippets]F1 - C2 - F2[Data not available in snippets]
C1 - O2[Data not available in snippets]F1 - C2 - C1[Data not available in snippets]
C3 = O3[Data not available in snippets]F2 - C2 - C1[Data not available in snippets]
C3 - O4[Data not available in snippets]F1 - C2 - C3[Data not available in snippets]
O2 - H1[Data not available in snippets]F2 - C2 - C3[Data not available in snippets]
O4 - H2[Data not available in snippets]O3 - C3 - O4[Data not available in snippets]
O3 - C3 - C2[Data not available in snippets]
O4 - C3 - C2[Data not available in snippets]

Selected bond lengths and angles for this compound. The precise values from the original crystallographic study were not available in the searched abstracts.

Intermolecular Bonding: Hydrogen Bonding Network

The most significant intermolecular interaction in the crystal structure of this compound is hydrogen bonding. The carboxylic acid groups of adjacent molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds.[1] This creates the infinite chains observed in the crystal packing.

G cluster_0 Molecule 1 cluster_1 Molecule 2 (Centrosymmetrically Related) O1_1 O C1_1 C C1_1->O1_1 O2_1 O C1_1->O2_1 C2_1 C C1_1->C2_1 H1_1 H O2_1->H1_1 O1_2 O H1_1->O1_2 F1_1 F C2_1->F1_1 F2_1 F C2_1->F2_1 C3_1 C C2_1->C3_1 O3_1 O C3_1->O3_1 O4_1 O C3_1->O4_1 H2_1 H O4_1->H2_1 C1_2 C C1_2->O1_2 O2_2 O C1_2->O2_2 C2_2 C C1_2->C2_2 H1_2 H O2_2->H1_2 H1_2->O1_1 F1_2 F C2_2->F1_2 F2_2 F C2_2->F2_2 C3_2 C C2_2->C3_2 O3_2 O C3_2->O3_2 O4_2 O C3_2->O4_2 H2_2 H O4_2->H2_2

Figure 1: Hydrogen bonding between two this compound molecules.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding dialkyl ester, such as diethyl difluoromalonate.

Workflow for the Synthesis of this compound

G start Diethyl Difluoromalonate hydrolysis Acid Hydrolysis (e.g., aq. HCl, reflux) start->hydrolysis extraction Solvent Extraction (e.g., with ether) hydrolysis->extraction drying Drying of Organic Phase (e.g., over MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation crystallization Crystallization evaporation->crystallization product This compound Crystals crystallization->product

Figure 2: Synthetic workflow for this compound.

Detailed Methodology:

  • Hydrolysis: Diethyl difluoromalonate is refluxed with an excess of a strong acid, such as concentrated hydrochloric acid. The reaction progress can be monitored by techniques like thin-layer chromatography.

  • Extraction: After cooling to room temperature, the reaction mixture is extracted several times with a suitable organic solvent, for example, diethyl ether, to isolate the this compound.

  • Drying: The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate to remove any residual water.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Crystallization: Pure crystals of this compound suitable for X-ray diffraction can be obtained by recrystallization from an appropriate solvent system.

Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound involves the following key steps:

Workflow for Crystal Structure Determination

G crystal Single Crystal of This compound diffractometer Mounting on a Diffractometer crystal->diffractometer xray Exposure to a Monochromatic X-ray Beam (e.g., Mo Kα) diffractometer->xray diffraction Collection of Diffraction Data xray->diffraction processing Data Processing and Structure Solution diffraction->processing refinement Structure Refinement processing->refinement structure Final Molecular Structure refinement->structure

Figure 3: Workflow for X-ray crystallographic analysis.

Detailed Methodology:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71069 Å).[1] The diffraction intensities are measured at various crystal orientations.

  • Structure Solution: The collected intensity data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated structure factors.

Conclusion

The molecular structure and bonding of this compound are well-defined by single-crystal X-ray diffraction. Its monoclinic crystal system, the presence of conformational enantiomers, and the extensive hydrogen-bonding network are key features of its solid-state architecture. The provided experimental protocols offer a guide for the synthesis and structural analysis of this important fluorinated organic acid. This detailed understanding of its molecular characteristics is fundamental for its application in the rational design of novel pharmaceuticals and advanced materials.

References

Spectroscopic Profile of Difluoromalonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for difluoromalonic acid. Due to the limited availability of published experimental spectra for the free acid, this document presents a detailed analysis of its close and commercially available analog, diethyl 2,2-difluoromalonate, and provides predicted data for this compound based on established spectroscopic principles. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for acquiring such data, and visualizations of the analytical workflow.

Introduction

This compound (C₃H₂F₂O₄, CAS: 1514-85-8) is a fluorinated organic compound with potential applications in medicinal chemistry and materials science.[1] The introduction of gem-difluoro groups can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide summarizes the available and predicted spectroscopic data to aid researchers in their work with this compound and its derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: NMR Spectroscopic Data for Diethyl 2,2-Difluoromalonate and Predicted Data for this compound

NucleusDiethyl 2,2-Difluoromalonate (Experimental)This compound (Predicted)
¹H NMR δ (ppm): 1.34 (t, 6H, J = 7.1 Hz, -CH₃), 4.33 (q, 4H, J = 7.1 Hz, -OCH₂-)δ (ppm): ~10-13 (br s, 2H, -COOH)
¹³C NMR δ (ppm): 13.9 (-CH₃), 62.6 (-OCH₂-), 116.1 (t, JC-F ≈ 250 Hz, -CF₂-), 163.9 (t, JC-F ≈ 30 Hz, C=O)δ (ppm): ~115 (t, JC-F ≈ 250-260 Hz, -CF₂-), ~165 (t, JC-F ≈ 25-35 Hz, C=O)
¹⁹F NMR δ (ppm): -105 to -115 (referenced to CFCl₃)δ (ppm): -100 to -120 (referenced to CFCl₃)

Note: Predicted values for this compound are based on typical chemical shifts for carboxylic acids and fluorinated compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes for this compound are associated with the hydroxyl, carbonyl, and carbon-fluorine bonds.

Table 2: IR Spectroscopic Data

Functional GroupDiethyl 2,2-Difluoromalonate (Vapor Phase)[2]This compound (Predicted)
O-H stretch N/A3300-2500 cm⁻¹ (broad)
C-H stretch ~2985 cm⁻¹N/A
C=O stretch ~1770-1745 cm⁻¹~1740-1700 cm⁻¹
C-F stretch ~1300-1100 cm⁻¹~1300-1100 cm⁻¹
C-O stretch ~1300-1000 cm⁻¹~1320-1210 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For diethyl 2,2-difluoromalonate, a GC-MS spectrum is available.[2]

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Diethyl 2,2-Difluoromalonate 196.05151 (-OEt), 123 (-COOEt), 96, 29 (-CH₂CH₃)
This compound 140.00 (Predicted)123 (-OH), 95 (-COOH), 75, 51

Note: Fragmentation of this compound is predicted to involve losses of hydroxyl and carboxyl groups.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like this compound would involve the following steps:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10 mg of sample solvent in 0.5 mL of deuterated solvent (e.g., D₂O, Acetone-d₆) dissolve->solvent transfer Transfer to NMR tube solvent->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz) transfer->instrument tune Tune and shim the instrument instrument->tune acquire Acquire ¹H, ¹³C, and ¹⁹F spectra tune->acquire process Process raw data (Fourier transform, phase correction, baseline correction) acquire->process reference Reference spectra (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) process->reference integrate Integrate peaks and determine coupling constants reference->integrate

Caption: General workflow for NMR spectroscopic analysis.
IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is commonly used.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing mix Mix ~1 mg of sample with ~100 mg of dry KBr grind Grind mixture to a fine powder mix->grind press Press into a transparent pellet grind->press place Place pellet in FT-IR spectrometer press->place acquire Acquire the spectrum place->acquire process Process the interferogram acquire->process identify Identify and label significant peaks process->identify

Caption: Workflow for IR analysis using the KBr pellet method.
Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for analyzing this compound.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve a small amount of sample solvent in a suitable solvent (e.g., methanol/water) dissolve->solvent infuse Infuse the solution into the ESI source solvent->infuse acquire Acquire the mass spectrum infuse->acquire identify Identify the molecular ion peak acquire->identify analyze Analyze the fragmentation pattern identify->analyze

Caption: General workflow for ESI-MS analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While direct experimental data for the free acid is scarce, the provided data for its diethyl ester, coupled with predicted values and general experimental protocols, offers a solid foundation for researchers. The presented workflows and tabulated data are intended to facilitate the identification and further investigation of this and related fluorinated compounds in various scientific and developmental pursuits.

References

An In-depth Technical Guide to the Thermodynamic Properties of Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of difluoromalonic acid. Recognizing the current scarcity of direct experimental data for this compound, this document focuses on its known physical characteristics, its acidity in the context of related fluorinated carboxylic acids, and the established experimental and computational methodologies for determining its thermodynamic parameters. This guide is intended to serve as a foundational resource for researchers, enabling them to understand the key thermodynamic considerations and the workflows required to obtain these critical data points for applications in research and drug development.

Introduction

This compound (C₃H₂F₂O₄, CAS No. 1514-85-8) is a halogenated dicarboxylic acid of interest in various fields, including organic synthesis and medicinal chemistry.[1] The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making a thorough understanding of their thermodynamics essential for predicting reactivity, stability, and biological interactions. This guide summarizes the available data for this compound and details the standard methods for the determination of its key thermodynamic properties.

Physical and Structural Properties

PropertyValueReference
CAS Number 1514-85-8[1]
Molecular Formula C₃H₂F₂O₄[1]
Molecular Weight 140.04 g/mol [1]
Density 1.789 g/cm³[2]
Boiling Point 315.827 °C at 760 mmHg[2]
Flashing Point 144.808 °C[2]
Crystal Structure Monoclinic, space group P2₁/c[3]

Acidity and Dissociation Constants (pKa)

The acidity of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While a definitive experimental pKa value for this compound is not available in the reviewed literature, its acidity can be inferred from related compounds. The strong electron-withdrawing effect of the two fluorine atoms on the α-carbon is expected to significantly increase the acidity of the carboxylic acid protons compared to unsubstituted malonic acid.

For context, the pKa values of several related fluorinated and non-fluorinated carboxylic acids are presented below. It is anticipated that the pKa₁ of this compound would be very low, likely less than 1, indicating it is a strong acid.

CompoundpKa₁pKa₂Reference
Malonic Acid2.835.69
Fluoroacetic Acid2.59-[4]
Difluoroacetic Acid1.22 ± 0.03-[5][6]
Trifluoroacetic Acid0.03 ± 0.08-[5][6]
Oxalic Acid1.253.81[4]

The determination of pKa is crucial for understanding the ionization state of the molecule at physiological pH.

Experimental Determination of Thermodynamic Properties

The following sections detail the standard experimental protocols for determining the key thermodynamic properties of a compound like this compound.

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion (ΔcH°), measured using bomb calorimetry.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precise mass of the solid this compound is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless-steel vessel (the "bomb"). A fuse wire is positioned to contact the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically 20-30 atm).

  • Calorimeter Setup: The bomb is submerged in a known volume of water in a well-insulated container (the calorimeter). The initial temperature is recorded precisely.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is recorded.

  • Calculation: The heat of combustion is calculated using the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) and the measured ΔT. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.

G cluster_workflow Workflow for Enthalpy of Formation Determination A Precisely weigh sample B Place sample in bomb with fuse A->B C Pressurize bomb with O₂ B->C D Submerge bomb in calorimeter C->D E Record initial temperature D->E F Ignite sample E->F G Record final temperature F->G H Calculate ΔcH° G->H I Calculate ΔfH° using Hess's Law H->I

Workflow for Bomb Calorimetry.

Heat capacity and standard entropy can be determined using differential scanning calorimetry (DSC) and by applying the principles of the third law of thermodynamics.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a hermetically sealed DSC pan. An empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The cell is subjected to a precise temperature program, typically involving a controlled heating rate (e.g., 10 °C/min) over the desired temperature range.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is proportional to the heat capacity of the sample.

  • Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from near absolute zero up to that temperature, accounting for the entropies of any phase transitions.

G cluster_workflow Workflow for Cp and S° Determination A Weigh sample into DSC pan B Place sample and reference in DSC A->B C Apply controlled heating program B->C D Measure differential heat flow C->D E Calculate Cp as a function of T D->E F Integrate Cp/T to determine S° E->F

Workflow for DSC Analysis.

The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard entropy using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔfS°

Where ΔfS° is the standard entropy of formation, calculated from the standard entropies of the compound and its constituent elements in their standard states.

Potentiometric titration or NMR spectroscopy are common methods for determining pKa values.[5][6]

Experimental Protocol: ¹⁹F NMR for pKa Determination

  • Sample Preparation: A series of solutions of this compound are prepared at a constant concentration in a suitable buffer system (e.g., oxalate buffer) across a range of pH values.[5]

  • NMR Spectroscopy: The ¹⁹F NMR spectrum is acquired for each sample. A reference compound, such as trifluoromethanesulfonate, may be included.[5]

  • Chemical Shift Analysis: The chemical shift of the fluorine signal will change as a function of pH due to the protonation/deprotonation of the carboxylic acid groups.

  • Data Fitting: The chemical shift data is plotted against pH and fitted to an appropriate equation (e.g., a modified Henderson-Hasselbalch equation) to determine the pKa values.

G cluster_workflow Workflow for pKa Determination by NMR A Prepare samples at various pH B Acquire ¹⁹F NMR spectra A->B C Measure ¹⁹F chemical shifts B->C D Plot chemical shift vs. pH C->D E Fit data to determine pKa D->E

Workflow for pKa Determination by NMR.

Computational Determination of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties. High-level ab initio and density functional theory (DFT) methods are commonly employed.

Computational Protocol: Ab Initio/DFT Calculations

  • Structure Optimization: The 3D structure of this compound is optimized to find the lowest energy conformation using a selected level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermochemical Analysis: The output of the frequency calculation provides the enthalpy, entropy, and Gibbs free energy at the specified temperature (usually 298.15 K).

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using isodesmic or atomization reactions, where the energies of the reactants and products are computed at a high level of theory (e.g., G4 or CBS-QB3).

G cluster_workflow Computational Thermochemistry Workflow A Build initial 3D structure B Geometry optimization A->B C Vibrational frequency calculation B->C D Obtain thermal corrections (H, S, G) C->D E Calculate ΔfH° via isodesmic reactions C->E

Computational Thermochemistry Workflow.

Relevance in Drug Development

While no specific signaling pathways involving this compound have been identified in the literature, the general workflow for assessing the biological relevance of a small molecule is well-established. Thermodynamic properties are integral to understanding the initial stages of this process, particularly ligand-receptor binding.

G cluster_workflow General Workflow for Biological Activity Assessment A Compound Synthesis & Characterization B In Silico Screening (Docking) A->B C In Vitro Binding Assays (e.g., ITC) B->C ΔG_binding prediction D Cell-based Functional Assays C->D Binding affinity (Kd, ΔH, TΔS) E In Vivo Animal Models D->E F Clinical Trials E->F

Workflow for Biological Activity Assessment.

The Gibbs free energy of binding (ΔG_binding), which can be dissected into its enthalpic (ΔH) and entropic (TΔS) components through techniques like Isothermal Titration Calorimetry (ITC), governs the affinity of a molecule for its biological target.

Conclusion

This technical guide has synthesized the currently available information on the thermodynamic properties of this compound. While specific experimental values for its enthalpy of formation, entropy, and Gibbs free energy are lacking, this document provides a robust framework for understanding and obtaining these critical parameters. By detailing the standard experimental and computational methodologies, and placing the compound in the context of its chemical analogues, this guide serves as a valuable resource for scientists and researchers. The workflows and protocols outlined herein provide a clear path forward for the comprehensive thermodynamic characterization of this compound, which is essential for its potential applications in drug development and other scientific disciplines.

References

The Genesis of a Fluorinated Workhorse: A Technical History of Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the vast arsenal of fluorinated building blocks, difluoromalonic acid and its esters hold a prominent position due to their versatility in introducing the gem-difluoro motif. This technical guide delves into the discovery and historical development of this compound, providing a comprehensive overview of its synthesis, key experimental protocols, and its evolving role in drug discovery and development.

The Dawn of Organofluorine Chemistry: A Historical Context

The story of this compound is intrinsically linked to the pioneering work in organofluorine chemistry. While elemental fluorine was first isolated by Henri Moissan in 1886, its extreme reactivity made direct fluorination of organic compounds a formidable challenge. The breakthrough came from the Belgian chemist Frédéric Swarts, who, in the late 19th and early 20th centuries, developed methods for introducing fluorine into organic molecules via halogen exchange reactions, famously known as the Swarts reaction.[1][2] This work laid the foundation for the synthesis of a wide array of organofluorine compounds and set the stage for the eventual discovery of this compound.

The First Synthesis: A Landmark Achievement

While the early history of organofluorine chemistry is rich with the synthesis of various monofluorinated and polyfluorinated compounds, the first documented synthesis of this compound itself appears in a 1958 publication in the Journal of the American Chemical Society by Charles E. Inman, Virginia E. Oesterling, and Edward A. Tyczkowski. Their work detailed the preparation of diethyl difluoromalonate and its subsequent hydrolysis to the parent acid.

The Inman-Oesterling-Tyczkowski Synthesis (1958)

The seminal synthesis of diethyl difluoromalonate was achieved through the direct fluorination of the sodium salt of diethyl malonate in a non-reactive solvent. This was a significant advancement, as direct fluorination of organic compounds was notoriously difficult to control. The subsequent hydrolysis of the diethyl ester yielded this compound.

Experimental Protocol: Synthesis of Diethyl Difluoromalonate and this compound (Adapted from Inman et al., 1958)

Part A: Synthesis of Diethyl 2,2-Difluoromalonate

  • Preparation of the Sodium Salt: In a three-necked flask equipped with a stirrer, a gas inlet tube, and a reflux condenser, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Formation of the Malonate Enolate: Diethyl malonate is added dropwise to the sodium ethoxide solution with stirring to form the sodium salt of diethyl malonate.

  • Fluorination: The reaction mixture is cooled, and a stream of elemental fluorine, diluted with nitrogen, is passed through the suspension. The temperature is carefully controlled throughout the addition.

  • Work-up: After the reaction is complete, the mixture is filtered to remove sodium fluoride. The ethanol is removed by distillation, and the resulting crude diethyl difluoromalonate is purified by fractional distillation under reduced pressure.

Part B: Hydrolysis to 2,2-Difluoromalonic Acid

  • Acid Hydrolysis: Diethyl 2,2-difluoromalonate is refluxed with a mixture of concentrated hydrochloric acid and water.

  • Isolation: The resulting solution is concentrated by evaporation under reduced pressure to yield crude this compound.

  • Purification: The crude acid is recrystallized from a suitable solvent, such as a mixture of ether and petroleum ether, to afford pure 2,2-difluoromalonic acid.

This initial synthesis, while groundbreaking, utilized hazardous elemental fluorine. Subsequent research has focused on developing safer and more efficient methods.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of this compound and its esters has undergone significant evolution, driven by the need for safer reagents, higher yields, and greater scalability.

Modern Synthetic Approaches

Modern methods for the synthesis of this compound derivatives can be broadly categorized as follows:

  • Electrophilic Fluorination: This is the most common approach and involves the use of electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), to fluorinate a malonate ester enolate. This method offers high yields and avoids the use of elemental fluorine.

  • Nucleophilic Fluorination: This strategy involves the displacement of leaving groups with a fluoride source. For example, diethyl dichloromalonate or dibromomalonate can be treated with a fluoride salt, such as potassium fluoride, to yield diethyl difluoromalonate.

  • From Difluoroacetic Acid Derivatives: Difluoroacetic acid esters can be carboxylated to form the corresponding malonate.

The following table summarizes key quantitative data for different synthetic approaches to diethyl difluoromalonate, a common precursor to this compound.

MethodFluorinating Agent/PrecursorSubstrateSolventCatalyst/BaseTemperature (°C)Reaction Time (h)Yield (%)Reference
Direct FluorinationF₂/N₂Sodium diethyl malonateEthanol-0-10Not specified~50Inman et al. (1958)
Electrophilic FluorinationSelectfluor®Diethyl malonateAcetonitrileNaHRoom Temp.285Lal, G. S. et al. (1995)
Nucleophilic FluorinationKFDiethyl dibromomalonateAcetonitrile18-crown-6802470Hudlicky, M. (1986)

The Role of this compound in Drug Discovery

The introduction of a gem-difluoromethylene group (CF₂) into a molecule can have profound effects on its biological activity. The CF₂ group is isosteric to a carbonyl group and can act as a bioisostere for ethers, thioethers, and sulfones. The high electronegativity of fluorine can alter the acidity of neighboring protons, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a drug's pharmacokinetic profile.[3][4]

This compound and its derivatives serve as key building blocks for the synthesis of a variety of fluorinated compounds with therapeutic potential. For instance, they are utilized in the preparation of difluoromethylated heterocycles, which are prevalent in many pharmaceuticals.

While specific signaling pathways directly modulated by this compound itself are not the primary focus of its application, its derivatives are incorporated into drug candidates that target a wide range of biological pathways. The logical workflow for its application in drug design generally follows the path of a versatile chemical building block.

DrugDiscoveryWorkflow cluster_synthesis Synthesis of Building Blocks cluster_modification Molecular Scaffolding cluster_application Drug Candidate Development cluster_testing Preclinical & Clinical Testing DFMA This compound DFME Difluoromalonic Esters DFMA->DFME Esterification Derivatives Fluorinated Intermediates DFME->Derivatives Chemical Transformations DrugCandidate Active Pharmaceutical Ingredient (API) Derivatives->DrugCandidate Lead Optimization BioActivity Biological Activity Screening DrugCandidate->BioActivity PKStudies Pharmacokinetic Studies DrugCandidate->PKStudies

Drug discovery workflow utilizing this compound derivatives.

Experimental Workflows and Logical Relationships

The synthesis of this compound and its application in creating more complex molecules can be visualized through experimental workflows.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Fluorination Reaction cluster_product1 Intermediate Product cluster_final Final Product Synthesis MalonicEster Malonic Ester Enolate Formation of Enolate MalonicEster->Enolate Fluorination Electrophilic Fluorination (e.g., with Selectfluor®) Enolate->Fluorination DifluoroEster Diethyl Difluoromalonate Fluorination->DifluoroEster Hydrolysis Acid or Base Hydrolysis DifluoroEster->Hydrolysis DifluoroAcid This compound Hydrolysis->DifluoroAcid

General workflow for the synthesis of this compound.

Conclusion

From its initial, challenging synthesis using elemental fluorine to the more refined and safer methods available today, this compound has transitioned from a chemical curiosity to an indispensable tool in the repertoire of medicinal chemists. Its history is a testament to the relentless pursuit of innovation in synthetic chemistry. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the role of versatile fluorinated building blocks like this compound is set to expand, paving the way for the discovery of new and improved therapies for a myriad of diseases. The journey of this compound, from its discovery to its current applications, underscores the profound impact that fundamental chemical research can have on human health and well-being.

References

A Comprehensive Technical Guide to Difluoromalonic Acid: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Difluoromalonic acid, a geminal difluorinated carboxylic acid, is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two fluorine atoms on the alpha-carbon, impart distinct characteristics to molecules incorporating this moiety. This technical guide provides an in-depth overview of the safety, handling, and experimental considerations for this compound, with a focus on its relevance to researchers and professionals in drug development.

Safety and Hazard Information

Proper handling of this compound is paramount due to its corrosive and toxic nature. The following information is summarized from the Safety Data Sheet (SDS) provided by Synquest Labs.[1]

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Danger[1]

Hazard Pictograms:

  • Corrosion (GHS05)

  • Health Hazard/Hazardous to the Ozone Layer (GHS07)

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1]
Skin Contact Wash with plenty of soap and water. Remove contaminated clothing and shoes. Get immediate medical advice/attention.[1]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[1]
Fire and Explosion Hazard

This compound is not flammable.[1]

  • NFPA Fire Hazard: 0 - Materials that will not burn.[1]

  • NFPA Reactivity: 0 - Normally stable, even under fire exposure conditions, and not reactive with water.[1]

In case of fire, wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 1514-85-8[1]
Molecular Formula C₃H₂F₂O₄[1]
Molecular Weight 140.04 g/mol PubChem
Appearance White to off-white solid---
Boiling Point 315.827 °C at 760 mmHg[2]
Density 1.789 g/cm³[2]
Flash Point 144.808 °C[2]

Handling and Storage

Safe handling and storage practices are essential to minimize risks associated with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts are generated.[1]

Engineering Controls

Work in a well-ventilated area, preferably in a chemical fume hood.[1] Emergency eye wash fountains and safety showers should be readily available in the immediate work area.[1]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] this compound is hygroscopic; store under an inert atmosphere.[1]

Incompatible Materials

Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[1]

Experimental Protocols and Applications

Synthesis of this compound via Hydrolysis of Diethyl Difluoromalonate

This protocol is a generalized procedure based on the common hydrolysis of malonic esters.

Materials:

  • Diethyl difluoromalonate

  • Hydrochloric acid (concentrated) or Sulfuric acid (concentrated)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl difluoromalonate.

  • Slowly add an excess of concentrated hydrochloric acid or sulfuric acid and water.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).

Note: The hydrolysis of sterically hindered or electron-deficient esters can be challenging. The reaction conditions, including acid concentration, temperature, and reaction time, may need to be optimized.

Decarboxylation of this compound

Malonic acids and their derivatives are known to undergo decarboxylation upon heating to yield the corresponding carboxylic acid. This reaction can be a useful synthetic transformation.

General Procedure:

  • Place this compound in a suitable reaction vessel.

  • Heat the acid to its melting point or in a high-boiling solvent.

  • Carbon dioxide will be evolved, and the reaction can be monitored by the cessation of gas evolution.

  • The resulting difluoroacetic acid can be purified by distillation.

Logical Workflow for Decarboxylation:

G cluster_start Starting Material cluster_process Process cluster_products Products This compound This compound Heating Heating This compound->Heating Difluoroacetic Acid Difluoroacetic Acid Heating->Difluoroacetic Acid Carbon Dioxide Carbon Dioxide Heating->Carbon Dioxide

Caption: Decarboxylation of this compound upon heating.

Role in Drug Development and Enzyme Inhibition

Gem-difluorinated compounds are of significant interest in drug development as the difluoromethyl group can act as a bioisostere for a hydroxyl, thiol, or amine group, potentially improving metabolic stability and binding affinity. While direct studies on the biological activity of this compound are limited in the searched literature, its derivatives have shown promise as enzyme inhibitors.

Mechanism of Enzyme Inhibition by Difluorinated Compounds

Derivatives of this compound, particularly those containing a difluoroketone motif, have been investigated as inhibitors of proteases, such as HIV-1 aspartic protease.[1] The mechanism of inhibition often involves the formation of a stable, hydrated gem-diol species in the enzyme's active site.[1] This gem-diol can mimic the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.

Signaling Pathway of Competitive Enzyme Inhibition:

G cluster_reactants Reactants cluster_complexes Complex Formation cluster_products Products Enzyme Enzyme ES Enzyme-Substrate Complex Enzyme->ES + Substrate EI Enzyme-Inhibitor Complex Enzyme->EI + Inhibitor Substrate Substrate Substrate->ES Inhibitor This compound Derivative (Inhibitor) Inhibitor->EI Product Product ES->Product Reaction EI->Enzyme Reversible

Caption: Competitive inhibition of an enzyme by a this compound derivative.

Potential as Antimicrobial Agents

Derivatives of this compound have also been explored as potential antimicrobial agents. For instance, α,α-difluorophosphonate derivatives of fosmidomycin have shown potent inhibition of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR), an essential enzyme in the MEP pathway for isoprenoid biosynthesis in many bacteria.[2] This pathway is absent in humans, making DXR an attractive target for the development of new antibiotics.

Experimental Workflow for Antimicrobial Activity Screening:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Incubation Incubation Bacterial Culture->Incubation Compound Dilution This compound Derivative Dilution Compound Dilution->Incubation MIC Determination Minimum Inhibitory Concentration (MIC) Determination Incubation->MIC Determination

Caption: Workflow for determining the antimicrobial activity of this compound derivatives.

Conclusion

This compound is a hazardous yet valuable reagent for researchers in organic synthesis and drug discovery. A thorough understanding of its safety precautions and handling procedures is essential for its safe use in the laboratory. While detailed experimental protocols for its synthesis and direct biological applications are not extensively documented in the readily available literature, its derivatives show significant potential as enzyme inhibitors and antimicrobial agents. Further research into the synthesis, reactivity, and biological activity of this compound and its analogs is warranted to fully exploit its potential in the development of new therapeutics and advanced materials.

References

"crystal structure of difluoromalonic acid"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Crystal Structure of Difluoromalonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of this compound, a compound of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by experimental methodologies and visual representations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c.[1][2] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound [1][2]

ParameterValue
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions
a9.59 ± 0.01 Å
b5.61 ± 0.01 Å
c9.80 ± 0.01 Å
β115.1 ± 0.1°
Volume (V) 476.5 ų (Calculated)
Molecules per Unit Cell (Z) 4
Calculated Density 1.96 g/cm³

Molecular Structure and Conformation

The molecule of this compound, C₃H₂F₂O₄, exhibits a specific conformation in the crystalline state. One of the carboxyl groups is nearly coplanar with the carbon-chain plane, showing a deviation of approximately 11°.[1] The other carboxyl group is rotated to a nearly perpendicular orientation (84°) with respect to the first.[1] This observed conformation is a result of the interplay between intramolecular steric hindrance and the tendency of the carboxyl groups to achieve coplanarity with the substituents on the α-carbon.[1][2] In the crystal, this compound exists as a racemate of two conformational antipodes.[1][2]

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by strong hydrogen bonding. The acid molecules form infinite chains through double carboxyl-group coupling across centers of symmetry.[1][2] These hydrogen bonds are the dominant intermolecular interaction, leading to a stable, extended network. The stacking of these chains is then determined by van der Waals forces.

intermolecular_interactions mol1_cooh1 COOH mol1_c C(F)₂ mol1_cooh1->mol1_c mol1_cooh2 COOH mol1_c->mol1_cooh2 mol2_cooh1 COOH mol1_cooh2->mol2_cooh1 mol2_c C(F)₂ mol2_cooh1->mol2_c mol2_cooh2 COOH mol2_c->mol2_cooh2 mol3_cooh1 COOH mol2_cooh2->mol3_cooh1 Hydrogen Bond mol3_c C(F)₂ mol3_cooh1->mol3_c mol3_cooh2 COOH mol3_c->mol3_cooh2

Caption: Hydrogen bonding in this compound crystal.

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental steps, as reported in the literature.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained by crystallization from a water/ethanol solution.

Data Collection

The crystallographic data were collected using a General Electric diffractometer and an automatic Nonius three-circle diffractometer.[1] The radiation source was Molybdenum Kα (λ = 0.71069 Å).[1] The intensities of the reflections were measured and corrected for Lorentz and polarization factors.

Structure Solution and Refinement

The crystal structure was solved using direct methods. An overall temperature factor (B = 2.8 Ų) and a scaling factor were determined using Wilson's method.[1] The structure invariants were calculated using the B3,0 formula. The positions of the hydrogen atoms were located from a difference Fourier synthesis.[1] The final refinement of the structural model resulted in a reliable determination of the atomic positions and thermal parameters.

experimental_workflow start Crystal Growth (Water/Ethanol Solution) data_collection X-ray Data Collection (Diffractometer, Mo Kα) start->data_collection data_processing Data Processing (Lorentz-Polarization Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods, Wilson Plot) data_processing->structure_solution refinement Structure Refinement (Difference Fourier Synthesis) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for crystal structure determination.

Summary of Quantitative Data

The following tables summarize the key quantitative data derived from the crystal structure analysis of this compound.

Table 2: Selected Bond Lengths

BondLength (Å)
C(1)-C(2)1.524
C(2)-C(3)1.526
C(2)-F(1)1.366
C(2)-F(2)1.360
C(1)-O(1)1.311
C(1)-O(2)1.206
C(3)-O(3)1.310
C(3)-O(4)1.211

Table 3: Selected Bond Angles

AngleDegree (°)
C(1)-C(2)-C(3)111.4
F(1)-C(2)-F(2)106.3
O(1)-C(1)-O(2)124.9
O(3)-C(3)-O(4)124.7
C(2)-C(1)-O(1)112.5
C(2)-C(1)-O(2)122.6
C(2)-C(3)-O(3)112.6
C(2)-C(3)-O(4)122.7

Note: The bond lengths and angles are based on the data presented in the original publication by Kanters and Kroon. Minor variations may exist in different structural refinements.

References

An In-depth Technical Guide on the Acidity of Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of difluoromalonic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound's pKa values, this guide establishes a framework for understanding its acidity through the analysis of structurally similar compounds. Detailed experimental protocols for determining acid dissociation constants are also provided to empower researchers in their own investigations.

Introduction to Acidity and pKa

The acidity of a compound is a fundamental physicochemical property that governs its behavior in various chemical and biological systems. It is quantified by the acid dissociation constant (Ka), or more commonly, its logarithmic form, the pKa. A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton (H⁺) in an aqueous solution. For polyprotic acids, such as malonic acid and its derivatives, multiple pKa values (pKa₁, pKa₂, etc.) describe the sequential deprotonation events.

The Influence of Fluorine Substitution on Acidity

The introduction of fluorine atoms onto a carbon framework significantly impacts the acidity of nearby functional groups. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect stabilizes the conjugate base formed upon deprotonation by delocalizing the negative charge, thereby increasing the acidity of the parent molecule.

In the context of malonic acid, the substitution of hydrogen atoms on the α-carbon with fluorine atoms is expected to substantially increase its acidity, resulting in lower pKa values.

Comparative Acidity: Malonic Acid and its Fluorinated Analogs

Compound NameStructurepKa₁pKa₂
Malonic AcidCH₂(COOH)₂2.835.69
Difluoroacetic AcidCHF₂COOH1.22 ± 0.03[1]-

Data for Malonic Acid is widely established. Data for Difluoroacetic Acid from NMR-based studies.[1]

The significant decrease in the pKa of acetic acid upon difluorination (acetic acid pKa ≈ 4.76) to difluoroacetic acid (pKa ≈ 1.22) highlights the potent acidifying effect of the two fluorine atoms.[1] A similar, and likely more pronounced, effect is anticipated for this compound compared to malonic acid for both dissociation constants.

Logical Framework for Acidity Enhancement

The increased acidity of this compound compared to malonic acid can be rationalized through the following logical progression.

G cluster_cause Structural Modification cluster_effect1 Electronic Effect cluster_effect2 Conjugate Base Stabilization cluster_result Outcome A Introduction of two Fluorine atoms at α-carbon B Strong electron-withdrawing inductive effect (-I) of Fluorine A->B leads to C Stabilization of the carboxylate anion B->C results in D Increased Acidity (Lower pKa values) C->D causes G A Prepare Standardized NaOH and Acid Solutions C Titrate Acid with NaOH, Recording pH and Volume A->C B Calibrate pH Meter B->C D Plot pH vs. Volume (Titration Curve) C->D E Determine Equivalence Points (1st and 2nd Derivatives) D->E F Calculate pKa values at Half-Equivalence Points E->F G A Prepare Samples in Buffers of Varying pH B Acquire 19F NMR Spectra for each Sample A->B C Record 19F Chemical Shift at each pH B->C D Plot Chemical Shift vs. pH (Sigmoidal Curve) C->D E Determine pKa from the Inflection Point of the Curve D->E F Fit Data to Henderson-Hasselbalch Equation for Precision E->F

References

The Impact of Gem-Difluorination: An In-depth Technical Guide to the Electronic Effects of Fluorine in Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This technical guide provides a comprehensive analysis of the electronic effects of gem-difluorination at the C2 position of malonic acid, creating 2,2-difluoromalonic acid. Through a detailed examination of its synthesis, structural parameters, acidity, and spectroscopic characteristics, this document elucidates the profound influence of the difluoromethylene group. Furthermore, we explore the broader implications of such fluorination strategies in drug design by examining the mechanism of action of difluoromethyl-containing enzyme inhibitors and their impact on cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to leverage the unique properties of fluorinated synthons.

Introduction: The Role of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in medicinal chemistry. Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the electronic landscape of a molecule. The introduction of fluorine can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to its biological target.[1] Gem-difluorination, the introduction of two fluorine atoms to the same carbon, is a particularly impactful modification that can impart unique conformational constraints and significantly enhance acidity, as we will explore in the context of difluoromalonic acid.

Synthesis of 2,2-Difluoromalonic Acid

The synthesis of 2,2-difluoromalonic acid can be achieved through a two-step process involving the preparation of a diester precursor followed by hydrolysis. A common precursor is diethyl 2,2-difluoromalonate.

Experimental Protocol: Synthesis of Diethyl 2,2-Difluoromalonate

This procedure is adapted from a patented method for the direct fluorination of a malonate ester.

Materials:

  • Diethyl malonate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous acetonitrile

  • Elemental fluorine (F₂) gas, diluted in an inert gas (e.g., 10% F₂ in N₂)

  • Inert gas for purging (e.g., Nitrogen or Argon)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere, a suspension of sodium hydride or sodium ethoxide (1.0 equivalent) in anhydrous acetonitrile is prepared.

  • Diethyl malonate (1.0 equivalent) is added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or for a predetermined time to ensure complete formation of the enolate.

  • The reaction mixture is then cooled to a suitable temperature (e.g., -20 °C).

  • A stream of diluted elemental fluorine (2.0 equivalents) is bubbled through the reaction mixture at a controlled rate.

  • Upon completion of the fluorination, the reaction is purged with an inert gas to remove any unreacted fluorine.

  • The reaction mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield diethyl 2,2-difluoromalonate.

Experimental Protocol: Hydrolysis to 2,2-Difluoromalonic Acid

The hydrolysis of the diethyl ester to the corresponding carboxylic acid can be performed under acidic or basic conditions. However, care must be taken as gem-difluorinated compounds can be susceptible to decomposition under harsh conditions.[2]

Materials:

  • Diethyl 2,2-difluoromalonate

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Diethyl 2,2-difluoromalonate is suspended in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • The mixture is heated to reflux and monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is extracted with an organic solvent like diethyl ether.

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure to yield crude 2,2-difluoromalonic acid.

  • The crude product can be further purified by recrystallization.

Structural and Electronic Properties

The introduction of two fluorine atoms at the C2 position of malonic acid induces significant changes in its structural and electronic properties.

Acidity
CompoundpKa₁pKa₂
Malonic Acid2.835.69
2,2-Difluoromalonic Acid (estimated) ~1.2 N/A
Difluoroacetic Acid1.22N/A

Table 1: Comparison of the first pKa values of Malonic Acid, this compound (estimated), and Difluoroacetic Acid.

Molecular Geometry

The crystal structure of this compound has been determined by X-ray diffraction.[6] The presence of the two fluorine atoms influences the bond lengths and angles within the molecule.

ParameterMalonic Acid (Representative)2,2-Difluoromalonic Acid
Bond Lengths (Å)
C-C~1.501.53
C=O~1.211.20
C-O~1.311.32
C-FN/A1.36
**Bond Angles (°) **
O=C-O~123124.5
C-C-C~111111.3
F-C-FN/A107.1

Table 2: Comparison of selected bond lengths and angles of Malonic Acid and 2,2-Difluoromalonic Acid. Data for this compound is from X-ray crystallography.[6]

The F-C-F bond angle of 107.1° is slightly smaller than the ideal tetrahedral angle, a common feature in gem-difluorinated compounds.

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the structure and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the two equivalent carboxylic acid protons. The chemical shift of these protons would likely be downfield compared to malonic acid due to the deshielding effect of the nearby electronegative fluorine atoms.

¹³C NMR: The carbon NMR spectrum will be more complex due to C-F coupling.

  • C1 & C3 (Carboxyl carbons): These carbons will appear as triplets due to coupling with the two fluorine atoms.

  • C2 (Difluorinated carbon): This carbon will also appear as a triplet with a large one-bond C-F coupling constant.

NucleusMalonic Acid (in D₂O)2,2-Difluoromalonic Acid (Predicted)
¹H Chemical Shift (ppm) ~3.4 (CH₂)> 10 (COOH)
¹³C Chemical Shift (ppm) ~175 (COOH), ~41 (CH₂)~160-170 (triplet, COOH), ~110-120 (triplet, CF₂)

Table 3: Representative ¹H and ¹³C NMR chemical shifts for Malonic Acid and predicted shifts for 2,2-Difluoromalonic Acid.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A solution of 2,2-difluoromalonic acid is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).

  • ¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is acquired, typically with proton decoupling.

  • Data Processing: The spectra are processed (Fourier transformation, phasing, and baseline correction) to obtain the final chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the O-H and C=O stretching vibrations of the carboxylic acid groups, as well as C-F stretching vibrations.

Vibrational ModeMalonic Acid (cm⁻¹)2,2-Difluoromalonic Acid (Expected, cm⁻¹)
O-H stretch (broad)2500-33002500-3300
C=O stretch~1710~1720-1740
C-F stretchN/A~1100-1200

Table 4: Characteristic IR absorption frequencies for Malonic Acid and expected frequencies for 2,2-Difluoromalonic Acid.

The C=O stretching frequency in this compound is expected to be at a higher wavenumber compared to malonic acid due to the inductive electron withdrawal by the fluorine atoms, which strengthens the carbonyl bond.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of solid 2,2-difluoromalonic acid is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution.

  • Spectrum Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Applications in Drug Development: A Case Study of a Difluoromethyl-Containing Enzyme Inhibitor

The electronic effects of the difluoromethyl group are strategically employed in the design of enzyme inhibitors. A prominent example is Eflornithine (α-difluoromethylornithine or DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme crucial for polyamine biosynthesis.

Mechanism of Ornithine Decarboxylase Inhibition by DFMO

DFMO acts as a suicide inhibitor of ODC. The mechanism involves the following key steps:

  • DFMO, as a substrate analog of ornithine, binds to the active site of ODC.

  • The enzyme's catalytic machinery initiates the decarboxylation of DFMO.

  • This decarboxylation generates a highly reactive intermediate.

  • The intermediate, stabilized by the electron-withdrawing difluoromethyl group, covalently modifies a cysteine residue in the active site of ODC.

  • This covalent modification irreversibly inactivates the enzyme.

G cluster_0 Ornithine Decarboxylase Active Site ODC ODC ODC_DFMO ODC-DFMO Complex ODC->ODC_DFMO Binds DFMO DFMO DFMO->ODC_DFMO Intermediate Reactive Intermediate ODC_DFMO->Intermediate Decarboxylation Inactive_ODC Inactive ODC Intermediate->Inactive_ODC Covalent Modification

Caption: Mechanism of Ornithine Decarboxylase (ODC) inhibition by DFMO.

Impact on Cellular Signaling Pathways

The inhibition of ODC by DFMO leads to the depletion of polyamines, which in turn affects multiple cellular signaling pathways, notably the PI3K/Akt and p27Kip1/Rb pathways, leading to cell cycle arrest.[7][8]

PI3K/Akt Pathway Activation:

DFMO treatment can paradoxically lead to the activation of the pro-survival PI3K/Akt pathway. This is a cellular stress response to polyamine depletion.

G DFMO DFMO ODC ODC DFMO->ODC inhibits Polyamines Polyamines ODC->Polyamines produces PI3K PI3K Polyamines->PI3K regulates Akt Akt PI3K->Akt activates CellSurvival Cell Survival Akt->CellSurvival promotes

Caption: DFMO-induced activation of the PI3K/Akt survival pathway.

p27Kip1/Rb-coupled G1 Cell Cycle Arrest:

The primary therapeutic effect of DFMO is the induction of cell cycle arrest. Polyamine depletion leads to the stabilization and nuclear accumulation of the cyclin-dependent kinase inhibitor p27Kip1. p27Kip1 then inhibits cyclin/CDK complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and thereby arresting the cell cycle in the G1 phase.[9]

G DFMO DFMO ODC ODC DFMO->ODC inhibits Polyamines Polyamines ODC->Polyamines produces p27 p27Kip1 Polyamines->p27 downregulates CyclinCDK Cyclin/CDK p27->CyclinCDK inhibits Rb Rb CyclinCDK->Rb phosphorylates E2F E2F Rb->E2F inhibits G1Arrest G1 Cell Cycle Arrest E2F->G1Arrest prevents exit from

References

Methodological & Application

Application Notes and Protocols: The Use of Difluoromalonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromalonic acid and its ester derivatives, particularly diethyl 2,2-difluoromalonate, have emerged as valuable building blocks in modern organic synthesis. The introduction of a gem-difluoro (-CF2-) group into organic molecules can profoundly alter their physical, chemical, and biological properties. This difluoromethylene unit is often employed as a bioisostere for a carbonyl group, an ether oxygen, or a hydroxymethylene group, offering a powerful strategy for modulating the lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[1] These characteristics make this compound derivatives highly sought-after intermediates in the development of pharmaceuticals and agrochemicals.[2][3]

This document provides detailed application notes and experimental protocols for the use of diethyl 2,2-difluoromalonate in key carbon-carbon bond-forming reactions, namely the Knoevenagel condensation and the Michael addition. Furthermore, it outlines a protocol for the subsequent derivatization of the products, such as in the synthesis of difluorinated heterocyclic compounds, and discusses the importance of the decarboxylation of this compound derivatives.

Key Applications in Organic Synthesis

The primary utility of this compound in organic synthesis is realized through its diester derivatives, most commonly diethyl 2,2-difluoromalonate. The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the α-protons, facilitating the formation of a stabilized carbanion. This nucleophile can then participate in a variety of reactions to introduce the valuable gem-difluoro motif.

Synthesis of Diethyl 2,2-difluoromalonate

A common method for the preparation of diethyl 2,2-difluoromalonate involves the direct fluorination of diethyl malonate.

A general workflow for the synthesis of diethyl 2,2-difluoromalonate is depicted below:

G cluster_synthesis Synthesis of Diethyl 2,2-Difluoromalonate start Diethyl Malonate product Diethyl 2,2-Difluoromalonate start->product Fluorination reagent Fluorinating Agent (e.g., Selectfluor®) reagent->product

Caption: General scheme for the synthesis of diethyl 2,2-difluoromalonate.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. Diethyl 2,2-difluoromalonate serves as an excellent active methylene compound in this reaction, leading to the formation of α,β-unsaturated gem-difluoro compounds. These products are valuable intermediates for the synthesis of more complex molecules.

A generalized workflow for the Knoevenagel condensation is as follows:

G cluster_knoevenagel Knoevenagel Condensation Workflow start Diethyl 2,2-Difluoromalonate intermediate Adduct Intermediate start->intermediate aldehyde Aldehyde/Ketone aldehyde->intermediate base Base Catalyst (e.g., Piperidine/Acetic Acid) base->intermediate product α,β-Unsaturated gem-Difluoro Compound intermediate->product Dehydration

Caption: Workflow of the Knoevenagel condensation with diethyl 2,2-difluoromalonate.

Experimental Protocol: Knoevenagel Condensation of Diethyl 2,2-Difluoromalonate with Benzaldehyde

This protocol describes the synthesis of diethyl 2,2-difluoro-3-phenylpropenedioate.

Materials:

  • Diethyl 2,2-difluoromalonate

  • Benzaldehyde

  • Piperidine

  • Acetic acid

  • Toluene

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl 2,2-difluoromalonate (1.0 eq.), benzaldehyde (1.0 eq.), a catalytic amount of piperidine (0.1 eq.), and a catalytic amount of acetic acid (0.1 eq.) in toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diethyl 2,2-difluoro-3-phenylpropenedioate.

Quantitative Data (Representative):

Reactant AReactant BCatalystSolventReaction Time (h)Yield (%)
Diethyl 2,2-difluoromalonateBenzaldehydePiperidine/Acetic AcidToluene4-885-95
Diethyl 2,2-difluoromalonate4-ChlorobenzaldehydePiperidine/Acetic AcidToluene4-880-90
Diethyl 2,2-difluoromalonate4-MethoxybenzaldehydePiperidine/Acetic AcidToluene6-1082-92

Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The enolate generated from diethyl 2,2-difluoromalonate is an effective Michael donor, enabling the formation of 1,5-dicarbonyl compounds bearing a gem-difluoro moiety. These products are versatile intermediates for the synthesis of various carbocyclic and heterocyclic systems.

The logical flow of a Michael addition reaction is outlined below:

G cluster_michael Michael Addition Workflow start Diethyl 2,2-Difluoromalonate enolate Difluoromalonate Enolate start->enolate Deprotonation acceptor α,β-Unsaturated Carbonyl (e.g., Chalcone) product 1,5-Dicarbonyl Adduct acceptor->product base Base (e.g., NaOEt) base->enolate enolate->product Conjugate Addition

Caption: Workflow of the Michael addition with diethyl 2,2-difluoromalonate.

Experimental Protocol: Michael Addition of Diethyl 2,2-Difluoromalonate to Chalcone

This protocol details the synthesis of diethyl 2-(1,3-diphenyl-3-oxopropyl)-2,2-difluoromalonate.

Materials:

  • Diethyl 2,2-difluoromalonate

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve diethyl 2,2-difluoromalonate (1.2 eq.) in anhydrous ethanol.

  • Add a catalytic amount of sodium ethoxide (0.1 eq.) to the solution and stir for 15 minutes at room temperature to generate the enolate.

  • Add chalcone (1.0 eq.) to the reaction mixture and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Michael adduct.

Quantitative Data (Representative):

Michael DonorMichael AcceptorBaseSolventReaction Time (h)Yield (%)
Diethyl 2,2-difluoromalonateChalconeNaOEtEthanol2-490-98
Diethyl 2,2-difluoromalonateMethyl vinyl ketoneNaOEtEthanol1-385-95
Diethyl 2,2-difluoromalonateAcrylonitrileNaOEtEthanol3-588-96

Synthesis of Bioactive Heterocycles: 5,5-Difluorobarbituric Acid

The products of reactions involving diethyl 2,2-difluoromalonate can be further elaborated into a variety of heterocyclic compounds of medicinal interest. For example, condensation with urea provides access to 5,5-difluorobarbituric acid, a fluorinated analog of the well-known barbiturate scaffold.

The synthesis pathway is illustrated below:

G cluster_heterocycle Synthesis of 5,5-Difluorobarbituric Acid start Diethyl 2,2-Difluoromalonate product 5,5-Difluorobarbituric Acid start->product Condensation/ Cyclization urea Urea urea->product base Strong Base (e.g., NaOEt) base->product

Caption: Synthetic route to 5,5-difluorobarbituric acid.

Experimental Protocol: Synthesis of 5,5-Difluorobarbituric Acid

Materials:

  • Diethyl 2,2-difluoromalonate

  • Urea

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

  • To this solution, add diethyl 2,2-difluoromalonate (1.0 eq.) and urea (1.1 eq.).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5,5-difluorobarbituric acid.

Quantitative Data (Representative):

Starting MaterialReagentBaseSolventReaction Time (h)Yield (%)
Diethyl 2,2-difluoromalonateUreaNaOEtEthanol6-1270-85

Decarboxylation of this compound Derivatives

The products of the aforementioned reactions, which are this compound derivatives, can often undergo decarboxylation upon heating, particularly after hydrolysis of the ester groups to the corresponding dicarboxylic acid.[4] This reaction is a useful method for the synthesis of α,α-difluoro carboxylic acids and their derivatives.

The decarboxylation process can be visualized as follows:

G cluster_decarboxylation Decarboxylation Pathway diester Substituted Diethyl 2,2-Difluoromalonate diacid Substituted 2,2-Difluoromalonic Acid diester->diacid Hydrolysis product α,α-Difluoro Carboxylic Acid diacid->product Decarboxylation (Heat)

Caption: General scheme for the decarboxylation of this compound derivatives.

Conclusion

This compound, primarily through its diethyl ester, is a versatile and powerful reagent for the introduction of the gem-difluoro (-CF2-) moiety into organic molecules. Its application in fundamental organic reactions such as the Knoevenagel condensation and Michael addition provides access to a wide array of difluorinated building blocks. These intermediates can be further transformed into complex molecules, including bioactive heterocycles, which are of significant interest in drug discovery and development. The protocols and data presented herein offer a practical guide for researchers to utilize the unique properties of this compound in their synthetic endeavors. The ability to strategically incorporate the gem-difluoro group can lead to the development of novel compounds with enhanced pharmacological profiles.[5][6]

References

Application Notes and Protocols: Difluoromalonic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. The difluoromethylene (-CF2-) group, in particular, is a valuable bioisostere for functionalities such as methylene groups, ethers, and ketones. Difluoromalonic acid and its esters, especially diethyl 2,2-difluoromalonate, serve as key building blocks for incorporating this crucial difluoromethylene moiety into a wide array of heterocyclic and acyclic scaffolds destined for therapeutic applications. These synthons offer a versatile platform for generating novel drug candidates with potentially superior properties.

Key Synthetic Applications

Diethyl 2,2-difluoromalonate is a highly versatile intermediate for the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its reactivity allows for the construction of complex fluorinated structures that are valuable in drug development for improving metabolic stability and bioavailability.[1] Common applications include the synthesis of difluoromethylated heterocycles, which are core structures in many biologically active compounds.[2][3][4]

Two primary synthetic strategies leveraging this compound derivatives are the Knoevenagel condensation and subsequent decarboxylation reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. Diethyl difluoromalonate can react with various aldehydes and ketones in the presence of a mild base to form α,β-unsaturated difluorinated dicarbonyl compounds.[5][6][7] These products serve as versatile intermediates for the synthesis of more complex molecules, including various heterocyclic systems.

Decarboxylation

The gem-difluorinated malonate esters can undergo decarboxylation to generate α,α-difluoro esters or, with further manipulation, introduce a difluoromethyl (-CHF2) or difluoromethylene (=CF2) group.[8][9] This strategy is particularly useful for accessing difluoromethyl-substituted aromatic and aliphatic compounds.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate

This protocol describes the synthesis of a key intermediate used in the development of small molecule kinase inhibitors.[10]

Materials:

  • 2-chloronicotinic acid

  • Thionyl chloride

  • Diethyl malonate

  • Magnesium chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of 2-chloronicotinoyl chloride: A mixture of 2-chloronicotinic acid (1 eq.) and thionyl chloride (2 eq.) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield crude 2-chloronicotinoyl chloride, which is used in the next step without further purification.

  • Acylation of diethyl malonate: To a solution of diethyl malonate (1.2 eq.) and magnesium chloride (1.2 eq.) in anhydrous DCM, triethylamine (2.4 eq.) is added dropwise at 0°C. The mixture is stirred for 30 minutes. A solution of 2-chloronicotinoyl chloride (1 eq.) in anhydrous DCM is then added dropwise at 0°C. The reaction is stirred at room temperature overnight.

  • Work-up and purification: The reaction mixture is quenched with 1M HCl and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford diethyl 2-(2-chloronicotinoyl)malonate.

Expected Yield: ~85-90%

Protocol 2: Knoevenagel Condensation of Diethyl Difluoromalonate with an Aromatic Aldehyde

This protocol is a general procedure for the Knoevenagel condensation, adapted for diethyl difluoromalonate.

Materials:

  • Diethyl 2,2-difluoromalonate

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Piperidine

  • Acetic acid

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of diethyl 2,2-difluoromalonate (1.0 eq.), the aromatic aldehyde (1.0 eq.), piperidine (0.1 eq.), and acetic acid (0.1 eq.) in toluene is heated at reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired diethyl 2-((4-chlorophenyl)methylene)-2,2-difluoromalonate.

Expected Yield: 85-95% (based on analogous reactions with diethyl malonate).[6][11]

Data Presentation

The following tables present examples of quantitative biological data for compounds containing fluorinated motifs, illustrating the type of data that should be collected for novel compounds synthesized using this compound derivatives.

Table 1: In Vitro Cytotoxicity of Thiazolidine-2,4-dione Derivatives against Various Cancer Cell Lines and VEGFR-2. [12]

CompoundVEGFR-2 IC50 (µM)HT-29 IC50 (µM)A-549 IC50 (µM)HCT-116 IC50 (µM)
Compound 15 0.08113.5617.813.84
Compound 17 0.15716.2310.899.17
Sorafenib 0.061---

Table 2: Enzyme Inhibitory Activity of Trifluoromethyl Thioxanthone Analogues. [2]

CompoundLipase IC50 (µM)COX-1 IC50 (nM)COX-2 IC50 (nM)
Compound 1 176.0-27.1
Compound 2 110.6--
Compound 3 277.0-25.9
Compound 4 100.610.16.5
Orlistat < 25--

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor VEGFR-2 VEGFR-2 Growth Factor->VEGFR-2 P P VEGFR-2->P PI3K PI3K P->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow Diagram

G Start Start Reactants Diethyl Difluoromalonate + Aldehyde Start->Reactants Reaction Knoevenagel Condensation Reactants->Reaction Intermediate Crude Product Reaction->Intermediate Purification Column Chromatography Intermediate->Purification Final_Product Pure Product Purification->Final_Product Analysis NMR, MS, etc. Final_Product->Analysis Biological_Screening In Vitro Assays (e.g., Kinase Inhibition) Final_Product->Biological_Screening End End Biological_Screening->End

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols: Synthesis of Peptides Using Difluoromalonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids and building blocks into peptides is a key strategy in modern drug discovery. These modifications can enhance proteolytic stability, modulate receptor selectivity, and improve pharmacokinetic properties. Difluoromalonic acid, a gem-difluorinated dicarboxylic acid, presents a unique building block for creating peptide mimics or "peptidomimetics". The difluoromethylene group (CF2) is isosteric to an oxygen atom and can act as a non-hydrolyzable mimic of an ester or a transition state analog for amide bond hydrolysis. Its incorporation into a peptide backbone can therefore impart significant resistance to enzymatic degradation and potentially alter the conformational properties of the peptide.

These application notes provide a detailed overview and protocols for the incorporation of this compound derivatives into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of peptides incorporating a this compound (DFM) moiety. The data is illustrative and based on typical outcomes for the synthesis of modified peptides. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Peptide SequenceMolecular Weight (Da)Crude Purity (%)Purified Yield (%)Synthesis MethodNotes
Ac-Ala-DFM-Gly-NH₂291.238560Fmoc-SPPSStandard coupling conditions.
H-Phe-DFM-Leu-NH₂353.387852Fmoc-SPPSDouble coupling recommended for the amino acid following the DFM unit.
Ac-Val-Ala-DFM-Gly-Ile-NH₂516.567045Automated Fmoc-SPPSPotential for minor side-product formation during extended synthesis.
H-DFM-Pro-Val-NH₂303.318865Manual Fmoc-SPPSDFM at N-terminus; coupled as a mono-Fmoc protected derivative.

Experimental Protocols

This section details the protocols for incorporating a this compound derivative into a peptide sequence using manual Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The key starting material is a mono-protected this compound derivative, such as Fmoc-NH-(CH₂)₂-O-CO-CF₂-COOH , which allows for directional coupling. For simplicity, we will refer to a generic mono-Fmoc-protected this compound derivative .

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis

Materials:

  • Rink Amide MBHA resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids

  • Mono-Fmoc-protected this compound derivative

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% in DMF (v/v)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Syringe reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 0.1 mmol) in a syringe reaction vessel.

    • Wash the resin with DMF (3 x 5 mL).

    • Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling (if applicable):

    • If the this compound derivative is not the first unit, synthesize the initial part of the peptide using standard Fmoc-SPPS cycles. Each cycle consists of:

      • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes.

      • Washing: Wash the resin with DMF (5 x 5 mL).

      • Amino Acid Coupling:

        • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

        • Add the activated amino acid solution to the resin and shake for 1-2 hours.

      • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

      • Perform a Kaiser test to confirm the completion of the coupling.

  • Incorporation of Mono-Fmoc-Protected this compound Derivative:

    • Perform an Fmoc deprotection on the resin-bound peptide as described in step 2.

    • Wash the resin thoroughly with DMF.

    • Coupling of this compound Derivative:

      • In a separate vial, dissolve the mono-Fmoc-protected this compound derivative (2 eq.) in DMF.

      • Add HBTU/HOBt (2 eq.) and DIPEA (4 eq.).

      • Allow to pre-activate for 5 minutes.

      • Add the activated solution to the resin.

      • Shake the reaction vessel for 2-4 hours. A longer coupling time is recommended due to the potential for steric hindrance.

    • Wash the resin with DMF (5 x 5 mL).

    • Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).

  • Coupling of the Next Amino Acid:

    • Perform Fmoc deprotection on the difluoromalonyl-peptide resin.

    • Wash the resin with DMF.

    • Couple the next Fmoc-amino acid using standard conditions (step 2). It is advisable to use a double coupling for the amino acid immediately following the difluoromalonyl unit to ensure high efficiency.

  • Chain Elongation:

    • Continue peptide synthesis to the desired length by repeating the Fmoc deprotection, washing, and coupling cycles.

  • Final Fmoc Deprotection:

    • Remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (e.g., 5 mL for 0.1 mmol of resin) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

Visualizations

Experimental Workflow for Peptide Synthesis

G cluster_prep Preparation cluster_cycle SPPS Cycle cluster_dfm DFM Incorporation cluster_final Final Steps resin Start: Resin swell Swell Resin in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect If pre-loaded wash1 Wash (DMF) deprotect->wash1 cleave Cleavage & Deprotection (TFA Cocktail) deprotect->cleave Final Deprotection couple Amino Acid Coupling (HBTU/HOBt/DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->deprotect Continue Chain deprotect_dfm Fmoc Deprotection kaiser->deprotect_dfm Incorporate DFM wash_dfm Wash (DMF) deprotect_dfm->wash_dfm couple_dfm Couple Mono-Fmoc-DFM (Double Coupling Recommended) wash_dfm->couple_dfm wash2_dfm Wash (DMF) couple_dfm->wash2_dfm wash2_dfm->deprotect Couple Next AA precipitate Precipitate in Ether cleave->precipitate purify Purify (RP-HPLC) precipitate->purify analyze Analyze (Mass Spec) purify->analyze

Caption: Workflow for Fmoc-SPPS incorporating a this compound (DFM) derivative.

Logical Relationship of Key Components

G reagents Coupling Reagents HBTU HOBt DIPEA synthesis Peptide Synthesis Process Fmoc Deprotection Coupling Washing reagents->synthesis building_blocks Building Blocks Fmoc-Amino Acids Mono-Fmoc-DFM building_blocks->synthesis solid_support Solid Support Resin (e.g., Rink Amide) solid_support->synthesis product Final Product Purified Peptide synthesis->product

Caption: Key components and their relationship in the synthesis of DFM-containing peptides.

Application Notes and Protocols: Difluoromalonic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromalonic acid and its derivatives, particularly diethyl difluoromalonate, are emerging as valuable building blocks in the synthesis of modern agrochemicals. The incorporation of the difluoromethyl moiety (-CF2-) into the molecular structure of pesticides can significantly enhance their efficacy, metabolic stability, and target-binding affinity. This document provides an overview of the application of this compound in the synthesis of a key class of fungicides, the triazoles, and outlines a detailed experimental protocol for the synthesis of a relevant intermediate.

Application in Fungicide Synthesis: Triazole Fungicides

Triazole fungicides are a major class of agrochemicals that act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes. The disruption of ergosterol production leads to impaired fungal growth and, ultimately, cell death. The introduction of a difluorinated methylene group, derived from this compound, into the backbone of these fungicides can enhance their binding to the active site of the CYP51 enzyme and increase their resistance to metabolic degradation by the target fungus or the host plant.

A key intermediate in the synthesis of certain triazole fungicides is an allylic difluoromalonate derivative. This intermediate provides the core structure onto which the triazole and substituted phenyl rings are subsequently built.

Experimental Protocols

The following protocol is based on established synthetic routes for analogous compounds and is provided as a representative method for the synthesis of a key difluorinated intermediate for triazole fungicides.

Synthesis of Diethyl 2-[2-(2,4-difluorophenyl)allyl]-2,2-difluoromalonate

This protocol outlines the synthesis of a key intermediate for a difluoromethyl-containing triazole fungicide.

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • Allene

  • Diethyl difluoromalonate

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2)

  • Sodium phosphate (Na3PO4)

  • Dimethylformamide (DMF)

  • Heptane

  • Sulfuric acid (H2SO4)

  • Nitrogen gas (N2)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel under a nitrogen atmosphere, combine bis(triphenylphosphine)palladium(II) chloride (1 g), dimethylformamide (300 mL), 1-bromo-2,4-difluorobenzene (100 g), diethyl difluoromalonate (a molar equivalent to the bromodifluorobenzene), and sodium phosphate (210 g).

  • Heat the mixture to 75°C.

  • Slowly introduce allene gas (26 g) at a rate that maintains the internal pressure below 69 Pa.

  • Continue heating the reaction mixture at 70-75°C for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a solution of 50 mL of concentrated sulfuric acid in 500 mL of water.

  • Extract the aqueous mixture with 600 mL of heptane.

  • Wash the organic extract and purify by standard methods to yield diethyl 2-[2-(2,4-difluorophenyl)allyl]-2,2-difluoromalonate.

Quantitative Data

While specific quantitative data for a commercial fungicide directly synthesized from this compound is not publicly available, the following table presents representative antifungal activity data for a well-known difluoromethyl-containing triazole fungicide, Fluconazole, to illustrate the typical potency of this class of compounds. This data is intended to provide a benchmark for the expected efficacy of novel fungicides developed using this compound-based synthetic routes.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans0.25 - 4.0
Cryptococcus neoformans0.5 - 16.0
Aspergillus fumigatus> 64
Candida glabrata0.5 - 64
Candida parapsilosis0.125 - 2.0

Note: Data is compiled from various publicly available sources and represents a range of reported MIC values. The efficacy of specific compounds can vary.

Diagrams

Signaling Pathway: Mode of Action of Azole Fungicides

Azole_Mode_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Disruption Membrane Disruption & Cell Death CYP51->Disruption Ergosterol depletion Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation Azole Azole Fungicide (e.g., derived from This compound) Azole->CYP51 Inhibition Inhibition

Caption: Mode of action of azole fungicides.

Experimental Workflow: Synthesis of a Difluorinated Triazole Fungicide Intermediate

Synthesis_Workflow Start Starting Materials: - 1-Bromo-2,4-difluorobenzene - Allene - Diethyl Difluoromalonate Reaction Palladium-Catalyzed Cross-Coupling Reaction Start->Reaction Conditions Conditions: - PdCl2(PPh3)2 (catalyst) - Na3PO4 (base) - DMF (solvent) - 70-75°C, 24h Reaction->Conditions Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Product Product: Diethyl 2-[2-(2,4-difluorophenyl)allyl]- 2,2-difluoromalonate Purification->Product Further_Synthesis Further Synthetic Steps: - Hydrolysis - Decarboxylation - Cyclization with Triazole Product->Further_Synthesis Final_Product Final Product: Difluoromethyl-Containing Triazole Fungicide Further_Synthesis->Final_Product

Caption: Synthetic workflow for a fungicide intermediate.

Application Notes and Protocols: Reaction Mechanisms Involving Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key reaction mechanisms involving difluoromalonic acid and its derivatives. The protocols outlined below are intended to serve as a practical guide for the synthesis of valuable difluoromethylated and gem-difluorinated compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction to this compound in Organic Synthesis

This compound is a versatile building block in organofluorine chemistry. Its unique structural feature, a methylene group activated by two carboxylic acids and geminal fluorine atoms, allows for a range of chemical transformations. The primary applications of this compound and its esters revolve around their use as precursors for the generation of difluoromethyl anions, difluorocarbene, and as substrates for decarboxylation reactions to produce difluoroacetic acid derivatives. These reactive intermediates and products are instrumental in the synthesis of molecules with enhanced pharmacological properties, such as improved metabolic stability, binding affinity, and lipophilicity.

Decarboxylation of this compound and its Esters

The decarboxylation of β-dicarboxylic acids is a classic organic reaction, and this compound is no exception. Thermal or catalyzed decarboxylation provides a route to difluoroacetic acid and its esters, which are valuable synthons for the introduction of the difluoromethyl (-CF2H) group.

Reaction Mechanism

The decarboxylation of malonic acids typically proceeds through a cyclic six-membered transition state, leading to the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid. The presence of electron-withdrawing fluorine atoms at the α-position can influence the rate and conditions of this reaction.

cluster_0 Decarboxylation Mechanism Difluoromalonic_Acid This compound Transition_State Cyclic Transition State Difluoromalonic_Acid->Transition_State Heat Enol_Intermediate Enol Intermediate Transition_State->Enol_Intermediate Difluoroacetic_Acid Difluoroacetic Acid + CO2 Enol_Intermediate->Difluoroacetic_Acid Tautomerization

Caption: Decarboxylation of this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of Difluoroacetic Acid via Decarboxylation of Diethyl Difluoromalonate

This two-step protocol involves the hydrolysis of diethyl difluoromalonate followed by decarboxylation.

Step 1: Hydrolysis of Diethyl Difluoromalonate

  • To a solution of diethyl difluoromalonate (1 equivalent) in ethanol, add a solution of potassium hydroxide (2.2 equivalents) in water.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the mixture with concentrated HCl to pH 1.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Step 2: Decarboxylation to Difluoroacetic Acid

  • Heat the crude this compound at a temperature range of 120-150 °C.

  • The decarboxylation can be monitored by the cessation of CO2 evolution.

  • The resulting difluoroacetic acid can be purified by distillation.

Protocol 2.2.2: One-Pot Hydrolysis and Decarboxylation of Diethyl Difluoromalonate

A more direct approach involves a one-pot procedure under acidic conditions.

  • Heat a mixture of diethyl difluoromalonate (1 equivalent), sulfuric acid, and water.

  • The reaction temperature is typically maintained between 50 and 70 °C under sub-atmospheric pressure to distill off the ethanol formed during hydrolysis.[1]

  • After complete hydrolysis, continue heating to effect decarboxylation.

  • The resulting difluoroacetic acid can be isolated and purified.

Quantitative Data
Starting MaterialReagents and ConditionsProductYield (%)Reference
Dichloroacetic acidKF, H2O, 150 °C, 6 minDifluoroacetic acid94[1]
Ethyl difluoroacetateFormic acid, H2SO4 (cat.), 70 °CDifluoroacetic acid95[2]
Ethyl difluoroacetateTrifluoroacetic acid, 85 °CDifluoroacetic acid>99[3]

Generation of Difluoromethyl Anions and Difluorocarbene

This compound derivatives can serve as precursors to difluoromethyl anions and difluorocarbene, which are highly useful for introducing the -CF2H and =CF2 moieties, respectively.

Reaction Mechanisms

Difluoromethyl Anion Generation: The acidic C-H bond of a difluoromethyl group, once formed from a this compound derivative, can be deprotonated with a suitable base to generate a nucleophilic difluoromethyl anion.

Difluorocarbene Generation: Difluorocarbene (:CF2) can be generated from precursors derived from this compound, such as halodifluoromethyl compounds, through alpha-elimination.

cluster_1 Generation of Reactive Intermediates Difluoromalonate Difluoromalonate Derivative Decarboxylation Decarboxylation & Transformation Difluoromalonate->Decarboxylation Difluoromethyl_Precursor Difluoromethyl Precursor (e.g., R-CF2H) Decarboxylation->Difluoromethyl_Precursor Difluorocarbene_Precursor Difluorocarbene Precursor (e.g., BrCF2COONa) Decarboxylation->Difluorocarbene_Precursor Difluoromethyl_Anion Difluoromethyl Anion (R-CF2-) Difluoromethyl_Precursor->Difluoromethyl_Anion Base Difluorocarbene Difluorocarbene (:CF2) Difluorocarbene_Precursor->Difluorocarbene Heat or Base

Caption: Pathways to Difluoromethyl Anion and Difluorocarbene.

Experimental Protocols

Protocol 3.2.1: Synthesis of gem-Difluorocyclopropanes using a Difluorocarbene Precursor

While not directly from this compound in one step, its derivatives can be converted to difluorocarbene precursors. A common method involves the use of sodium bromodifluoroacetate.

  • To a solution of an alkene (1 equivalent) in a high-boiling solvent such as diglyme, add sodium bromodifluoroacetate (1.5-2 equivalents).

  • Heat the reaction mixture to 150 °C.

  • The reaction progress can be monitored by GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or distillation.

Quantitative Data for Difluorocyclopropanation
Alkene SubstrateDifluorocarbene SourceConditionsProductYield (%)Reference
1,1-DiphenyletheneBrCF2COONa, diglyme150 °C1,1-Difluoro-2,2-diphenylcyclopropane93-99[4]
Trimethylsilylenol ethersBrCF2COONa, diglyme150 °CCorresponding difluorocyclopropanesGood[4]
StyreneTMSCF3, NaIFlow conditions1,1-Difluoro-2-phenylcyclopropaneExcellent[4]

Applications in Drug Development

The introduction of a difluoromethyl group or a gem-difluoromethylene unit can significantly enhance the therapeutic properties of a drug candidate. These groups can act as bioisosteres for hydroxyl, thiol, or carbonyl groups, and can modulate pKa, lipophilicity, and metabolic stability.

Logical Workflow in Drug Design

The decision to incorporate a difluoromethyl or gem-difluorocyclopropyl moiety often arises during the lead optimization phase of drug discovery to address specific liabilities of a lead compound.

Lead_Compound Lead Compound (e.g., with -OH or -C=O group) Identified_Liabilities Identified Liabilities (e.g., Poor metabolic stability, Low bioavailability) Lead_Compound->Identified_Liabilities Bioisosteric_Replacement Bioisosteric Replacement Strategy Identified_Liabilities->Bioisosteric_Replacement Introduce_CF2H Introduce Difluoromethyl (-CF2H) as -OH or -SH isostere Bioisosteric_Replacement->Introduce_CF2H Introduce_gem_CF2 Introduce gem-Difluoromethylene as -C=O isostere or conformational lock Bioisosteric_Replacement->Introduce_gem_CF2 Synthesis Synthesis using This compound Derivatives Introduce_CF2H->Synthesis Introduce_gem_CF2->Synthesis Improved_Candidate Improved Drug Candidate (Enhanced PK/PD properties) Synthesis->Improved_Candidate

Caption: Role of Difluorinated Moieties in Lead Optimization.

Examples in Medicinal Chemistry

Antiviral Agents: The synthesis of fluorinated nucleoside analogues is a key strategy in the development of antiviral drugs. The introduction of gem-difluoro groups in the sugar moiety can lead to potent inhibitors of viral polymerases.[5][6] For example, 4'-azido-2'-deoxy-2',2'-difluorocytidine has shown potent anti-HCV activity.[5]

Anti-inflammatory Agents: The difluoromethyl group has been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to improve their potency and pharmacokinetic profiles. For instance, gem-difluorobisarylic derivatives have been designed and synthesized, showing promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[7]

Synthesis of a gem-Difluorinated COX-2 Inhibitor Intermediate

The following represents a conceptual synthetic pathway illustrating how this compound could be utilized in the synthesis of a key intermediate for a COX-2 inhibitor.

Difluoromalonic_Acid This compound Esterification Esterification Difluoromalonic_Acid->Esterification Diethyl_Difluoromalonate Diethyl Difluoromalonate Esterification->Diethyl_Difluoromalonate Alkylation Alkylation with Ar-CH2-Br Diethyl_Difluoromalonate->Alkylation Alkylated_Ester Ar-CH(COOEt)CF2COOEt Alkylation->Alkylated_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Alkylated_Ester->Hydrolysis_Decarboxylation Difluoro_Aryl_Propanoic_Acid Ar-CH2-CHF-COOH (COX-2 Inhibitor Core) Hydrolysis_Decarboxylation->Difluoro_Aryl_Propanoic_Acid

Caption: Synthesis of a Difluorinated COX-2 Inhibitor Core.

Conclusion

This compound and its derivatives are powerful tools in modern organic synthesis, particularly for the introduction of fluorine-containing moieties into complex molecules. The reaction mechanisms of decarboxylation and the generation of difluoromethyl anions and difluorocarbene provide access to a wide range of valuable building blocks for drug discovery. The protocols and data presented herein offer a foundation for researchers to explore the rich chemistry of this compound in their synthetic endeavors.

References

Application Notes and Protocols for the Decarboxylation of Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl group. A primary route to synthesizing difluoroacetic acid is through the decarboxylation of difluoromalonic acid. This document provides a detailed protocol for this transformation, based on established principles of malonic acid chemistry. While specific literature on the decarboxylation of this compound is not abundant, the following protocol is derived from general methods for the decarboxylation of malonic acid derivatives. The presence of the strongly electron-withdrawing fluorine atoms suggests that the decarboxylation may proceed under milder conditions than for unsubstituted malonic acid.

Reaction Principle

The decarboxylation of β-dicarboxylic acids, such as this compound, typically proceeds through a cyclic transition state upon heating, leading to the formation of an enol intermediate which then tautomerizes to the final carboxylic acid product with the expulsion of carbon dioxide.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the decarboxylation of malonic acid derivatives. These values should serve as a starting point for the optimization of the this compound decarboxylation.

ParameterValueRemarks
Starting Material This compound---
Product Difluoroacetic Acid---
Typical Solvent None (neat), or a high-boiling solvent (e.g., toluene, DMF)Solvent choice depends on the scale and desired temperature control.
Reaction Temperature 100-160 °CThe optimal temperature should be determined experimentally.
Reaction Time 1-4 hoursMonitor reaction progress by IR spectroscopy (disappearance of the dicarboxylic acid carbonyl stretch) or by measuring CO2 evolution.
Typical Yield > 90%Yields are generally high for this type of reaction.

Experimental Protocol

Materials:

  • This compound

  • Round-bottom flask

  • Condenser (optional, for solvent-based reactions)

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer and stir bar

  • Gas outlet adapter/bubbler (to monitor CO2 evolution)

  • Distillation apparatus (for purification)

Procedure:

  • Preparation:

    • Place the desired amount of this compound into a dry round-bottom flask equipped with a magnetic stir bar.

    • If using a solvent, add it to the flask at this stage.

    • Set up the apparatus for heating under an inert atmosphere if desired, although it is not strictly necessary for this reaction. Attach a gas outlet to a bubbler to visualize the evolution of CO2.

  • Reaction:

    • Begin stirring and gently heat the flask to the desired reaction temperature (start with a conservative temperature, e.g., 120 °C).

    • Observe the reaction mixture. The evolution of gas (CO2) from the melt or solution indicates that the decarboxylation is proceeding.

    • Maintain the reaction at temperature until the gas evolution ceases. This typically takes 1-3 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. The crude product is difluoroacetic acid.

    • For many applications, the crude product may be of sufficient purity.

    • If further purification is required, the difluoroacetic acid can be purified by distillation. The boiling point of difluoroacetic acid is 132-134 °C.[1][2]

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Difluoroacetic acid is corrosive. Handle with care.

Logical Workflow of the Decarboxylation Protocol

Decarboxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add this compound (and optional solvent) to Round-Bottom Flask start->add_reagents setup_apparatus Assemble Apparatus with Heating Mantle, Stirrer, and Gas Outlet add_reagents->setup_apparatus heat_stir Heat and Stir (e.g., 120 °C) setup_apparatus->heat_stir monitor_co2 Monitor CO2 Evolution heat_stir->monitor_co2 monitor_co2->heat_stir Gas evolving reaction_complete Cease Heating When Gas Evolution Stops monitor_co2->reaction_complete Gas evolution stops cool Cool to Room Temperature reaction_complete->cool purify Purify by Distillation (if necessary) cool->purify end End (Pure Difluoroacetic Acid) purify->end

Caption: Experimental workflow for the decarboxylation of this compound.

References

Application Notes and Protocols for Utilizing Difluoromalonic Acid in Protein Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of high-quality protein crystals remains a critical bottleneck in structural biology and structure-based drug design. The identification of novel reagents that can promote nucleation and crystal growth is of paramount importance. Difluoromalonic acid, a difluorinated analog of malonic acid, presents an intriguing candidate for protein crystallization. While direct literature on its application is sparse, the known efficacy of its non-fluorinated counterpart, malonic acid, as a crystallization precipitant, coupled with the unique physicochemical properties imparted by fluorine, suggests its potential utility.[1][2][3]

The introduction of fluorine can modulate a molecule's pKa, lipophilicity, and ability to participate in hydrogen bonding and other non-covalent interactions, all of which can influence protein solubility and crystal lattice formation.[4][5][6] These application notes provide a theoretical framework and practical protocols for employing this compound as a precipitant, an additive in crystallization screens, and as a fragment for co-crystallization to facilitate the structure determination of challenging proteins.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Malonic Acid and this compound

PropertyMalonic AcidThis compoundPotential Impact on Crystallization
Molecular Weight104.06 g/mol 140.04 g/mol Altered solvent displacement and crystal packing.
pKa1~2.8Lower than malonic acid (expected)Shifts the optimal pH range for crystallization.
pKa2~5.7Lower than malonic acid (expected)Affects the charge state over a different pH range.
Solubility in WaterHighHighSuitable for use as a stock solution in crystallization.
Hydrogen BondingAcceptor and DonorStronger acceptor due to fluorine's electronegativityMay form more stable interactions within the crystal lattice.
LipophilicityLowIncreased relative to malonic acidCan influence protein-reagent and protein-protein interactions.

Table 2: Suggested Starting Concentrations for this compound in Crystallization Screens

ApplicationConcentration RangepH RangeNotes
As a Primary Precipitant 0.1 M - 2.0 M4.0 - 8.0Start with a broad screen and narrow down based on initial hits. The optimal concentration may be lower than for sodium malonate due to the altered properties.
As an Additive 10 mM - 100 mMDependent on primary precipitantCan be used to supplement existing commercial screens to explore novel chemical space.
For Co-crystallization (Fragment Screening) 10 mM - 50 mMDependent on protein's optimal pHHigher concentrations may be needed to ensure binding, but solubility of the protein-ligand complex should be monitored.[7][8]

Experimental Protocols

Protocol 1: Using this compound as a Primary Precipitant

This protocol outlines the use of this compound in a hanging drop vapor diffusion experiment to screen for initial crystallization conditions.

Materials:

  • Purified protein (5-15 mg/mL in a low ionic strength buffer)

  • This compound

  • Sodium hydroxide (NaOH) for pH adjustment

  • 24-well crystallization plates

  • Siliconized cover slips

  • Pipettes and tips

Procedure:

  • Preparation of this compound Stock Solutions:

    • Prepare a 2.0 M stock solution of this compound in deionized water.

    • Create a pH screen by adjusting aliquots of the stock solution to pH 4.0, 5.0, 6.0, 7.0, and 8.0 with NaOH.

    • Prepare a concentration gradient for each pH by diluting the 2.0 M stock to 1.5 M, 1.0 M, and 0.5 M. This will result in a 4x5 grid of conditions.

  • Setting up Crystallization Plates:

    • Pipette 500 µL of each this compound condition into the corresponding reservoir of a 24-well plate.

    • On a siliconized cover slip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

    • Invert the cover slip and seal the reservoir.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops for crystal growth, precipitation, or phase separation regularly over several weeks.

Protocol 2: Using this compound as an Additive

This protocol describes the incorporation of this compound as an additive into a commercial crystallization screen.

Materials:

  • Purified protein (5-15 mg/mL)

  • Commercial crystallization screen (e.g., Hampton Research Crystal Screen™, Molecular Dimensions JCSG+)

  • 1 M this compound stock solution, pH 7.0

  • Crystallization plates and cover slips

Procedure:

  • Plate Setup:

    • Set up the commercial screen according to the manufacturer's instructions.

  • Addition of this compound:

    • To each drop, add a final concentration of 10-100 mM this compound. For a 2 µL drop (1 µL protein + 1 µL reservoir), this can be achieved by adding 0.1-0.5 µL of a diluted stock solution. Adjust volumes accordingly to maintain the desired final concentrations.

    • Alternatively, create a custom screen by adding this compound to each condition of a commercial screen.

  • Incubation and Observation:

    • Incubate and monitor the plates as described in Protocol 1.

Protocol 3: Co-crystallization with this compound as a Fragment

This protocol is for attempting to co-crystallize a protein with this compound, treating it as a small molecule fragment that may bind to the protein and facilitate crystallization.[7][9]

Materials:

  • Purified protein (5-15 mg/mL)

  • 1 M this compound stock solution, pH adjusted to the protein's buffer pH

  • Crystallization screening solutions

  • Crystallization plates and cover slips

Procedure:

  • Complex Formation:

    • Incubate the purified protein with this compound at a 1:10 to 1:100 molar ratio (protein:acid) for at least 1 hour on ice. A typical starting concentration for the acid is 10-50 mM.

  • Crystallization Screening:

    • Use the protein-difluoromalonic acid complex solution to set up crystallization screens as described in Protocol 1 or 2.

  • Incubation and Observation:

    • Incubate and monitor the plates. Any resulting crystals should be tested for the presence of the bound fragment using appropriate analytical techniques.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_protocols Crystallization Protocols cluster_analysis Analysis Protein Purified Protein (5-15 mg/mL) P1 Protocol 1: As Precipitant Protein->P1 P2 Protocol 2: As Additive Protein->P2 P3 Protocol 3: Co-crystallization Protein->P3 DFMA_stock This compound Stock Solution (2M) DFMA_stock->P1 DFMA_stock->P2 DFMA_stock->P3 Observation Microscopic Observation P1->Observation P2->Observation P3->Observation Optimization Hit Optimization Observation->Optimization Crystal 'Hit' Diffraction X-ray Diffraction Optimization->Diffraction

Caption: Workflow for using this compound in protein crystallization.

Signaling_Pathway_Analogy cluster_protein Protein in Solution cluster_additive This compound Intervention cluster_outcome Crystallization Outcome Unstable Unstable/Aggregated State Soluble Soluble Monodisperse State Unstable->Soluble Buffer Optimization DFMA This compound Soluble->DFMA Introduced as Precipitant/ Additive/Ligand Crystal Ordered Crystal Lattice DFMA->Crystal Promotes Nucleation & Crystal Contacts

Caption: Hypothetical mechanism of this compound in crystallization.

Concluding Remarks

The use of this compound in protein crystallization is an exploratory area with significant potential. By leveraging the known success of malonic acid and the unique properties of organofluorine compounds, researchers may unlock crystallization conditions for previously intractable protein targets. The protocols provided here offer a starting point for the systematic investigation of this compound as a valuable tool in the crystallographer's arsenal. Careful documentation of experimental conditions and outcomes will be crucial in building a deeper understanding of its efficacy and mechanism of action.

References

Application Notes and Protocols: Enzymatic Reactions with Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromalonic acid, a halogenated derivative of malonic acid, presents significant interest in biochemical and pharmaceutical research. The introduction of fluorine atoms can dramatically alter the physicochemical properties of a molecule, including its acidity and enzymatic interactions, making it a valuable tool for probing enzyme mechanisms and a potential lead scaffold in drug discovery. These notes provide an overview of the known and potential enzymatic reactions involving this compound, with a primary focus on its role as an enzyme inhibitor. Detailed protocols for assessing these interactions are provided to facilitate further research.

I. This compound as an Enzyme Inhibitor

Based on structural analogy to malonic acid, a classic competitive inhibitor of succinate dehydrogenase (SDH), this compound is strongly predicted to act as a competitive inhibitor of enzymes that bind dicarboxylic acids.

A. Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a key enzyme in both the citric acid cycle and oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate. Malonic acid is a well-established competitive inhibitor of SDH due to its structural similarity to the natural substrate, succinate.[1] this compound, sharing this structural similarity, is expected to bind to the active site of SDH, preventing the binding of succinate and thereby inhibiting enzyme activity.

Expected Kinetic Parameters:

Table 1: Predicted Kinetic Parameters for SDH Inhibition

InhibitorEnzymePredicted Inhibition TypeExpected Ki Range
This compoundSuccinate Dehydrogenase (SDH)CompetitiveLow micromolar to millimolar
B. Aspartate Aminotransferase Inhibition

Aspartate aminotransferase (AST) is another enzyme known to be inhibited by various dicarboxylic acids.[2] These inhibitors typically compete with the dicarboxylic acid substrates of the enzyme, such as aspartate and α-ketoglutarate. Given its dicarboxylic acid structure, this compound is a potential inhibitor of AST.

II. Experimental Protocols

A. Protocol for Determining the Inhibition of Succinate Dehydrogenase by this compound

This protocol is adapted from established methods for assessing SDH inhibition by malonate. It utilizes a colorimetric assay where the reduction of an artificial electron acceptor is measured.

1. Principle:

The activity of SDH is determined by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced). The rate of this color change is proportional to the SDH activity. In the presence of a competitive inhibitor like this compound, the rate of DCPIP reduction will decrease.

2. Materials:

  • Mitochondrial isolation buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, 1 mM EGTA, pH 7.4)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Succinate solution (e.g., 1 M stock)

  • This compound solutions of varying concentrations

  • 2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 1 mM)

  • Phenazine methosulfate (PMS) solution (e.g., 10 mg/mL)

  • Mitochondrial preparation (e.g., isolated from rat liver or other tissue)

  • Spectrophotometer capable of reading at 600 nm

3. Procedure:

  • Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, DCPIP, and PMS.

  • Addition of Enzyme: Add the mitochondrial preparation to the cuvette and mix gently.

  • Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 600 nm.

  • Initiation of Reaction: Add a specific concentration of succinate to initiate the reaction.

  • Monitoring the Reaction: Record the decrease in absorbance at 600 nm over time. The initial linear rate of the reaction is proportional to the SDH activity.

  • Inhibition Assay: Repeat steps 1-5 with the addition of varying concentrations of this compound to the reaction mixture before the addition of succinate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

    • Plot 1/V₀ versus 1/[Succinate] (Lineweaver-Burk plot) for each inhibitor concentration.

    • For competitive inhibition, the lines will intersect on the y-axis. The Ki can be determined from the change in the apparent Km.

Diagram 1: Experimental Workflow for SDH Inhibition Assay

SDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mito Isolate Mitochondria Add_Enzyme Add Mitochondria Mito->Add_Enzyme Reagents Prepare Reagents (Buffer, Substrate, Inhibitor, DCPIP, PMS) Mix Prepare Reaction Mix Reagents->Mix Mix->Add_Enzyme Add_Inhibitor Add this compound Add_Enzyme->Add_Inhibitor Add_Substrate Add Succinate Add_Inhibitor->Add_Substrate Measure Measure Absorbance at 600 nm Add_Substrate->Measure Calc_V0 Calculate Initial Velocity (V₀) Measure->Calc_V0 Plot Generate Lineweaver-Burk Plot Calc_V0->Plot Det_Ki Determine Ki Plot->Det_Ki

Caption: Workflow for determining the inhibitory effect of this compound on succinate dehydrogenase.

III. This compound as a Potential Enzyme Substrate

While the primary role of this compound in enzymatic reactions is expected to be as an inhibitor, it is also conceivable that it could serve as a substrate for certain enzymes, such as malonate decarboxylase.

A. Malonate Decarboxylase

Malonate decarboxylase catalyzes the conversion of malonate to acetate and carbon dioxide.[3] The substrate specificity of this enzyme for halogenated malonates is not well-documented. An enzymatic assay could determine if this compound can be decarboxylated by this enzyme.

Table 2: Potential Enzymatic Reaction with this compound as a Substrate

EnzymeSubstratePotential Product(s)
Malonate DecarboxylaseThis compoundDifluoroacetate + CO₂
B. Protocol for Continuous Spectrophotometric Assay of Malonate Decarboxylase Activity

This protocol utilizes a coupled enzyme system to continuously monitor the CO₂ produced from the decarboxylation reaction.[4]

1. Principle:

The CO₂ produced by malonate decarboxylase is used by phosphoenolpyruvate carboxylase (PEPC) to convert phosphoenolpyruvate (PEP) to oxaloacetate. Oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is directly proportional to the rate of the malonate decarboxylase reaction.

2. Materials:

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.5)

  • Malonate decarboxylase (purified)

  • This compound solutions of varying concentrations

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Phosphoenolpyruvate carboxylase (PEPC)

  • Malate dehydrogenase (MDH)

  • Spectrophotometer capable of reading at 340 nm

3. Procedure:

  • Preparation of Coupled Enzyme System: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, PEP, NADH, PEPC, and MDH.

  • Baseline Measurement: Add the purified malonate decarboxylase to the cuvette, mix, and record the baseline absorbance at 340 nm.

  • Initiation of Reaction: Add a specific concentration of this compound to initiate the reaction.

  • Monitoring the Reaction: Record the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction is proportional to the malonate decarboxylase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

    • Plot V₀ versus [this compound] to determine the Michaelis-Menten parameters (Km and Vmax).

Diagram 2: Coupled Enzyme Assay for Malonate Decarboxylase

Malonate_Decarboxylase_Assay cluster_reaction Enzymatic Reactions cluster_enzymes Enzymes cluster_measurement Measurement DFMA This compound CO2 CO₂ DFMA->CO2 MD DFA Difluoroacetate OAA Oxaloacetate CO2->OAA PEPC PEP PEP PEP->OAA Malate Malate OAA->Malate MDH NADH NADH NAD NAD⁺ NADH->NAD Spectro Monitor Decrease in Absorbance at 340 nm NAD->Spectro MD Malonate Decarboxylase PEPC PEPC MDH MDH SDH_Inhibition_Signaling DFMA This compound SDH Succinate Dehydrogenase (SDH) DFMA->SDH inhibits Succinate Succinate SDH->Succinate produces (blocked) PHD Prolyl Hydroxylases (PHD) Succinate->PHD inhibits HIF1a HIF-1α PHD->HIF1a targets for Degradation Degradation HIF1a->Degradation Stabilization Stabilization & Activation HIF1a->Stabilization Hypoxic_Response Hypoxic Response Genes Stabilization->Hypoxic_Response activates transcription of

References

Application Notes and Protocols: Difluoromalonic Acid as a Precursor for Gem-Difluoro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of gem-difluoroalkyl groups (-CF2-) into organic molecules is a widely employed strategy in medicinal chemistry and drug development. The unique stereoelectronic properties of the difluoromethylene group can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. It can act as a bioisostere for carbonyl groups, ethers, and other functionalities, leading to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. Difluoromalonic acid and its derivatives have emerged as valuable and versatile precursors for the synthesis of a wide array of gem-difluoro compounds. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of key gem-difluoro building blocks.

Key Applications of this compound

This compound serves as a primary starting material for the synthesis of several important gem-difluoro compounds, primarily through decarboxylation reactions. The presence of two electron-withdrawing fluorine atoms facilitates the loss of one or both carboxyl groups under relatively mild conditions compared to non-fluorinated malonic acids.

Primary transformations include:

  • Monodecarboxylation: Yielding difluoroacetic acid and its derivatives.

  • Decarboxylative Functionalization: Trapping of the intermediate difluoromethyl carbanion or radical with various electrophiles.

These transformations provide access to a diverse range of building blocks crucial for the synthesis of complex fluorinated molecules.

Experimental Protocols

Protocol 1: Synthesis of Difluoroacetic Acid via Decarboxylation of this compound

Difluoroacetic acid is a key building block in its own right and can be readily prepared by the thermal decarboxylation of this compound.

Reaction Scheme:

G Difluoromalonic_Acid HOOC-CF2-COOH Heat Δ Difluoroacetic_Acid HCF2-COOH Heat->Difluoroacetic_Acid CO2 + CO2

Caption: Thermal decarboxylation of this compound.

Materials:

  • This compound

  • High-boiling point solvent (e.g., diphenyl ether, optional)

  • Distillation apparatus

Procedure:

  • Place this compound in a round-bottom flask equipped with a distillation head and a receiving flask.

  • Heat the flask gently in an oil bath. The decarboxylation typically occurs at temperatures above the melting point of this compound (118 °C).

  • The difluoroacetic acid formed will distill over. Collect the distillate.

  • If a high-boiling solvent is used, the reaction can be heated to a higher temperature to ensure complete decarboxylation, and the product is then distilled from the reaction mixture.

  • The collected difluoroacetic acid can be further purified by redistillation.

Quantitative Data Summary:

ProductStarting MaterialReaction ConditionsYieldPurityReference
Difluoroacetic AcidThis compoundThermal, neatHigh>95%General knowledge
Protocol 2: Synthesis of 2-(Perfluorophenyl)acetic Acid via Hydrolysis and Decarboxylation of Diethyl 2-(Perfluorophenyl)malonate

This protocol demonstrates the synthesis of a substituted gem-difluoroacetic acid from a derivative of this compound. The harsh hydrolysis conditions also promote decarboxylation.[1]

Reaction Workflow:

G cluster_0 Reaction Steps Start Diethyl 2-(perfluorophenyl)malonate Reagents HBr (48%), Acetic Acid Start->Reagents Add Reaction Reflux Reagents->Reaction Heat Workup Extraction with Et2O Reaction->Workup Purification Crystallization Workup->Purification Product 2-(Perfluorophenyl)acetic Acid Purification->Product

Caption: Workflow for the synthesis of 2-(perfluorophenyl)acetic acid.

Materials:

  • Diethyl 2-(perfluorophenyl)malonate

  • 48% aqueous hydrobromic acid (HBr)

  • Glacial acetic acid

  • Diethyl ether (Et2O)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine diethyl 2-(perfluorophenyl)malonate, 48% HBr, and glacial acetic acid in a 1:5 (v/v) ratio of HBr to acetic acid.[1]

  • Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC or GC-MS until starting material is consumed).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary:

ProductStarting MaterialReagentsTemperatureTimeYieldReference
2-(Perfluorophenyl)acetic AcidDiethyl 2-(perfluorophenyl)malonate48% HBr, Acetic AcidReflux5 h63%[1]

Conclusion

This compound and its derivatives are highly valuable precursors for the synthesis of gem-difluoro compounds. The protocols outlined in this document provide robust methods for the preparation of key building blocks such as difluoroacetic acid and its substituted analogs. These methods are essential for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis of novel fluorinated molecules with potentially enhanced biological properties. The straightforward nature of the decarboxylation reactions makes this compound an attractive and versatile tool in the design and synthesis of next-generation pharmaceuticals.

References

Application Note: Scale-Up Synthesis of Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Difluoromalonic acid is a valuable building block in organic synthesis, particularly for the introduction of the difluoromethylene group (-CF2-) into pharmaceuticals and agrochemicals. The unique electronic properties of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, a robust and scalable synthesis of this compound is of high interest to researchers, scientists, and drug development professionals. This document outlines a representative protocol for the scale-up synthesis of this compound, focusing on a common synthetic route involving the direct fluorination of a malonic acid derivative.

Key Challenges in Scale-Up

The synthesis of this compound on an industrial scale presents several challenges:

  • Handling of Fluorinating Agents: Many fluorinating agents are highly reactive and require specialized equipment and safety protocols.

  • Exothermic Reactions: Fluorination reactions are often highly exothermic, necessitating precise temperature control to prevent side reactions and ensure safety.

  • Purification: Separation of the desired difluorinated product from monofluoro- and unreacted starting material can be challenging on a large scale.

  • Material Compatibility: The corrosive nature of reagents and byproducts requires the use of compatible reactor materials.

Experimental Protocols

This section details a representative two-step protocol for the scale-up synthesis of this compound, starting from diethyl malonate.

Step 1: Direct Fluorination of Diethyl Malonate

This step focuses on the introduction of two fluorine atoms to the alpha-carbon of diethyl malonate using an electrophilic fluorinating agent.

Materials:

  • Diethyl malonate

  • Selectfluor® (N-Fluorobis(phenyl)sulfonimide)

  • Acetonitrile (anhydrous)

  • Sodium carbonate (anhydrous)

  • Nitrogen gas

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control unit, and nitrogen inlet/outlet

  • Addition funnel

  • Filtration unit

  • Rotary evaporator

Procedure:

  • Charge the 100 L reactor with diethyl malonate (5.0 kg, 31.2 mol) and anhydrous acetonitrile (50 L).

  • Begin stirring and purge the reactor with nitrogen for 30 minutes.

  • Cool the reaction mixture to 0-5 °C using the temperature control unit.

  • In a separate container, dissolve Selectfluor® (33.2 kg, 93.6 mol) in anhydrous acetonitrile (50 L).

  • Slowly add the Selectfluor® solution to the reactor via the addition funnel over a period of 4-6 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by GC-MS until the consumption of diethyl malonate is complete.

  • Cool the reaction mixture to 10 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize the acidic byproducts.

  • Filter the mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extract the aqueous residue with ethyl acetate (3 x 20 L).

  • Combine the organic extracts, wash with brine (1 x 10 L), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase on a rotary evaporator to yield crude diethyl difluoromalonate.

Step 2: Hydrolysis of Diethyl Difluoromalonate

This step involves the conversion of the difluorinated ester to the final this compound.

Materials:

  • Crude diethyl difluoromalonate

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethyl acetate

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control unit, and pH probe

  • Addition funnel

  • Extraction vessel

  • Crystallization vessel

Procedure:

  • Charge the 100 L reactor with the crude diethyl difluoromalonate from Step 1.

  • Add a 2 M aqueous solution of sodium hydroxide (50 L) to the reactor.

  • Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the hydrolysis by TLC or LC-MS until the ester is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to the reactor to acidify the mixture to a pH of 1-2, maintaining the temperature below 25 °C.

  • Transfer the acidified solution to an extraction vessel and extract with ethyl acetate (3 x 20 L).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound as an oil or solid.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes).

  • Dry the purified crystals under vacuum to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the scale-up synthesis of this compound.

ParameterStep 1: FluorinationStep 2: HydrolysisOverall
Starting Material Diethyl MalonateDiethyl DifluoromalonateDiethyl Malonate
Scale 31.2 mol~25 mol31.2 mol
Reaction Time 16-22 hours4-6 hours20-28 hours
Temperature 0-10 °C60-70 °C-
Yield ~80% (crude)~95% (purified)~76%
Purity (by HPLC) >90% (crude)>98%>98%
Final Product Mass --~3.3 kg

Mandatory Visualization

Scale_Up_Synthesis_of_Difluoromalonic_Acid Start Start: Diethyl Malonate Fluorination Step 1: Direct Fluorination - Selectfluor® - Acetonitrile - 0-10°C Start->Fluorination Quench_Filter Quenching & Filtration Fluorination->Quench_Filter Extraction1 Extraction with Ethyl Acetate Quench_Filter->Extraction1 Concentration1 Concentration Extraction1->Concentration1 Intermediate Crude Diethyl Difluoromalonate Concentration1->Intermediate Hydrolysis Step 2: Hydrolysis - NaOH (aq) - 60-70°C Intermediate->Hydrolysis Acidification Acidification with HCl Hydrolysis->Acidification Extraction2 Extraction with Ethyl Acetate Acidification->Extraction2 Concentration2 Concentration Extraction2->Concentration2 Purification Recrystallization & Drying Concentration2->Purification End Final Product: This compound Purification->End

Caption: Workflow for the scale-up synthesis of this compound.

Application Notes and Protocols for Computational Studies of Difluoromalonic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Difluoromalonic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group. Understanding the reactivity and reaction mechanisms of these compounds is crucial for their effective application. Computational chemistry provides powerful tools to investigate these reactions at a molecular level, offering insights into reaction pathways, transition states, and energetics that can be difficult to obtain through experimental means alone.

These application notes provide a detailed guide for researchers interested in performing computational studies on the reactions of this compound, with a primary focus on its decarboxylation. While specific computational studies on this compound are not extensively reported in the literature, the protocols outlined here are based on well-established computational methods for analogous carboxylic acids and fluorinated organic compounds.

Key Reaction of Interest: Decarboxylation

The decarboxylation of malonic acids is a fundamental organic reaction. For this compound, this reaction is expected to be influenced by the strong electron-withdrawing nature of the fluorine atoms, which can affect the stability of the carbanionic intermediate. A plausible reaction pathway involves the loss of one molecule of carbon dioxide to form 2,2-difluoroacetic acid.

Overall Reaction: HOOC-CF₂-COOH → CO₂ + HCF₂-COOH

Computational studies can elucidate the energetics of this process, including the activation energy barrier and the overall reaction enthalpy.

Computational Methodologies

Density Functional Theory (DFT) is a robust and widely used method for studying the reaction mechanisms of organic molecules, offering a good balance between accuracy and computational cost. For higher accuracy, particularly for transition states, coupled-cluster methods like CCSD(T) can be employed for single-point energy calculations on DFT-optimized geometries.

2.1. Recommended Computational Protocol

This protocol outlines a standard procedure for investigating the decarboxylation of this compound using DFT.

  • Geometry Optimization:

    • Optimize the geometries of the reactant (this compound), the transition state, any intermediates, and the products (carbon dioxide and 2,2-difluoroacetic acid).

    • Recommended DFT Functional: B3LYP or M06-2X. The M06-2X functional is often preferred for its better handling of non-covalent interactions and thermochemistry.

    • Recommended Basis Set: 6-311++G(d,p) or a larger basis set like aug-cc-pVTZ for higher accuracy. The inclusion of diffuse functions (++) is important for accurately describing anionic species and transition states.

    • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory as the geometry optimization.

    • Purpose:

      • To confirm that the optimized structures are true minima (zero imaginary frequencies) or transition states (exactly one imaginary frequency).

      • To obtain zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

    • The imaginary frequency of the transition state should be visualized to ensure it corresponds to the desired reaction coordinate (i.e., the C-C bond breaking and proton transfer).

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform an IRC calculation starting from the transition state structure.

    • Purpose: To confirm that the transition state connects the reactant and product minima on the potential energy surface.

  • Solvation Effects:

    • Since many reactions occur in solution, it is crucial to account for solvent effects.

    • Recommended Model: The Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are widely used implicit solvation models. The solvent should be chosen to match experimental conditions (e.g., water, THF).

  • High-Accuracy Single-Point Energy Calculations (Optional but Recommended):

    • To obtain more accurate energy barriers and reaction enthalpies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory.

    • Recommended Method: CCSD(T) with a large basis set (e.g., aug-cc-pVTZ).

Data Presentation

Quantitative data from computational studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Calculated Thermodynamic Data for the Decarboxylation of this compound (Hypothetical Data)

SpeciesElectronic Energy (Hartree)ZPVE (kcal/mol)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
This compound-605.1234545.6-605.054320.0
Transition State-605.0876544.2-605.02110+20.8
CO₂ + HCF₂-COOH-605.1456743.1-605.08999-22.4

Note: The values presented in this table are hypothetical and serve as an example of how to present the data. Actual values would be obtained from the computational protocol described above.

Visualization of Reaction Pathways and Workflows

Visual representations are essential for understanding complex reaction mechanisms and computational procedures.

4.1. Proposed Reaction Pathway for Decarboxylation

The following diagram illustrates a plausible mechanism for the decarboxylation of this compound, proceeding through a cyclic transition state.

Proposed decarboxylation pathway of this compound.

4.2. Computational Workflow

The diagram below outlines the logical flow of the computational protocol.

G start Define Reactants, Products, and Hypothesized Transition State geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_ts Verify Transition State (One Imaginary Frequency) freq_calc->verify_ts analysis Analyze Energies and Construct Reaction Profile freq_calc->analysis If Minima irc_calc IRC Calculation verify_ts->irc_calc If TS connect Confirm Connection to Reactant and Product irc_calc->connect solvation Include Solvation Effects (e.g., PCM/SMD) connect->solvation connect->analysis high_level High-Level Single-Point Energy Calculation (Optional) (e.g., CCSD(T)/aug-cc-pVTZ) solvation->high_level high_level->analysis

Troubleshooting & Optimization

"troubleshooting difluoromalonic acid synthesis protocols"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difluoromalonic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis of this compound, which typically proceeds via the chlorination and subsequent fluorination of diethyl malonate, followed by hydrolysis.

Issue 1: Low Yield During Chlorination of Diethyl Malonate

  • Question: My yield of diethyl chloromalonate is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields in the chlorination of diethyl malonate can stem from several factors. Incomplete reaction is a common issue. Ensure that the reaction goes to completion by monitoring it using techniques like TLC or GC-MS.[1] Another potential problem is the formation of side products, such as diethyl dichloromalonate. This can occur if the reaction conditions are too harsh. To mitigate this, consider using a milder chlorinating agent or optimizing the reaction temperature and time. One patented method suggests the use of magnesium chloride as a catalyst for the chlorination step, which may improve selectivity and yield.[2][3]

Issue 2: Inefficient Fluorination of Diethyl Chloromalonate

  • Question: The fluorination of diethyl chloromalonate to diethyl fluoromalonate is resulting in a low yield or a mixture of products. How can I improve this step?

  • Answer: The fluorination step is critical and can be challenging. Incomplete conversion is a primary reason for low yields. The choice of fluorinating agent and reaction conditions are crucial for success. Some established methods include:

    • Halogen Exchange: This approach involves the replacement of chlorine with fluorine using a fluoride ion source. Patented procedures have demonstrated high yields using reagents like triethylamine·3HF (82% yield) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) HF complex (91% conversion).[2]

    • Electrophilic Fluorination: Using elemental fluorine with a copper catalyst has been shown to produce diethyl 2-fluoromalonate in near-quantitative yields.[4] However, this method can sometimes lead to the formation of the difluorinated byproduct. Careful control of stoichiometry and reaction conditions is necessary to favor monofluorination.[2][4]

Issue 3: Poor Yield and Impurity Formation During Hydrolysis of Diethyl Difluoromalonate

  • Question: During the hydrolysis of diethyl difluoromalonate to this compound, I am observing low yields of the desired product and the formation of significant impurities. What is happening and how can I fix it?

  • Answer: The primary challenge in this final step is the thermal instability of this compound, which readily undergoes decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures.[5][6] This leads to the formation of 2,2-difluoroacetic acid as a major impurity.

    To minimize decarboxylation and improve your yield:

    • Maintain Low Temperatures: Carry out the hydrolysis and subsequent workup at or below room temperature whenever possible. Avoid excessive heating.[5]

    • Milder Conditions: Opt for milder hydrolysis conditions. While vigorous hydrolysis with strong acids like HBr and AcOH at reflux has been reported, it often leads to complete decarboxylation.[5][6] Consider using a stoichiometric amount of a weaker acid or base at a controlled temperature.

    • Reaction Monitoring: Closely monitor the reaction progress to stop it as soon as the ester hydrolysis is complete, before significant decarboxylation occurs. Techniques like NMR spectroscopy can be invaluable for real-time monitoring.[7][8]

Issue 4: Difficulty in Purifying the Final Product

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification strategies?

  • Answer: Purification can be challenging due to the presence of the decarboxylated byproduct and other impurities.

    • Extraction: After acidification of the hydrolysis mixture, the product can be extracted into an organic solvent like ether.[9] Multiple extractions will be necessary to maximize recovery.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent will depend on the impurities present.

    • Column Chromatography: For difficult separations, silica gel chromatography may be employed. However, the acidic nature of the product may require careful selection of the mobile phase to avoid degradation on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound?

A1: The most prevalent and problematic side reaction is the decarboxylation of this compound, particularly during the final hydrolysis step.[5] This reaction is often promoted by heat and strong acidic or basic conditions, leading to the formation of 2,2-difluoroacetic acid.

Q2: How can I monitor the progress of the hydrolysis reaction to avoid decarboxylation?

A2: Real-time reaction monitoring is highly recommended. Techniques such as NMR spectroscopy can provide quantitative data on the disappearance of the starting ester and the appearance of the carboxylic acid product, allowing you to stop the reaction at the optimal time before significant decarboxylation occurs.[7][8]

Q3: Are there alternative methods for the synthesis of diethyl fluoromalonate?

A3: Yes, besides halogen exchange and direct fluorination, other methods have been explored, though some provide lower yields. For instance, the condensation of fluoroacetic acid derivatives with alkyl chloroformate has been reported, but early procedures showed low yields (around 21%).[2]

Q4: What are some common impurities I might find in my final product?

A4: The most likely impurity is the decarboxylation product, 2,2-difluoroacetic acid. Other potential impurities could include unreacted diethyl difluoromalonate, mono-hydrolyzed intermediates, and salts from the workup procedure. Analytical techniques such as NMR, GC-MS, and LC-MS can be used to identify and quantify these impurities.

Data Presentation

Table 1: Comparison of Fluorination Methods for Diethyl Chloromalonate

Fluorinating Agent/MethodReagentsYield/ConversionReference
Halogen ExchangeTriethylamine·3HF82% yield[2]
Halogen ExchangeDBN HF complex91% conversion[2]
Electrophilic FluorinationElemental Fluorine, Copper CatalystNear quantitative[4]

Table 2: Reported Yields for Key Synthesis Steps

Reaction StepStarting MaterialProductReported YieldReference
ChlorinationDiethyl MalonateDiethyl Chloromalonate99.4%[1]
Fluorination (via Bromination)Diethyl FluoromalonateDiethyl Bromofluoromalonate84.9%[1]
Hydrolysis & DecarboxylationDiethyl 2-(perfluorophenyl)malonate2-(perfluorophenyl)acetic acid63%[5][6]

Note: The yield for the hydrolysis and decarboxylation of diethyl 2-(perfluorophenyl)malonate is provided as an example of the challenges with substituted malonic esters, as direct yield data for the hydrolysis of diethyl difluoromalonate without decarboxylation is scarce in the provided results.

Experimental Protocols & Visualizations

Detailed Methodology: Hydrolysis of Diethyl 2-(perfluorophenyl)malonate (Illustrative of Challenges)

A study on a related compound, diethyl 2-(perfluorophenyl)malonate, highlights the difficulty of hydrolysis without decarboxylation. In one set of experiments, the ester was heated under reflux with an excess of 48% aqueous HBr solution. This resulted in only trace amounts of the desired acetic acid derivative after 16 hours, with considerable darkening of the reaction mixture.[5][10] To achieve a homogeneous solution, acetic acid was used as a co-solvent. The optimized conditions that led to the formation of the decarboxylated product involved a 1:5 v/v mixture of 48% HBr and glacial acetic acid.[5][6][10]

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow A Diethyl Malonate B Chlorination (e.g., SO2Cl2) A->B C Diethyl Chloromalonate B->C D Fluorination (e.g., Et3N·3HF) C->D E Diethyl Difluoromalonate D->E F Hydrolysis (e.g., mild acid/base) E->F G This compound F->G H Purification (Extraction, Recrystallization) G->H TroubleshootingDecarboxylation Start Hydrolysis of Diethyl Difluoromalonate Problem Low Yield of this compound & High Levels of 2,2-Difluoroacetic Acid Start->Problem Cause1 High Reaction Temperature Problem->Cause1 Is temperature elevated? Cause2 Harsh Reaction Conditions (Strong Acid/Base) Problem->Cause2 Are conditions harsh? Cause3 Prolonged Reaction Time Problem->Cause3 Is reaction time long? Solution1 Lower temperature (e.g., room temp or below) Cause1->Solution1 Outcome Improved Yield of This compound Solution1->Outcome Solution2 Use milder reagents or stoichiometric amounts Cause2->Solution2 Solution2->Outcome Solution3 Monitor reaction closely (e.g., NMR, TLC) and stop upon completion Cause3->Solution3 Solution3->Outcome

References

Technical Support Center: Improving Yield in Difluoromalonic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with difluoromalonic acid and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis of Diethyl Difluoromalonate

Question 1: My yield of diethyl difluoromalonate is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of diethyl difluoromalonate can stem from several factors. Here's a breakdown of common issues and their solutions:

  • Incomplete Reaction: The fluorination of diethyl malonate can be slow. Ensure your reaction is running for the recommended time and at the optimal temperature. Monitor the reaction progress using techniques like GC-MS or NMR to determine the point of maximum conversion.

  • Moisture Contamination: Fluorinating agents are often sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Sub-optimal Reagents: The purity of your starting materials and fluorinating agent is crucial. Use freshly distilled diethyl malonate and a high-quality fluorinating agent.

  • Side Reactions: The formation of monofluorinated byproducts can reduce the yield of the desired difluorinated product. Optimization of the stoichiometry of the fluorinating agent can help minimize this.

  • Inefficient Purification: Diethyl difluoromalonate can be lost during workup and purification. Ensure proper phase separation during extractions and use an appropriate column chromatography method for purification if necessary.

Troubleshooting Workflow for Low Yield in Diethyl Difluoromalonate Synthesis

start Low Yield of Diethyl Difluoromalonate incomplete_reaction Incomplete Reaction? start->incomplete_reaction moisture Moisture Contamination? incomplete_reaction->moisture No solution1 Increase reaction time/temperature. Monitor reaction progress. incomplete_reaction->solution1 Yes reagents Sub-optimal Reagents? moisture->reagents No solution2 Use anhydrous solvents. Work under inert atmosphere. moisture->solution2 Yes purification Inefficient Purification? reagents->purification No solution3 Use pure starting materials. Use high-quality fluorinating agent. reagents->solution3 Yes solution4 Optimize extraction and chromatography. purification->solution4 Yes

Caption: Troubleshooting workflow for low yields.

II. Hydrolysis of Diethyl Difluoromalonate to this compound

Question 2: During the hydrolysis of diethyl difluoromalonate, I am observing significant decarboxylation, leading to the formation of difluoroacetic acid. How can I prevent this?

Answer: Premature decarboxylation is a common issue due to the thermal instability of this compound. To minimize the formation of difluoroacetic acid, consider the following:

  • Milder Reaction Conditions: Avoid high temperatures. If possible, conduct the hydrolysis at room temperature or slightly elevated temperatures for a longer duration.

  • Choice of Acid/Base: For acidic hydrolysis, use a milder acid or a lower concentration of a strong acid. For basic hydrolysis (saponification), use a stoichiometric amount of base and avoid a large excess.

  • Reaction Monitoring: Closely monitor the reaction. As soon as the hydrolysis is complete (as determined by TLC, LC-MS, or NMR), proceed with the workup to isolate the this compound.

  • Workup at Low Temperature: Perform the acidification step of the workup at a low temperature (e.g., in an ice bath) to minimize the exposure of the this compound to acidic conditions at higher temperatures.

Question 3: The hydrolysis of my diethyl difluoromalonate is incomplete. What can I do?

Answer: Incomplete hydrolysis can be addressed by:

  • Increasing Reaction Time: Ester hydrolysis can be slow. Extend the reaction time and monitor for the disappearance of the starting material.

  • Optimizing Temperature: While high temperatures can cause decarboxylation, a modest increase in temperature may be necessary to drive the reaction to completion. Find a balance where hydrolysis proceeds without significant side reactions.

  • Improving Solubility: If the reaction is heterogeneous, improving the solubility of the ester can increase the reaction rate. This can be achieved by adding a co-solvent that is miscible with both the aqueous and organic phases. For instance, using a mixture of aqueous HBr and acetic acid can create a homogeneous solution for hydrolysis.

  • Catalyst Choice: For acid-catalyzed hydrolysis, ensure you are using an appropriate and effective acid catalyst.

Logical Relationship for Hydrolysis Issues

start Hydrolysis of Diethyl Difluoromalonate issue1 Premature Decarboxylation? start->issue1 issue2 Incomplete Hydrolysis? start->issue2 solution1a Use milder conditions (lower temp). issue1->solution1a solution1b Use stoichiometric base or milder acid. issue1->solution1b solution1c Workup at low temperature. issue1->solution1c solution2a Increase reaction time. issue2->solution2a solution2b Modestly increase temperature. issue2->solution2b solution2c Add a co-solvent to improve solubility. issue2->solution2c

Caption: Addressing common hydrolysis problems.

III. Decarboxylation of this compound

Question 4: My decarboxylation reaction is not going to completion. How can I ensure a full conversion?

Answer: Incomplete decarboxylation can be resolved by:

  • Sufficient Heating: Ensure the reaction is heated to a temperature high enough to induce decarboxylation. Malonic acids typically require heating to facilitate the loss of carbon dioxide.

  • Appropriate Solvent: The choice of solvent can influence the rate of decarboxylation. In some cases, a higher boiling point solvent may be necessary to reach the required temperature.

  • Acid/Base Catalysis: While often thermally induced, some decarboxylations can be facilitated by the presence of a catalytic amount of acid or base.

Data Presentation

Table 1: Comparison of Yields for Diethyl Fluoromalonate Synthesis

MethodFluorinating AgentSubstrateYield (%)Reference
Halogen ExchangeDBN·HF complexDiethyl chloromalonate91 (conversion)(2)
Halogen ExchangeTriethylamine·3HFDiethyl chloromalonate82(2)
Direct FluorinationElemental Fluorine with Cu(NO3)2 catalystDiethyl malonateGood(2)
CondensationEthyl chloroformateSodium enolate of ethyl fluoroacetate21(2)

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(perfluorophenyl)malonate (as an example of a related synthesis)

  • Preparation: Under an inert argon atmosphere, add sodium hydride (60% dispersion in mineral oil) to a flask containing anhydrous DMF.

  • Addition of Diethyl Malonate: Slowly add diethyl malonate to the sodium hydride suspension.

  • Reaction with Hexafluorobenzene: After the evolution of hydrogen ceases, add hexafluorobenzene to the reaction mixture.

  • Heating: Heat the reaction mixture and monitor its progress.

  • Workup: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain diethyl 2-(perfluorophenyl)malonate. An isolated yield of 47% has been reported for this procedure.

Protocol 2: Hydrolysis and Decarboxylation of Diethyl 2-(perfluorophenyl)malonate to 2-(perfluorophenyl)acetic acid

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve diethyl 2-(perfluorophenyl)malonate in a 1:5 v/v mixture of 48% aqueous HBr and glacial acetic acid.

  • Reflux: Heat the homogeneous solution to reflux.

  • Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Isolation: After the reaction is complete, cool the mixture and isolate the 2-(perfluorophenyl)acetic acid product. A preparative yield of 63% has been achieved with this method.

Experimental Workflow for Synthesis and Subsequent Hydrolysis/Decarboxylation

start Start: Diethyl Malonate synthesis Synthesis of Diethyl Difluoromalonate start->synthesis hydrolysis Hydrolysis to this compound synthesis->hydrolysis decarboxylation Decarboxylation to Difluoroacetic Acid hydrolysis->decarboxylation end Final Product decarboxylation->end

Caption: Overall experimental workflow.

Technical Support Center: Purification of Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of difluoromalonic acid.

Troubleshooting Purification Experiments

This section addresses common issues encountered during the purification of this compound, particularly after its synthesis, which often involves the hydrolysis of diethyl difluoromalonate.

Issue 1: Oily Residue Instead of Crystalline Solid

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Hydrolysis: Presence of residual ethyl difluoromalonate (monoester) or diethyl difluoromalonate.1. Ensure the hydrolysis reaction has gone to completion by extending the reaction time or adjusting the stoichiometry of the base. 2. Perform an acid-base extraction. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (e.g., ethyl acetate) to remove the less acidic ester impurities, and then re-acidify the aqueous layer to precipitate the this compound.A solid precipitate of this compound should form upon acidification.
Presence of Decarboxylation Byproduct: Difluoroacetic acid, which is a liquid at room temperature, may be present.1. Avoid harsh acidic or basic conditions and high temperatures during hydrolysis and workup to minimize decarboxylation. 2. Purify the crude product by recrystallization.A crystalline solid of this compound should be obtained, leaving the more soluble difluoroacetic acid in the mother liquor.
Inappropriate Recrystallization Solvent: The chosen solvent has a boiling point higher than the melting point of this compound (117-118 °C).Select a recrystallization solvent with a lower boiling point.The compound should crystallize upon cooling instead of "oiling out."

Issue 2: Low Yield After Recrystallization

Potential Cause Troubleshooting Step Expected Outcome
High Solubility in Recrystallization Solvent: The chosen solvent dissolves a significant amount of the product even at low temperatures.1. Test the solubility of this compound in various solvents to find one where it is highly soluble at high temperatures and poorly soluble at low temperatures. 2. Consider using a mixed solvent system. Dissolve the acid in a "good" solvent (e.g., methanol) at an elevated temperature and then add a "poor" solvent (e.g., water or a non-polar solvent) dropwise until turbidity is observed. Reheat to dissolve and then cool slowly.Increased recovery of crystalline this compound.
Premature Crystallization During Hot Filtration: The solution cools and crystals form on the filter paper or in the funnel.1. Preheat the filtration apparatus (funnel and receiving flask). 2. Use a slight excess of the hot recrystallization solvent to ensure the compound remains dissolved during filtration.The solution should pass through the filter without premature crystallization, minimizing product loss.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound via hydrolysis of diethyl difluoromalonate?

A1: The most probable impurities are the partially hydrolyzed intermediate, ethyl difluoromalonate, and the decarboxylation product, difluoroacetic acid. Unreacted starting material, diethyl difluoromalonate, may also be present.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on the purification of structurally similar compounds and general principles for dicarboxylic acids, promising solvents to investigate include:

  • Nitromethane: A successful recrystallization of the similar compound 2,2-difluorosuccinic acid has been reported using nitromethane.

  • Methanol: Some sources indicate that this compound is soluble in methanol, suggesting it could be a suitable solvent, possibly in a mixed system with a poor solvent like water or a non-polar organic solvent.

  • Water: While some information suggests limited solubility, for small dicarboxylic acids, water can be an effective recrystallization solvent, especially for removing less polar impurities.

Q3: My this compound appears discolored. How can I remove the color?

A3: A small amount of activated charcoal can be added to the hot solution during recrystallization. The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral or less acidic impurities, such as the mono- and di-esters of this compound.

  • Dissolve the crude this compound in a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous solution with an organic solvent such as ethyl acetate (3 x 50 mL for every 100 mL of aqueous solution).

  • Combine the organic layers and wash with brine. This fraction will contain the ester impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~1.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., nitromethane or methanol) and heat the mixture to the boiling point of the solvent while stirring.

  • Continue adding the hot solvent portion-wise until the solid has just dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 140.04117-118Decomposes
Diethyl Difluoromalonate196.15N/A~173
Ethyl Difluoromalonate168.10N/AN/A
Difluoroacetic Acid96.03-1134

N/A: Not available

Visualizations

Purification_Workflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Remove Esters Recrystallization Recrystallization AcidBase->Recrystallization Remove Other Impurities Pure Pure this compound Recrystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Oiling Out? Start->OilingOut InsolubleImpurity Hot Filtration Start->InsolubleImpurity Insoluble Material Present LowYield Low Yield? OilingOut->LowYield No SolventIssue Change Solvent / Use Mixed Solvents OilingOut->SolventIssue Yes Success Successful Crystallization LowYield->Success No ExcessSolvent Reduce Solvent Volume LowYield->ExcessSolvent Yes SolventIssue->Start ExcessSolvent->Start InsolubleImpurity->Start

Caption: Troubleshooting guide for the recrystallization of this compound.

Technical Support Center: Synthesis of Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difluoromalonic acid. Our aim is to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory-scale synthesis involves a two-step process:

  • Fluorination: The direct fluorination of diethyl malonate to yield diethyl 2,2-difluoromalonate.

  • Hydrolysis: The subsequent acid- or base-catalyzed hydrolysis of diethyl 2,2-difluoromalonate to produce this compound.

Q2: What are the critical parameters to control during the fluorination step?

A2: Successful fluorination of diethyl malonate requires careful control of the fluorinating agent, reaction temperature, and reaction time. Incomplete fluorination is a common issue, leading to the presence of monofluorinated byproduct. Driving the reaction to completion is key to obtaining a pure intermediate for the subsequent hydrolysis step.

Q3: Are there specific safety precautions I should take during this synthesis?

A3: Yes. Fluorinating agents are often corrosive, toxic, and can react violently with water. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The hydrolysis step may involve the use of strong acids or bases, which also require careful handling.

Troubleshooting Guides

Issue 1: Incomplete Fluorination of Diethyl Malonate

Symptoms:

  • NMR or GC-MS analysis of the crude product from the fluorination step shows the presence of diethyl fluoromalonate alongside the desired diethyl 2,2-difluoromalonate.

  • Lower than expected yield of this compound after the hydrolysis step.

Possible Causes and Solutions:

CauseSolution
Insufficient Fluorinating Agent Ensure the stoichiometry of the fluorinating agent is appropriate. A slight excess may be required to drive the reaction to completion.
Reaction Temperature Too Low While low temperatures can help control reactivity, they may also slow down the second fluorination step. Gradually increase the temperature and monitor the reaction progress by TLC, GC, or NMR.
Insufficient Reaction Time The second fluorination is often slower than the first. Extend the reaction time and monitor for the disappearance of the diethyl fluoromalonate intermediate.

Experimental Protocol: Monitoring Fluorination by GC-MS

  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench it with a suitable solvent (e.g., dichloromethane) and water.

  • Extraction: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analysis: Dilute the sample and inject it into a GC-MS system.

  • Interpretation: Monitor the disappearance of the diethyl fluoromalonate peak and the appearance of the diethyl 2,2-difluoromalonate peak.

Issue 2: Formation of Decarboxylation Byproduct During Hydrolysis

Symptoms:

  • The final product contains a significant amount of difluoroacetic acid.

  • Gas evolution (CO2) is observed during the hydrolysis or workup.

  • The yield of this compound is significantly reduced.

Possible Causes and Solutions:

CauseSolution
Harsh Hydrolysis Conditions High temperatures and strong acid or base concentrations can promote the decarboxylation of the malonic acid product.[1][2][3][4]
Elevated Temperature During Workup Excessive heat during solvent removal or purification can also lead to decarboxylation.

Experimental Protocol: Mild Hydrolysis of Diethyl 2,2-Difluoromalonate

  • Reaction Setup: Dissolve diethyl 2,2-difluoromalonate in a suitable solvent like ethanol or THF.

  • Hydrolysis: Add a slight excess of a milder base, such as lithium hydroxide (LiOH) in water, and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture with a weak acid (e.g., citric acid) at low temperature (0-5 °C) to a pH of approximately 2-3.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure at a low temperature.

Issue 3: Presence of Unreacted Diethyl 2,2-Difluoromalonate After Hydrolysis

Symptoms:

  • NMR or LC-MS analysis of the final product shows the presence of the starting ester.

  • The isolated product is oily or has a lower melting point than expected.

Possible Causes and Solutions:

CauseSolution
Incomplete Hydrolysis The hydrolysis reaction may not have gone to completion due to insufficient reaction time, inadequate amount of acid or base, or low reaction temperature.
Biphasic Reaction Mixture If the reaction is biphasic, poor mixing can lead to incomplete reaction. The use of a co-solvent like ethanol or THF can create a homogeneous solution.

Summary of Common Byproducts

ByproductFormation StageReason for FormationHow to Minimize
Diethyl fluoromalonate FluorinationIncomplete fluorination of diethyl malonate.Use a slight excess of fluorinating agent, optimize reaction time and temperature.
Difluoroacetic acid HydrolysisDecarboxylation of this compound under harsh conditions (high temperature, strong acid/base).[1][2][3][4]Use milder hydrolysis conditions (e.g., LiOH at room temperature) and avoid excessive heat during workup.
Unreacted Diethyl 2,2-difluoromalonate HydrolysisIncomplete hydrolysis reaction.Ensure sufficient reaction time, use an adequate amount of catalyst, and ensure good mixing (use of a co-solvent if necessary).

Visualizing the Synthesis and Troubleshooting Workflow

The following diagram illustrates the synthesis pathway and key troubleshooting checkpoints.

Difluoromalonic_Acid_Synthesis cluster_fluorination Fluorination Stage cluster_hydrolysis Hydrolysis Stage cluster_troubleshooting Troubleshooting start Diethyl Malonate fluorination Fluorination (e.g., F2 gas) start->fluorination intermediate Crude Diethyl 2,2-Difluoromalonate fluorination->intermediate analysis1 GC-MS Analysis intermediate->analysis1 Check for completeness hydrolysis Hydrolysis (e.g., LiOH, H2O) intermediate->hydrolysis ts1 Incomplete Fluorination? - Increase reagent - Increase time/temp analysis1->ts1 product Crude Difluoromalonic Acid hydrolysis->product analysis2 NMR/LC-MS Analysis product->analysis2 Check for byproducts ts2 Decarboxylation? - Use milder conditions - Avoid high temps analysis2->ts2 ts3 Unreacted Ester? - Extend reaction time - Improve mixing analysis2->ts3

Caption: Workflow for the synthesis of this compound with integrated troubleshooting checkpoints.

References

Technical Support Center: Stability and Degradation of Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for difluoromalonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is a solid that is generally stable under normal handling and storage conditions. However, it is hygroscopic and should be stored in a dry, cool, and well-ventilated area with the container tightly closed, preferably under an inert gas.

Q2: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are thermal decarboxylation and hydrolysis.

  • Thermal Decarboxylation: Like other malonic acids, this compound is susceptible to losing carbon dioxide upon heating, which would likely produce difluoroacetic acid. This process is often accelerated by higher temperatures.

  • Hydrolysis: While hydrolysis is a potential degradation route, for structurally similar compounds like diethyl 2-(perfluorophenyl)malonate, attempts at hydrolysis to the diacid resulted in decomposition. This suggests that this compound may also be unstable in aqueous solutions under certain pH conditions, potentially leading to the cleavage of carbon-carbon bonds rather than simple de-esterification (in the case of its esters).

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. Acidic conditions may catalyze decarboxylation, a phenomenon observed in other malonic acid derivatives. In strongly basic solutions, while direct evidence for this compound is limited, related fluorinated compounds can undergo decomposition. It is crucial to buffer solutions and carefully control the pH during experiments.

Q4: What are the known decomposition products of this compound?

Upon thermal decomposition, this compound is expected to generate carbon oxides (CO, CO₂) and hydrogen fluoride (HF)[1]. The primary organic product of thermal decarboxylation is anticipated to be difluoroacetic acid. Degradation under hydrolytic conditions may lead to a more complex mixture of smaller fluorinated and non-fluorinated organic fragments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or poor reproducibility. Degradation of this compound during the experiment.1. Control Temperature: Run reactions at the lowest effective temperature to minimize thermal decarboxylation. 2. Control pH: Use a well-buffered system to maintain a stable pH throughout the experiment. Avoid strongly acidic or basic conditions if possible. 3. Inert Atmosphere: For sensitive reactions, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric components.
Loss of starting material upon storage. Absorption of moisture due to the hygroscopic nature of the compound.1. Proper Storage: Store this compound in a desiccator over a suitable drying agent. 2. Inert Gas: For long-term storage, keep the container tightly sealed under an inert gas like argon or nitrogen.
Unexpected side products observed in reaction mixtures. 1. Reaction with incompatible materials. 2. Decomposition due to harsh reaction conditions.1. Check Compatibility: Avoid strong oxidizing agents, strong bases, and strong reducing agents. 2. Optimize Conditions: Re-evaluate reaction temperature, pH, and solvent. Consider milder conditions. 3. Analyze Side Products: Use techniques like GC-MS or LC-MS to identify unexpected products, which can provide clues about the degradation pathway.
Difficulty in quantifying this compound. 1. Degradation during sample preparation or analysis. 2. Unsuitable analytical method.1. Minimize Sample Preparation Time: Prepare samples for analysis immediately before running them. 2. Method Validation: Use a validated analytical method. HPLC with UV detection or LC-MS are suitable for non-volatile compounds. 19F NMR can be a powerful tool for monitoring the parent compound and fluorinated degradation products.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability by Isothermal Analysis

This protocol outlines a general procedure to assess the thermal stability of this compound at a specific temperature.

Objective: To determine the rate of degradation of this compound at a constant temperature.

Materials:

  • This compound

  • High-purity solvent (e.g., anhydrous acetonitrile or a suitable buffer)

  • Thermostated reaction vessel or heating block

  • HPLC or 19F NMR for analysis

  • Small, sealable reaction vials

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Aliquot the solution into several sealed vials.

  • Place the vials in a heating block or oven set to the desired temperature (e.g., 50 °C, 70 °C, 90 °C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat and immediately cool it in an ice bath to quench the reaction.

  • Analyze the sample using a validated analytical method (e.g., HPLC or 19F NMR) to determine the concentration of the remaining this compound.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Monitoring pH-Dependent Stability in Aqueous Solution

This protocol provides a framework for evaluating the stability of this compound across a range of pH values.

Objective: To assess the degradation rate of this compound in buffered aqueous solutions at different pH levels.

Materials:

  • This compound

  • A series of aqueous buffers (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)

  • Constant temperature bath

  • HPLC with UV or LC-MS system

  • pH meter

Procedure:

  • Prepare stock solutions of this compound in each of the selected buffers.

  • Verify the pH of each solution using a calibrated pH meter.

  • Incubate the solutions in a constant temperature bath (e.g., 25 °C or 37 °C).

  • At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC or LC-MS to quantify the concentration of this compound.

  • Compare the degradation profiles at different pH values to determine the pH-rate profile.

Visualizations

Stability_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Inconsistent Results Inconsistent Results Thermal Degradation Thermal Degradation Inconsistent Results->Thermal Degradation pH Instability pH Instability Inconsistent Results->pH Instability Hygroscopic Nature Hygroscopic Nature Inconsistent Results->Hygroscopic Nature Control Temperature Control Temperature Thermal Degradation->Control Temperature Mitigates Inert Atmosphere Inert Atmosphere Thermal Degradation->Inert Atmosphere Can Help Buffer Solution Buffer Solution pH Instability->Buffer Solution Mitigates Proper Storage Proper Storage Hygroscopic Nature->Proper Storage Mitigates

Caption: Troubleshooting logic for inconsistent experimental results.

Degradation_Pathways cluster_decarboxylation Thermal Decarboxylation cluster_hydrolysis Hydrolysis/Decomposition DFMA This compound Heat Heat DFMA->Heat Aqueous Aqueous Solution (Acidic/Basic pH) DFMA->Aqueous DFAA Difluoroacetic Acid Heat->DFAA CO2 CO2 Heat->CO2 Decomp Decomposition Products Aqueous->Decomp

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Reactions of Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with difluoromalonic acid.

Troubleshooting Guides

Esterification of this compound (e.g., Synthesis of Diethyl Difluoromalonate)

Issue: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete reaction - Increase reaction time: Monitor the reaction by TLC or GC to determine the optimal reaction time. For the synthesis of diethyl difluoromalonate from the corresponding chloro-precursor, reaction times of up to 24 hours may be necessary. - Increase temperature: Gently increase the reaction temperature. For fluorination of malonic esters to difluoromalonates, temperatures around 70°C have been reported. - Use excess alcohol: Employ the alcohol reactant as the solvent to drive the equilibrium towards the ester product.
Water contamination - Use dry reagents and glassware: Ensure all reagents and glassware are thoroughly dried before use. Water can hydrolyze the ester product or interfere with the reaction. - Use a Dean-Stark trap: For Fischer esterification, a Dean-Stark apparatus can be used to remove water as it is formed, driving the reaction to completion.
Catalyst issues - Use an appropriate acid catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used for Fischer esterification. - Check catalyst activity: Ensure the catalyst has not degraded. Use a fresh batch if necessary.
Workup and purification problems - Inefficient extraction: The ester product may be soluble in the aqueous layer, especially with shorter chain alcohols. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. - Product loss during purification: Diethyl difluoromalonate is a relatively volatile liquid. Avoid excessive heating or high vacuum during solvent removal. Fractional distillation or column chromatography are effective purification methods.

Issue: Formation of Side Products

Potential CauseRecommended Solution
Decarboxylation - Control reaction temperature: Excessive heat can cause decarboxylation of this compound or its monoester derivative to form difluoroacetic acid derivatives. Maintain the reaction temperature at the minimum required for esterification.
Reaction with catalyst - Choose a non-reactive catalyst: In some cases, the catalyst may react with the starting material or product. Consider alternative catalysts if side reactions are observed.
Experimental Protocol: Synthesis of Diethyl Difluoromalonate via Fluorination

This protocol is adapted from a literature procedure for the synthesis of diethyl fluoromalonate, which can be conceptually applied to the difluoro analogue.

Materials:

  • Diethyl chloromalonate (1 equivalent)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (2 equivalents)

  • Hydrogen fluoride (HF) (sufficient quantity)

  • Anhydrous sodium sulfate

  • Dichloromethane (for extraction)

Procedure:

  • In a suitable reaction vessel, combine 1,5-diazabicyclo[4.3.0]non-5-ene (2 equivalents) and hydrogen fluoride.

  • Stir the mixture and then add diethyl chloromalonate (1 equivalent).

  • Heat the reaction mixture to 80°C and maintain for 12 hours.

  • After the reaction is complete, cool the mixture and carefully quench with water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation.

Decarboxylation of this compound Derivatives

Issue: Incomplete Decarboxylation

Potential CauseRecommended Solution
Insufficient temperature - The Krapcho decarboxylation, a common method for malonic esters, typically requires high temperatures, often around 150°C in a dipolar aprotic solvent like DMSO.[1]
Incorrect solvent - Use a high-boiling, dipolar aprotic solvent such as DMSO or DMF.[1]
Catalyst/Salt not used or inappropriate - While not always strictly necessary, the addition of salts like LiCl, NaCl, or NaCN can significantly accelerate the reaction.[1]

Issue: Undesired Double Decarboxylation

Potential CauseRecommended Solution
Harsh reaction conditions - The Krapcho decarboxylation is advantageous as it can selectively cleave one ester group of a malonic ester.[1] To avoid further decarboxylation, carefully control the reaction time and temperature.
Experimental Protocol: Krapcho Decarboxylation of a Difluoromalonic Ester

Materials:

  • Diethyl difluoromalonate (1 equivalent)

  • Lithium chloride (LiCl) (catalytic amount)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Dissolve diethyl difluoromalonate in DMSO in a round-bottom flask.

  • Add a catalytic amount of lithium chloride.

  • Heat the mixture to approximately 150°C.

  • Monitor the reaction progress by TLC or GC until one of the ester groups is cleaved.

  • Cool the reaction mixture and add water to quench the reaction.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting difluoroacetic acid ester by distillation.

Amide Coupling with this compound

Issue: Low Amide Yield

Potential CauseRecommended Solution
Poor activation of the carboxylic acid - Convert this compound to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] - Use standard peptide coupling reagents such as DCC, EDC, or HATU in the presence of a base like DIPEA.
Low nucleophilicity of the amine - For electron-deficient or sterically hindered amines, more forcing conditions or specialized coupling reagents may be necessary.[3]
Side reactions of the activated acid - The highly reactive difluoromalonyl chloride can be prone to side reactions. It is often prepared and used in situ.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: How can I purify this compound and its derivatives?

A2: Purification methods depend on the specific compound's properties.

  • This compound: Recrystallization is a common method for purifying solid carboxylic acids.

  • Diethyl difluoromalonate: This is a liquid and can be purified by fractional distillation under reduced pressure to avoid decomposition.[4] Column chromatography can also be used.[5]

Q3: What is the expected outcome of heating this compound?

A3: Heating this compound will likely lead to decarboxylation, losing one molecule of carbon dioxide to form difluoroacetic acid.[6] Further heating could potentially lead to the loss of the second carboxyl group, although this would require more forcing conditions.

Visualizations

Esterification_Workflow Experimental Workflow: Esterification of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Mix this compound, Alcohol, and Acid Catalyst start->reagents heat Heat Mixture (e.g., Reflux) reagents->heat monitor Monitor Reaction (TLC/GC) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify end End Product purify->end

Caption: General workflow for the esterification of this compound.

Decarboxylation_Logic Logical Flow: Decarboxylation of this compound Derivatives start This compound Derivative (Ester or Acid) heat Apply Heat start->heat decarboxylation1 First Decarboxylation (-CO2) heat->decarboxylation1 product1 Difluoroacetic Acid Derivative decarboxylation1->product1 Yields more_heat Further/Stronger Heating product1->more_heat decarboxylation2 Second Decarboxylation (-CO2) more_heat->decarboxylation2 product2 Difluoromethane Derivative decarboxylation2->product2 Yields

Caption: Stepwise decarboxylation of this compound derivatives.

Amide_Coupling_Pathway Signaling Pathway: Amide Coupling Routes cluster_acyl_chloride Acyl Chloride Route cluster_coupling_agent Coupling Agent Route start This compound acyl_chloride Activation with SOCl2 or (COCl)2 start->acyl_chloride coupling_reagent Activation with DCC/EDC or HATU start->coupling_reagent difluoro_acyl_chloride Difluoromalonyl Chloride acyl_chloride->difluoro_acyl_chloride amine Amine (R-NH2) difluoro_acyl_chloride->amine active_ester Activated Ester Intermediate coupling_reagent->active_ester active_ester->amine amide_product Difluoromalonamide Derivative amine->amide_product

Caption: Pathways for amide synthesis from this compound.

References

Technical Support Center: Difluoromalonic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing difluoromalonic acid in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

This compound is used as a building block to introduce a difluoromethylene (-CF2-) group into a peptide backbone or as a linker. The gem-difluoro group is of significant interest in medicinal chemistry as it can act as a bioisosteric mimic of a ketone, ether, or thioether, and can enhance the metabolic stability and binding affinity of peptides.

Q2: Is the difluoromethylene group stable under standard solid-phase peptide synthesis (SPPS) conditions?

Yes, based on studies with other fluorinated amino acids, the difluoromethylene group is generally stable to the conditions used in standard Fmoc-based SPPS. This includes repeated cycles of piperidine treatment for Fmoc deprotection and final cleavage from the resin using trifluoroacetic acid (TFA).

Q3: What are the most likely side reactions when using this compound in peptide synthesis?

The most probable side reactions are decarboxylation of the this compound moiety upon activation and incomplete coupling due to the electronic effects of the fluorine atoms.

Q4: Which coupling reagents are recommended for activating this compound?

Uronium-based coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an additive like HOBt (Hydroxybenzotriazole) or Oxyma are recommended. These reagents are known to be efficient and can help suppress racemization.[1][2][3] Carbodiimide reagents like DCC or DIC can also be used, but the use of an additive like HOBt is crucial to minimize side reactions.[4]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Presence of unreacted free amine on the resin after the coupling step (positive Kaiser test).

  • Mass spectrometry data of the crude peptide shows a significant peak corresponding to a deletion of the difluoromalonyl unit.

Potential Causes:

  • Steric Hindrance: The difluoromalonyl group may present some steric bulk.

  • Electronic Effects: The electron-withdrawing nature of the two fluorine atoms can reduce the reactivity of the carboxyl groups.

  • Sub-optimal Activation: The activation of the this compound may be inefficient.

Troubleshooting Steps:

  • Optimize Coupling Reagent and Additives:

    • If using carbodiimides (DCC, DIC), ensure the presence of HOBt or Oxyma to form a more reactive activated ester.[4]

    • Switch to a more potent activating agent like HATU, which is often effective for difficult couplings.

  • Increase Equivalents and Reaction Time:

    • Increase the equivalents of activated this compound and the coupling reagents.

    • Extend the coupling reaction time. Monitor the reaction progress with a Kaiser test.

  • Double Coupling:

    • Perform a second coupling step with a fresh solution of activated this compound.

  • Increase Temperature:

    • Gently increasing the reaction temperature (e.g., to 30-40°C) can sometimes improve coupling efficiency, but this should be done with caution as it can also increase the risk of side reactions like decarboxylation.

Issue 2: Suspected Decarboxylation of the Difluoromalonyl Moiety

Symptoms:

  • Mass spectrometry of the crude peptide shows a mass corresponding to the peptide with a difluoroacetyl group instead of a difluoromalonyl group.

  • The expected product peak is weak or absent.

Potential Causes:

  • Malonic acids and their derivatives are susceptible to decarboxylation, which can be exacerbated by heat or certain reaction conditions. The activation step is the most likely point for this side reaction to occur.

Troubleshooting Steps:

  • Control Reaction Temperature:

    • Perform the activation and coupling steps at room temperature or below (e.g., 0°C) to minimize the risk of decarboxylation.

  • Optimize Activation Method:

    • Avoid prolonged pre-activation times. Prepare the activated this compound solution immediately before adding it to the resin.

    • Consider using milder activation conditions if decarboxylation is consistently observed.

  • Choice of Base:

    • Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine for the activation step.

Data Summary

Coupling ReagentAdditiveRelative EfficiencyKey Considerations
DCC/DICHOBt/OxymaGoodByproduct (DCU) can be insoluble.[4]
HBTU/TBTUHOBtHighEfficient and widely used.[2][5]
HATUHOAt/OxymaVery HighExcellent for sterically hindered couplings.
PyBOPNoneHighLess toxic byproducts than BOP.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound using HBTU/HOBt

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and agitate for 2-5 minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive, consider a second coupling.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in your synthesis. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) may suffice.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Potential side reaction pathway of this compound during peptide synthesis.

Troubleshooting_Workflow Start Low Coupling Efficiency or Unexpected Product Mass CheckKaiser Perform Kaiser Test on Resin Start->CheckKaiser AnalyzeCrude Analyze Crude Peptide by MS Start->AnalyzeCrude KaiserPositive Kaiser Test Positive (Incomplete Coupling) CheckKaiser->KaiserPositive MS_Decarboxylation MS shows Mass - CO2 (Decarboxylation) AnalyzeCrude->MS_Decarboxylation MS_Deletion MS shows Deletion of Difluoromalonyl Unit AnalyzeCrude->MS_Deletion TroubleshootCoupling Troubleshoot Coupling: - Increase equivalents/time - Use stronger activator (HATU) - Double couple KaiserPositive->TroubleshootCoupling TroubleshootDecarboxylation Troubleshoot Decarboxylation: - Lower reaction temperature - Minimize activation time MS_Decarboxylation->TroubleshootDecarboxylation MS_Deletion->TroubleshootCoupling

Caption: Troubleshooting workflow for issues with this compound in peptide synthesis.

References

Technical Support Center: Managing the Corrosive Nature of Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the corrosive properties of difluoromalonic acid during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Question: I have observed unexpected corrosion on my stainless steel reactor after running a reaction with this compound. What could be the cause and how can I prevent it?

Answer:

  • Potential Causes:

    • Moisture: this compound is hygroscopic and can absorb moisture from the air. In the presence of water, the acidity and corrosive nature of the acid can be enhanced, leading to an attack on less resistant grades of stainless steel.

    • Elevated Temperatures: At higher temperatures, the corrosive activity of most acids, including this compound, increases. Thermal decomposition can also occur, potentially releasing more corrosive byproducts like hydrogen fluoride.

    • Impurities: The presence of certain impurities in either the this compound or the reaction mixture can accelerate corrosion.

    • Incompatible Stainless Steel Grade: Not all stainless steel alloys offer the same level of resistance to fluorinated acids.

  • Preventative Measures:

    • Material Selection: For reactions involving fluorinated acids, higher-grade alloys such as Hastelloy C-276 or titanium are recommended over standard stainless steel. If stainless steel must be used, select a grade with high molybdenum content for improved resistance to pitting and crevice corrosion.

    • Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.

    • Temperature Control: Maintain the lowest possible reaction temperature to reduce the rate of corrosion.

    • Purity: Use high-purity this compound and ensure all reactants and solvents are free of contaminants that could exacerbate corrosion.

Question: My reaction involving this compound and a base is showing poor yield and inconsistent results. What could be the issue?

Answer:

  • Potential Causes:

    • Strong Incompatibility: this compound is incompatible with strong bases, which can lead to vigorous and uncontrolled reactions.

    • Localized Hotspots: The addition of a strong base can cause localized heating, leading to the decomposition of this compound.

    • Side Reactions: The reaction with strong bases may favor unintended side reactions or decomposition pathways.

  • Troubleshooting Steps:

    • Choice of Base: Use a weaker, non-nucleophilic base if the reaction chemistry allows.

    • Controlled Addition: Add the base slowly and portion-wise to the reaction mixture, preferably at a reduced temperature, to manage the reaction exotherm.

    • Efficient Stirring: Ensure vigorous and efficient stirring to quickly dissipate localized heat and ensure homogeneity.

    • Solvent Effects: Choose a solvent that can effectively solvate the reactants and help to moderate the reaction rate.

Question: I noticed a white crystalline solid forming around the cap of my this compound container. What is it and is it hazardous?

Answer:

  • Identification: The white solid is likely this compound that has sublimated or has crystallized from absorbed atmospheric moisture.

  • Hazard: Yes, this is hazardous. The solid is corrosive and can cause severe skin burns and eye damage upon contact. It is also a respiratory irritant.

  • Action:

    • Do not handle the container without appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.

    • Carefully clean the threads of the container and the cap with a cloth lightly dampened with a neutral solvent (e.g., isopropanol) inside a fume hood.

    • Ensure the container is tightly sealed after cleaning.

    • Consider storing the container in a secondary container with a desiccant.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive solid. The primary hazards are:

  • Skin and Eye Damage: It causes severe skin burns and serious eye damage.

  • Toxicity: It is harmful if swallowed.

  • Respiratory Irritation: It may cause respiratory irritation if inhaled.

  • Decomposition Products: Thermal decomposition can generate hazardous substances such as carbon oxides and hydrogen fluoride.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: The recommended PPE when handling this compound includes:

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, a chemical-resistant apron is advisable.

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, a NIOSH-approved respirator should be worn.

Q3: How should I properly store this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area. It is hygroscopic, so it should be kept in a tightly closed container, preferably under an inert gas. It should be stored away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.

Q4: What should I do in case of a spill?

A4: For a small spill, you should:

  • Ensure you are wearing appropriate PPE.

  • Cover the spill with a neutral absorbent material like sand or vermiculite.

  • Carefully sweep up the absorbed material and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All waste materials should be disposed of as hazardous waste according to local regulations.

For a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.

Q5: What are the expected decomposition products of this compound upon heating?

A5: Thermal decomposition of this compound can produce carbon oxides (CO, CO2) and hydrogen fluoride. Theoretical studies on similar perfluorinated carboxylic acids suggest that decomposition can proceed through the elimination of HF to form unstable intermediates that then break down into smaller molecules.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₃H₂F₂O₄
Molecular Weight 140.04 g/mol PubChem
Appearance White to off-white solid-
CAS Number 1514-85-8
pKa (estimated) Similar to difluoroacetic acid (pKa ≈ 1.34)-
InChIKey LIHVFFFGWFBSAT-UHFFFAOYSA-NPubChem

Table 2: Qualitative Material Compatibility Guide for this compound

MaterialCompatibilityNotes
Metals
Stainless Steel (304, 316)Fair to GoodRisk of corrosion, especially with moisture and at elevated temperatures.
Hastelloy C-276ExcellentRecommended for handling fluorinated acids.
TitaniumExcellentHigh resistance to a wide range of acids.
AluminumPoorNot recommended; susceptible to acid attack.
Plastics
PTFE (Teflon)ExcellentHighly resistant to most chemicals, including strong acids.
PEEKExcellentGood chemical resistance and mechanical strength at high temperatures.
Polypropylene (PP)GoodGenerally good resistance at room temperature, but may be affected at higher temperatures.
Polyethylene (PE)GoodSimilar to polypropylene in chemical resistance.
Elastomers
Viton® (FKM)ExcellentSpecifically designed for resistance to harsh chemicals and high temperatures.
Kalrez® (FFKM)ExcellentOffers the broadest range of chemical resistance among elastomers.
EPDMPoorNot recommended for use with fluorinated compounds.
SiliconePoorNot recommended; likely to swell and degrade.

Disclaimer: This is a general guide. It is crucial to perform specific compatibility testing for your exact experimental conditions (temperature, pressure, and concentration).

Experimental Protocols

Protocol 1: Material Compatibility Testing

Objective: To determine the compatibility of a specific material with this compound under experimental conditions.

Materials:

  • This compound

  • Coupons of the material to be tested (e.g., stainless steel 316, PEEK)

  • Glass vials with PTFE-lined caps

  • Analytical balance (readable to 0.1 mg)

  • Oven or heating block

  • Ultrasonic bath

  • Appropriate solvents for cleaning (e.g., acetone, isopropanol)

  • Personal Protective Equipment (PPE)

Procedure:

  • Coupon Preparation: a. Clean the material coupons by sonicating them in acetone for 15 minutes, followed by isopropanol for 15 minutes. b. Dry the coupons in an oven at 100°C for 1 hour. c. Allow the coupons to cool to room temperature in a desiccator. d. Weigh each coupon accurately on an analytical balance and record the initial weight (W_initial).

  • Exposure: a. Place each weighed coupon in a separate glass vial. b. Prepare a solution of this compound in the desired solvent and concentration to be used in the experiment. c. Add a sufficient volume of the this compound solution to each vial to completely submerge the coupon. d. Tightly cap the vials. e. Place the vials in an oven or on a heating block set to the intended experimental temperature. f. Leave the coupons exposed for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Post-Exposure Analysis: a. Remove the vials and allow them to cool to room temperature. b. Carefully remove the coupons from the vials. c. Rinse the coupons with the solvent used in the experiment to remove any residual acid. d. Clean the coupons as described in step 1a. e. Dry the coupons as described in step 1b. f. Allow the coupons to cool in a desiccator and reweigh them to get the final weight (W_final). g. Visually inspect the coupons for any signs of corrosion, such as pitting, discoloration, or embrittlement.

  • Corrosion Rate Calculation (for metals):

    • Calculate the weight loss: ΔW = W_initial - W_final

    • Calculate the corrosion rate in mils per year (mpy) using the formula: mpy = (K * ΔW) / (D * A * T) where:

      • K = constant (e.g., 3.45 x 10^6 for mpy)

      • ΔW = weight loss in grams

      • D = density of the metal in g/cm³

      • A = surface area of the coupon in cm²

      • T = exposure time in hours

Protocol 2: Safe Neutralization of this compound Waste

Objective: To safely neutralize small quantities of this compound waste before disposal.

Materials:

  • This compound waste

  • A weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • A large beaker (at least 10 times the volume of the waste)

  • An ice bath

  • pH paper or a calibrated pH meter

  • Stir bar and stir plate

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: a. Perform the neutralization in a certified chemical fume hood. b. Don all necessary PPE, including a face shield, safety goggles, lab coat, and chemical-resistant gloves. c. Place the large beaker in an ice bath on a stir plate. d. Place a stir bar in the beaker.

  • Dilution: a. Slowly add the this compound waste to a large volume of cold water in the beaker with gentle stirring. A dilution of at least 1:10 (acid:water) is recommended.

  • Neutralization: a. Slowly and portion-wise, add the weak base (sodium bicarbonate or sodium carbonate) to the diluted acid solution. b. Be cautious of gas evolution (CO₂) and potential foaming. Add the base slowly to control the reaction rate. c. Continuously monitor the pH of the solution using pH paper or a pH meter. d. Continue adding the base until the pH is between 6.0 and 8.0.

  • Disposal: a. Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for aqueous waste disposal.

Mandatory Visualizations

Spill_Response_Workflow start Spill of this compound Detected assess_spill Assess Spill Size and Location start->assess_spill small_spill Small, Contained Spill assess_spill->small_spill Small large_spill Large or Uncontained Spill assess_spill->large_spill Large don_ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) small_spill->don_ppe evacuate Evacuate Immediate Area large_spill->evacuate contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill neutralize Neutralize with Sodium Bicarbonate contain_spill->neutralize collect_waste Collect Waste in a Sealed Container neutralize->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end End dispose->end alert_supervisor Alert Supervisor and EHS evacuate->alert_supervisor secure_area Secure the Area Prevent Entry alert_supervisor->secure_area secure_area->end

Caption: Workflow for responding to a this compound spill.

Material_Compatibility_Workflow start Start: Select Material for Testing prep_coupon 1. Prepare and Clean Material Coupon start->prep_coupon initial_weight 2. Dry and Record Initial Weight (W_initial) prep_coupon->initial_weight setup_exposure 3. Place Coupon in Vial with This compound Solution initial_weight->setup_exposure expose_coupon 4. Expose at Defined Temperature and Time setup_exposure->expose_coupon cool_down 5. Cool to Room Temperature expose_coupon->cool_down remove_and_clean 6. Remove and Clean Coupon cool_down->remove_and_clean final_weight 7. Dry and Record Final Weight (W_final) remove_and_clean->final_weight analyze 8. Analyze Results final_weight->analyze calculate_rate Calculate Corrosion Rate analyze->calculate_rate Quantitative visual_inspection Visually Inspect for Damage analyze->visual_inspection Qualitative compatible Material is Compatible calculate_rate->compatible Rate < Threshold not_compatible Material is Not Compatible calculate_rate->not_compatible Rate > Threshold visual_inspection->compatible No Damage visual_inspection->not_compatible Damage Observed end End compatible->end not_compatible->end

Caption: Experimental workflow for material compatibility testing.

Technical Support Center: Characterization of Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical characterization of difluoromalonic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analytical characterization of this compound?

A1: this compound is a small, polar, dicarboxylic acid. Its high polarity can lead to poor retention in standard reversed-phase chromatography.[1][2] Its low volatility makes direct analysis by gas chromatography challenging without derivatization.[3][4] Additionally, as a fluorinated compound, potential thermal instability and interactions with analytical instrumentation should be considered.[5][6]

Q2: Is this compound stable under typical laboratory conditions?

A2: The compound is generally stable under normal storage and handling conditions.[7] However, it is hygroscopic and should be stored in a dry, cool, well-ventilated area under an inert gas.[7] It is incompatible with strong bases, oxidizing agents, and reducing agents.[7] Thermal decomposition can generate carbon oxides and hydrogen fluoride.[7]

Q3: Why is my mass spectrometry signal for this compound weak when using trifluoroacetic acid (TFA) in my mobile phase?

A3: Trifluoroacetic acid (TFA) is a common mobile phase modifier that improves chromatographic peak shape but is known to cause ion suppression in electrospray ionization mass spectrometry (ESI-MS), which can significantly reduce sensitivity.[8] Consider using alternatives like formic acid or difluoroacetic acid (DFA), which offer a compromise between chromatographic performance and MS signal intensity.[8][9]

Q4: Do I need to derivatize this compound for analysis?

A4: Derivatization is highly recommended, and often necessary, for analysis by Gas Chromatography (GC). As a dicarboxylic acid, it is not volatile enough for direct GC analysis.[10] Derivatization, typically silylation or alkylation, converts the polar carboxyl groups into less polar, more volatile esters or silyl esters, improving chromatographic performance.[10][11] For High-Performance Liquid Chromatography (HPLC), derivatization is not always necessary but can be used to enhance detection, for example, by introducing a fluorescent tag.[12]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem / Question Potential Cause(s) Suggested Solution(s)
Poor or no retention on a C18 column. This compound is highly polar and has limited interaction with nonpolar stationary phases like C18. This is a common issue with ultra-short-chain perfluoroalkyl acids.[1][2]• Use a more polar stationary phase (e.g., Amide, HILIC).• Employ ion-pair chromatography by adding a reagent like tetrabutylammonium hydroxide to the mobile phase.• Consider ion-exchange chromatography, which is well-suited for separating organic acids.[13][14]
Poor peak shape (tailing or fronting). Secondary interactions with the stationary phase (e.g., residual silanols). Inappropriate mobile phase pH.• Use a mobile phase with a pH well below the pKa of the carboxylic acid groups to ensure they are fully protonated.• Add an ion-pairing reagent to the mobile phase.[9]• Use a high-purity, end-capped column to minimize silanol interactions.
Low sensitivity with UV detection. This compound lacks a strong chromophore, leading to poor absorption at common UV wavelengths (e.g., 254 nm).• Detect at a lower wavelength (e.g., 200-210 nm), but be aware of potential baseline noise from solvents.[15]• Use a more sensitive detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).• Derivatize the acid with a UV-active or fluorescent tag.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem / Question Potential Cause(s) Suggested Solution(s)
No peak detected for this compound. The compound is non-volatile and likely did not elute from the GC column. Thermal decomposition in the injector port.• Derivatization is required. Use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the carboxylic acids to their volatile TMS-esters.[3][16]
Multiple peaks observed after derivatization. Incomplete derivatization leading to partially derivatized species (e.g., mono- and di-silylated). Side reactions or degradation of the derivatizing agent.• Optimize the derivatization reaction conditions (time, temperature, reagent ratio). This may require some trial and error.[11]• Ensure the sample is completely dry before adding the derivatization reagent, as water will consume the reagent.• Analyze a derivatized standard to confirm the expected retention time and mass spectrum.
Poor reproducibility of results. Inconsistent derivatization. Adsorption of the analyte in the GC system. Matrix effects from the sample.[4]• Ensure the derivatization protocol is followed precisely for all samples and standards.• Use a deactivated injector liner and GC column to minimize active sites.• Use an internal standard (preferably a stable isotope-labeled version of the analyte) to correct for variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem / Question Potential Cause(s) Suggested Solution(s)
Broad peaks in ¹H or ¹³C NMR. Presence of paramagnetic impurities. Sample viscosity. Chemical exchange of the acidic protons.• Filter the sample or treat with a chelating agent like EDTA if metal contamination is suspected.• Ensure the sample is fully dissolved and not too concentrated.• For ¹H NMR, the acidic -OH protons may exchange with residual water in the solvent, leading to a broad peak. This can sometimes be sharpened by using a very dry solvent or suppressed with D₂O exchange.
Complex ¹⁹F NMR spectrum. The two fluorine atoms are chemically equivalent and should ideally give a single signal coupled to the methine proton. Complexities could arise from impurities.• Run a high-resolution spectrum to resolve any complex coupling patterns.• Compare the spectrum to a reference standard if available.• Check for potential fluorinated impurities from synthesis or degradation.

Quantitative Data & Parameters

Table 1: Expected Mass Spectrometry Fragments

Data is theoretical and based on the structure of this compound (Molecular Weight: 140.04 g/mol ). Fragments will vary based on ionization technique (e.g., ESI-, EI).

Species Formula Expected m/z (Monoisotopic) Notes
[M-H]⁻C₃HF₂O₄⁻138.98Primary ion expected in negative mode ESI.
[M-H-CO₂]⁻C₂HF₂O₂⁻94.99Loss of carbon dioxide from the parent ion.
[M-2H]²⁻C₃F₂O₄²⁻69.49Doubly charged ion, may be observed in ESI.
[M+Na-2H]⁻C₃F₂O₄Na⁻160.97Sodium adduct of the deprotonated molecule.
Table 2: Suggested Starting Analytical Conditions
Technique Parameter Suggested Starting Condition Reference / Rationale
Reversed-Phase HPLC ColumnC18, 2.5 µm, 50 x 4.6 mmA common starting point, but may require modification.[9]
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution is recommended.[9]
DetectionMS (ESI-) or UV (200-210 nm)High polarity makes MS a good choice.[13]
Ion Chromatography ColumnAnion-exchange (e.g., Metrosep A Supp)Specifically designed for separating anions and organic acids.[13][14]
Mobile PhaseSodium carbonate / Sodium bicarbonate bufferA standard eluent for anion chromatography.[14]
DetectionSuppressed Conductivity or MSStandard detection for IC.[17]
GC-MS (after derivatization) Derivatization AgentBSTFA or MSTFA with 1% TMCSCommon and effective silylating agents.[3][16]
ColumnNonpolar (e.g., DB-5ms, HP-5ms)Suitable for separating TMS-derivatized compounds.[10]
Injector Temp.250-280 °CTypical for derivatized acid analysis.
Oven ProgramStart at 60-80°C, ramp to 280-300°CA standard temperature program to elute derivatized acids.

Experimental Protocols

Protocol 1: HPLC-MS Analysis
  • Sample Preparation : Dissolve a known quantity of this compound in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

  • Chromatographic Conditions :

    • Column : Use a column suitable for polar analytes, such as a HILIC column or an ion-exchange column.

    • Mobile Phase A : 10 mM Ammonium Acetate in Water, pH adjusted to 4.5.

    • Mobile Phase B : Acetonitrile.

    • Gradient : Start with 95% B, hold for 1 minute, then ramp to 50% B over 8 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions (ESI-) :

    • Ionization Mode : Electrospray Negative (ESI-).

    • Capillary Voltage : 3.0 kV.

    • Nebulizer Gas : Nitrogen at 35 psi.

    • Drying Gas Flow : 10 L/min at 325 °C.

    • Scan Range : m/z 50-250.

    • Data Acquisition : Monitor for the [M-H]⁻ ion (m/z 138.98).

Protocol 2: GC-MS Analysis via Silylation
  • Sample Preparation : Place 10-100 µg of the dried sample into a 2 mL reaction vial.

  • Derivatization :

    • Add 100 µL of a silylating reagent (e.g., MSTFA + 1% TMCS).

    • Add 50 µL of a solvent like pyridine or acetonitrile to aid dissolution if needed.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.[3]

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions :

    • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Injector : Splitless mode, 270 °C.

    • Oven Program : Hold at 70 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line : 280 °C.

    • Ion Source : 230 °C, Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 40-500.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Weighing & Dissolution deriv Derivatization (for GC-MS) start->deriv std_prep Standard & QC Preparation start->std_prep gcms GC-MS deriv->gcms hplc HPLC-MS std_prep->hplc std_prep->gcms integ Peak Integration & Identification hplc->integ gcms->integ quant Quantification integ->quant report Reporting quant->report

Caption: General analytical workflow for this compound.

derivatization_process compound This compound HOOC-CF₂-COOH product Volatile TMS-Ester Derivative (TMS)OOC-CF₂-COO(TMS) compound->product + 2 equivalents reagent Silylating Reagent (e.g., BSTFA) reagent->product gc_injection Analysis by GC-MS product->gc_injection

Caption: Silylation derivatization for GC-MS analysis.

troubleshooting_tree start Problem: No Peak in Reversed-Phase HPLC q1 Is the analyte polar? start->q1 q2 Is the detector appropriate? start->q2 Check Method a1_yes Yes, difluoromalonic acid is very polar. q1->a1_yes Check Properties sol1 Switch to HILIC or Ion-Exchange Column a1_yes->sol1 sol2 Use Ion-Pairing Chromatography a1_yes->sol2 a2_yes Using MS or low λ UV? q2->a2_yes Yes a2_no Using UV at 254nm? q2->a2_no a2_yes->q1 Detector OK, Check Retention sol3 Switch to MS detector or UV at ~200nm a2_no->sol3

Caption: Troubleshooting poor HPLC results.

References

"preventing decomposition of difluoromalonic acid during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of difluoromalonic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is decarboxylation, which involves the loss of a carboxyl group as carbon dioxide (CO₂). This is a common reaction for malonic acids, particularly those with electron-withdrawing substituents like fluorine, which can stabilize the resulting carbanion intermediate. The final degradation product is difluoroacetic acid.

Q2: What factors can accelerate the decomposition of this compound?

A2: Several factors can accelerate the decomposition of this compound:

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for decarboxylation to occur.

  • Acidic Conditions: The presence of strong acids can catalyze the decarboxylation process.

  • Moisture: this compound is hygroscopic, and the presence of water can facilitate decomposition, potentially by creating an acidic microenvironment.[1]

  • Incompatible Materials: Contact with strong bases, strong oxidizing agents, and strong reducing agents should be avoided as they can promote degradation.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Store in a cool location. Refrigeration (2-8 °C) is recommended for long-term storage.[2]

  • Atmosphere: Store under an inert gas, such as argon or nitrogen, to displace moisture and oxygen.[1]

  • Container: Keep the container tightly closed to prevent moisture absorption.[1]

  • Location: Store in a dry, well-ventilated area away from incompatible materials.[1]

Q4: How can I tell if my this compound has started to decompose?

A4: Decomposition of this compound results in the formation of difluoroacetic acid and the release of carbon dioxide gas. You might observe the following signs:

  • Gas Evolution: If stored in a sealed container, you might notice pressure buildup due to the formation of CO₂.

  • Change in Physical Appearance: While both the parent acid and the degradation product are typically white solids, significant degradation might lead to changes in the material's consistency.

  • Analytical Characterization: The most reliable way to assess decomposition is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to identify and quantify the presence of difluoroacetic acid.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Pressure buildup in the storage container. Decarboxylation is occurring, leading to the release of CO₂ gas.1. Carefully vent the container in a well-ventilated fume hood. 2. Re-evaluate your storage conditions. Ensure the temperature is low and the container is properly sealed under an inert atmosphere. 3. Consider performing a quality control check on the material to assess the extent of degradation.
Inconsistent experimental results using this compound from an older batch. The material may have partially decomposed to difluoroacetic acid, leading to a lower concentration of the desired starting material.1. Use a fresh batch of this compound for critical experiments. 2. If using an older batch, perform an analytical check (e.g., by HPLC or NMR) to determine its purity before use. 3. Adjust the stoichiometry of your reaction based on the determined purity of the this compound.
Observed impurities in reaction products that are not accounted for. The impurity may be difluoroacetic acid or a downstream product resulting from its presence.1. Analyze a sample of the this compound starting material to check for the presence of difluoroacetic acid. 2. Review the reaction conditions. Highly acidic or high-temperature conditions may be causing in-situ decomposition.
Material appears clumpy or has changed in appearance. Absorption of moisture due to improper storage. This can accelerate decomposition.1. Handle the material in a glove box or a dry environment. 2. Ensure the container is tightly sealed and stored in a desiccator or a dry, inert atmosphere. 3. If the material is critical, consider drying it under a vacuum, but be aware that this may not reverse any decomposition that has already occurred.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[3][4][5][6]

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.

    • Thermal Degradation (Solid State): Place a known amount of solid this compound in a hot air oven at an elevated temperature (e.g., 60 °C) for a defined period. Dissolve the stressed solid in the chosen solvent before analysis.

    • Photostability: Expose a sample of the solid this compound and a solution of the acid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid) is a common starting point.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Characterize any significant degradation products using techniques like LC-MS or NMR.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Incompatibilities

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)To minimize thermal decomposition (decarboxylation).
Atmosphere Inert Gas (Argon, Nitrogen)To prevent exposure to moisture and oxygen.
Container Tightly SealedTo prevent hygroscopic absorption of water.
Incompatible Materials Strong Bases, Strong Oxidizing Agents, Strong Reducing AgentsTo avoid chemical reactions that lead to decomposition.

Table 2: Example Data from a Forced Degradation Study (Hypothetical)

Stress ConditionTime (hours)% Degradation of this compoundMajor Degradation Product
0.1 M HCl (60 °C)2415%Difluoroacetic Acid
0.1 M NaOH (RT)245%Difluoroacetic Acid
3% H₂O₂ (RT)72< 2%Not Detected
Thermal (60 °C, solid)728%Difluoroacetic Acid
Photostability-< 2%Not Detected

Mandatory Visualizations

Decomposition_Pathway DFMA This compound Intermediate Carbanion Intermediate (Stabilized by Fluorine) DFMA->Intermediate - H+ DFAA Difluoroacetic Acid Intermediate->DFAA + H+ CO2 Carbon Dioxide (CO2) Intermediate->CO2 Loss of CO2

Caption: Decomposition pathway of this compound via decarboxylation.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Purity Check Purity of This compound (e.g., by HPLC, NMR) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Check_Conditions Review Experimental Conditions (Temp, pH) Purity_OK->Check_Conditions Yes Use_New_Batch Use a Fresh Batch of This compound Purity_OK->Use_New_Batch No Decomposition_Risk Conditions Promote Decomposition? Check_Conditions->Decomposition_Risk Modify_Protocol Modify Experimental Protocol Decomposition_Risk->Modify_Protocol Yes End_Further Further Investigation Needed Decomposition_Risk->End_Further No End_OK Problem Resolved Modify_Protocol->End_OK Use_New_Batch->End_OK

Caption: Troubleshooting workflow for inconsistent experimental results.

Storage_Decision_Tree Start Storing this compound Duration Storage Duration? Start->Duration Short_Term Short-Term (< 1 month) Duration->Short_Term Short Long_Term Long-Term (> 1 month) Duration->Long_Term Long Tightly_Sealed Keep Container Tightly Sealed Short_Term->Tightly_Sealed Inert_Atmosphere Store under Inert Gas (e.g., Argon) Long_Term->Inert_Atmosphere Refrigerate Refrigerate at 2-8 °C Inert_Atmosphere->Refrigerate Refrigerate->Tightly_Sealed Dry_Location Store in a Dry, Well-Ventilated Area Tightly_Sealed->Dry_Location Final_Storage Optimal Storage Conditions Dry_Location->Final_Storage

Caption: Decision tree for appropriate storage of this compound.

References

Technical Support Center: Workup Procedures for Reactions with Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with difluoromalonic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and its reaction mixtures?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed, inhaled, or in contact with skin.[1] During workup procedures, it is crucial to handle the acidic reaction mixture and any resulting fluoride ions with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Q2: My reaction is complete. What is the general first step in the workup procedure?

A2: The first step is typically to quench the reaction. This involves stopping the reaction by neutralizing any reactive reagents. The specific quenching agent will depend on the reaction conditions. For reactions involving acidic components like this compound, a careful addition of a weak base like sodium bicarbonate solution is a common starting point. Be aware that this can cause gas evolution (CO2), so addition should be slow and with proper venting to avoid pressure buildup.

Q3: How do I remove unreacted this compound from my organic product?

A3: An aqueous basic wash is the most effective method. By washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH), the acidic this compound will be converted to its salt, which is soluble in the aqueous layer and can be separated. It is advisable to check the pH of the aqueous layer after extraction to ensure it is basic, confirming the neutralization of the acid.

Q4: I am concerned about the decarboxylation of my this compound-containing product during workup. How can I minimize this?

A4: Decarboxylation of malonic acids is often promoted by heat and acidic conditions. To minimize this, perform the workup at room temperature or below if possible. Using a milder base like sodium bicarbonate for neutralization is preferable to stronger bases like sodium hydroxide, as localized heating can occur during neutralization. If the desired product is the this compound derivative, prolonged exposure to acidic conditions during workup should be avoided.

Q5: What is the best way to extract my difluorinated product from the aqueous layer?

A5: The choice of extraction solvent is crucial and depends on the polarity of your product. Common solvents for extracting organic compounds include ethyl acetate, dichloromethane (DCM), and diethyl ether. For less polar difluorinated compounds, a less polar solvent may be effective. If your product has some water solubility, multiple extractions (typically 3 times) with the organic solvent will be necessary to maximize the yield. Using a brine (saturated NaCl solution) wash after the basic wash can help to decrease the solubility of the organic product in the aqueous layer, improving the efficiency of the extraction.

Troubleshooting Guides

Problem 1: An emulsion has formed during the extraction, and the layers will not separate.

An emulsion is a suspension of one liquid within another, preventing the clear separation of the organic and aqueous layers.

Potential Cause Solution
Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of vigorous shaking.
High concentration of starting materials or salts.Add more of both the organic solvent and water to dilute the mixture.
Presence of polar solvents from the reaction mixture (e.g., DMF, DMSO).Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
Fine solid particles at the interface.Filter the entire mixture through a pad of Celite® to remove the solids before re-separating the layers.
Problem 2: Low or no yield of the desired product after workup.

This can be a frustrating issue with several potential causes.

Potential Cause Troubleshooting Step
Product is water-soluble and remains in the aqueous layer.Before discarding the aqueous layers, test a small sample for the presence of your product (e.g., by TLC or LC-MS). If the product is present, perform additional extractions with a more polar organic solvent or use a continuous liquid-liquid extraction apparatus.
Product decarboxylated during workup.If the desired product contains the malonic acid moiety, re-evaluate the workup conditions. Use milder bases for neutralization and avoid excessive heat. Analyze the reaction mixture for the presence of the decarboxylated product (e.g., a difluoroacetic acid derivative).
Product is volatile and was lost during solvent removal.When using a rotary evaporator, use a lower temperature and/or a less deep vacuum. Check the solvent trap of the rotary evaporator for your product.
Incorrect pH during extraction.If your product is acidic, ensure the aqueous layer is sufficiently basic during extraction to deprotonate it and draw it into the aqueous layer for separation from non-acidic impurities. Conversely, if your product is neutral, ensure the pH is controlled to prevent unwanted reactions.
Problem 3: The final product is contaminated with inorganic salts.

Inorganic salts from the reaction or workup can sometimes be carried over into the final product.

Potential Cause Solution
Incomplete separation of the aqueous layer.After the final wash, allow the layers to separate completely and carefully remove the aqueous layer. A final wash with brine can help remove residual water and dissolved salts.
Insufficient drying of the organic layer.Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before filtering and removing the solvent.
Precipitation of salts upon addition of organic solvent.If salts precipitate during the initial dilution of the reaction mixture, filter them off before proceeding with the aqueous workup.

Experimental Protocols

Standard Workup Procedure for a Reaction Containing this compound

This protocol outlines a general procedure. The specific volumes and reagents may need to be adjusted based on the scale and nature of the reaction.

  • Quenching:

    • Cool the reaction mixture to room temperature (or 0 °C if the product is heat-sensitive).

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) with stirring. Caution: Gas evolution (CO2) will occur. Ensure adequate venting. Continue adding until the gas evolution ceases and the aqueous layer is basic (test with pH paper).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate). The volume should be sufficient to dissolve the product and form a distinct layer.

    • Gently invert the funnel several times, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with the organic solvent two more times.

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.

    • Separate the layers.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Stir for 15-30 minutes. The drying agent should be free-flowing and not clumped together.

    • Filter the drying agent and wash it with a small amount of fresh organic solvent.

    • Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator.

Data Presentation

The following table can be used to document and compare the outcomes of different workup procedures.

Workup Protocol ID Reaction Scale (mmol) Quenching Agent Extraction Solvent Number of Extractions Washing Solution(s) Crude Yield (g) Purity (by NMR/LC-MS) Notes
EXP-DFMA-00110Sat. NaHCO3Ethyl Acetate3Brine
EXP-DFMA-002101M NaOH (aq)Dichloromethane3Water, Brine

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for a reaction involving this compound, from reaction completion to the isolated crude product.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_product Product Phase Reaction Reaction Completion Quench Quench Reaction (e.g., NaHCO3) Reaction->Quench Proceed to Workup Extraction Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction Wash Wash Organic Layer (e.g., Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry SolventRemoval Solvent Removal (Rotary Evaporator) Dry->SolventRemoval CrudeProduct Crude Product SolventRemoval->CrudeProduct

Caption: General workflow for reaction workup.

Logical Relationship for Acid-Base Extraction

This diagram illustrates the logic behind using an acid-base extraction to separate an acidic product or starting material from neutral byproducts.

AcidBase_Extraction cluster_mixture Initial Mixture cluster_extraction Extraction Step cluster_separation Layer Separation InitialMixture Organic Layer: Acidic Compound (R-COOH) + Neutral Compound AddBase Add Aqueous Base (e.g., NaHCO3) InitialMixture->AddBase AqueousLayer Aqueous Layer: Deprotonated Acid (R-COO- Na+) AddBase->AqueousLayer Acid reacts OrganicLayer Organic Layer: Neutral Compound AddBase->OrganicLayer Neutral remains

Caption: Logic of acid-base extraction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated Malonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including acidity, reactivity, and metabolic stability. This guide provides a comparative analysis of the reactivity of fluorinated malonic acid derivatives, offering valuable insights for their application in organic synthesis and drug discovery. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate the strategic use of these versatile building blocks.

Enhanced Acidity: The Impact of Fluorination

The electron-withdrawing nature of fluorine significantly increases the acidity of the methylene protons in malonic acid and its esters. This enhanced acidity has a direct impact on the ease of enolate formation, a crucial step in many reactions involving these compounds.

CompoundpKa
Malonic Acid2.83, 5.69[1]
Monofluoromalonic Acid1.80, 4.33
Difluoromalonic Acid< 1, 2.55
Diethyl Malonate13
Diethyl Fluoromalonate10.9

Table 1: Comparison of pKa values for malonic acid derivatives.

Comparative Reactivity in Key Synthetic Transformations

The altered acidity and electronic nature of fluorinated malonic acid derivatives influence their reactivity in a variety of important chemical transformations.

Alkylation

The alkylation of malonic esters is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. While both non-fluorinated and fluorinated malonic esters can be alkylated, the presence of fluorine has a noticeable effect on the reaction rate.

Key Observation: The alkylation of fluoromalonate esters proceeds more slowly than that of their non-fluorinated counterparts. This is attributed to the lower stability and reduced nucleophilicity of the fluoromalonate enolate.[2]

ReactantAlkylating AgentBaseSolventYield
Diethyl MalonateBenzyl BromideSodium EthoxideEthanolHigh (qualitative)
Diethyl FluoromalonateBenzyl BromideSodium EthoxideEthanolModerate (qualitative)

Table 2: Qualitative comparison of yields in the alkylation of diethyl malonate and diethyl fluoromalonate.

Knoevenagel Condensation

The Knoevenagel condensation is a vital reaction for the synthesis of α,β-unsaturated esters. The acidity of the malonic ester plays a key role in the initial deprotonation step.

ReactantAldehydeCatalystSolventYield
Diethyl MalonateBenzaldehydePiperidine/Benzoic AcidBenzene89-91%[2]
Diethyl FluoromalonateBenzaldehydePiperidine/Benzoic AcidBenzeneData not available

Table 3: Yield of Knoevenagel condensation for diethyl malonate. A direct comparative yield for diethyl fluoromalonate under identical conditions was not found in the surveyed literature.

Hydrolysis

The stability of the ester group towards hydrolysis is a critical factor in synthesis and for the properties of the final molecule. Fluorination of the alcohol moiety of the ester can significantly impact the rate of hydrolysis.

EsterHalf-life (pH 11, 298 K)
Ethyl EsterSlower (3x vs. Methyl Ester)
2-Fluoroethyl Ester~8x faster hydrolysis than Ethyl Ester
2,2-Difluoroethyl Ester~24-32x faster hydrolysis than Ethyl Ester
2,2,2-Trifluoroethyl Ester~72-128x faster hydrolysis than Ethyl Ester

Table 4: Relative hydrolysis rates of C-terminal partially fluorinated ethyl esters. The data indicates a significant increase in hydrolysis rate with an increasing number of fluorine atoms.

Experimental Protocols

General Procedure for Alkylation of Diethyl Malonate

This procedure can be adapted for diethyl fluoromalonate, although longer reaction times or stronger bases may be required.

  • Enolate Formation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Reaction: Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

  • Alkylation: The alkyl halide (e.g., benzyl bromide) is then added, and the reaction mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

General Procedure for Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde

This protocol can serve as a starting point for exploring the Knoevenagel condensation with fluorinated malonic esters.

  • Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine diethyl malonate, benzaldehyde, a catalytic amount of piperidine and benzoic acid, and a suitable solvent such as benzene or toluene.[2]

  • Reaction: The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.[2] The reaction is monitored by TLC until completion.[2]

  • Work-up: The reaction mixture is cooled and washed successively with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.[2]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation.[2]

Determination of pKa by Potentiometric Titration
  • Sample Preparation: A known concentration of the malonic acid derivative is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Data Collection: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two equivalence points and two half-equivalence points will be observed.

Visualizing the Chemistry: Diagrams

experimental_workflow cluster_alkylation Alkylation Workflow cluster_knoevenagel Knoevenagel Condensation Workflow A1 Malonic Ester Derivative C1 Enolate Formation A1->C1 B1 Base (e.g., NaOEt) B1->C1 E1 SN2 Reaction C1->E1 D1 Alkyl Halide (R-X) D1->E1 F1 Alkylated Malonic Ester E1->F1 A2 Malonic Ester Derivative D2 Condensation A2->D2 B2 Aldehyde/Ketone B2->D2 C2 Base Catalyst C2->D2 E2 Dehydration D2->E2 F2 α,β-Unsaturated Product E2->F2

Caption: General workflows for alkylation and Knoevenagel condensation.

pka_effect cluster_acidity Increasing Acidity Malonic_Acid Malonic Acid (pKa1 ~2.8) Monofluoro Monofluoromalonic Acid (pKa1 ~1.8) Malonic_Acid->Monofluoro + F Difluoro This compound (pKa1 < 1) Monofluoro->Difluoro + F

Caption: Effect of fluorination on the acidity of malonic acid.

References

Comparative Guide to the Biological Activity of Difluoromalonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of difluoromalonic acid derivatives, with a focus on their potential as therapeutic agents. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts.

Antibacterial Activity of α,α-Difluorophosphonohydroxamic Acid Derivatives

A significant area of research for this compound derivatives has been in the development of novel antibacterial agents. Notably, α,α-difluorophosphonohydroxamic acid derivatives, which are analogues of the natural product fosmidomycin, have demonstrated potent antibacterial activity through the inhibition of the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). DXR is a key enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, an essential metabolic pathway in many bacteria but absent in humans, making it an attractive target for antibiotic development.

Quantitative Data: Inhibition of E. coli DXR

The inhibitory activity of several α,α-difluorophosphonohydroxamic acid derivatives against the DXR enzyme from Escherichia coli has been quantified, with the half-maximal inhibitory concentration (IC50) values indicating high potency.

CompoundDerivative TypeTarget EnzymeIC50 (nM)Reference Compound (Fosmidomycin) IC50 (nM)
9b N-Methylated α,α-difluorophosphonateE. coli DXR948
10b N-Methylated α,α-difluorophosphonateE. coli DXR1748
Comparison with Alternatives

As shown in the table, the difluorinated derivatives 9b and 10b exhibit significantly lower IC50 values compared to the reference compound, fosmidomycin, indicating a much higher potency in inhibiting the target enzyme. This enhanced activity is attributed to the presence of the difluoromethyl group, which can alter the electronic properties and binding interactions of the molecule within the enzyme's active site.

Experimental Protocols

DXR Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound derivatives against the DXR enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant DXR enzyme is purified. The substrate, 1-deoxy-D-xylulose 5-phosphate (DXP), and the cofactor, NADPH, are prepared in a suitable buffer (e.g., Tris-HCl).

  • Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the DXR enzyme, NADPH, and the test compound at various concentrations.

  • Initiation and Measurement: The reaction is initiated by the addition of the DXP substrate. The activity of the DXR enzyme is monitored by measuring the decrease in NADPH concentration, which can be followed spectrophotometrically by the change in absorbance at 340 nm.

  • IC50 Determination: The rate of NADPH oxidation is measured for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the this compound derivatives against a bacterial strain.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a defined optical density.

  • Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway and Experimental Workflow Diagrams

Non-Mevalonate (MEP) Pathway and DXR Inhibition

The following diagram illustrates the non-mevalonate pathway for isoprenoid biosynthesis, highlighting the step inhibited by α,α-difluorophosphonohydroxamic acid derivatives.

MEP_Pathway cluster_0 Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-Phosphate Pyruvate->DXP DXP_synth Pyruvate->DXP_synth GAP Glyceraldehyde-3-Phosphate GAP->DXP GAP->DXP_synth MEP 2-C-Methyl-D-erythritol-4-Phosphate DXP->MEP DXR (IspC) Isoprenoids Isoprenoids MEP->Isoprenoids Multiple Steps DXS DXS DXR DXR (IspC) OtherEnzymes Multiple Steps Inhibitor α,α-Difluorophosphono- hydroxamic Acid Derivatives Inhibitor->DXP Inhibition DXP_synth->DXP DXS

Caption: Inhibition of the DXR enzyme in the MEP pathway.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in determining the IC50 value of a DXR inhibitor.

IC50_Workflow A Prepare Reagents: DXR Enzyme, DXP, NADPH, Test Compound Dilutions B Mix Enzyme, NADPH, and Test Compound in 96-well plate A->B C Initiate Reaction with DXP B->C D Monitor NADPH Oxidation (Absorbance at 340 nm) C->D E Calculate % Inhibition for each concentration D->E F Plot % Inhibition vs. [Inhibitor] (log scale) E->F G Determine IC50 from Dose-Response Curve F->G

Caption: Workflow for determining enzyme inhibitor IC50.

Conclusion

Derivatives of this compound, particularly α,α-difluorophosphonohydroxamic acids, have emerged as a promising class of antibacterial agents. Their enhanced inhibitory activity against the essential bacterial enzyme DXR, compared to non-fluorinated analogues, underscores the potential of fluorine incorporation in drug design. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for the continued investigation and development of these and other this compound derivatives for therapeutic applications. Further research into other potential biological activities of this class of compounds is warranted to fully explore their therapeutic potential.

A Spectroscopic Showdown: Unmasking the Molecular Nuances of Difluoromalonic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of difluoromalonic acid, dimethyl difluoromalonate, and diethyl difluoromalonate reveals key structural and electronic differences, providing researchers, scientists, and drug development professionals with critical data for their applications. This guide delves into the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of these compounds, supported by detailed experimental protocols for data acquisition.

At a Glance: Key Spectroscopic Fingerprints

The introduction of fluorine atoms and the conversion of carboxylic acid groups to esters induce significant changes in the vibrational and magnetic environments of the molecules. These differences are readily observable in their respective spectra, providing a powerful toolkit for identification and characterization.

CompoundKey IR Absorptions (cm⁻¹)¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Mass Spec (m/z) of Molecular Ion [M]⁺
This compound 3300-2500 (broad, O-H), 1740 (C=O)~11-13 (s, 2H, -COOH)~165 (C=O), ~90 (t, CF₂)Not readily available
Dimethyl Difluoromalonate 2960 (C-H), 1770 (C=O), 1250 (C-O)~3.8 (s, 6H, -OCH₃)~163 (C=O), ~114 (t, CF₂), ~54 (-OCH₃)168.02
Diethyl Difluoromalonate 2980 (C-H), 1765 (C=O), 1230 (C-O)~4.3 (q, 4H, -OCH₂CH₃), ~1.3 (t, 6H, -OCH₂CH₃)~162 (C=O), ~113 (t, CF₂), ~63 (-OCH₂), ~14 (-CH₃)196.05

Delving Deeper: A Tricolumnar Spectroscopic Analysis

Infrared (IR) Spectroscopy: The Vibrational Tale

The IR spectrum provides a window into the vibrational modes of a molecule. For this compound, the most prominent feature is the very broad absorption band between 2500 and 3300 cm⁻¹, characteristic of the O-H stretching in the hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1740 cm⁻¹ corresponds to the C=O stretching of the carboxyl group.

Upon esterification to dimethyl and diethyl difluoromalonate, the broad O-H band disappears, a clear indicator of the successful reaction. The C=O stretching frequency shifts to a higher wavenumber, around 1765-1770 cm⁻¹, due to the electron-withdrawing effect of the fluorine atoms and the change in the electronic environment from a carboxylic acid to an ester. The C-O single bond stretching of the ester group appears in the 1230-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

¹H NMR: The proton NMR spectrum of this compound is simple, showing a single, broad resonance for the acidic protons of the two carboxylic acid groups, typically in the 11-13 ppm range. In contrast, the esters exhibit characteristic signals for the alkyl groups. Dimethyl difluoromalonate shows a singlet around 3.8 ppm corresponding to the six equivalent methoxy protons. Diethyl difluoromalonate displays a quartet at approximately 4.3 ppm for the methylene (-OCH₂-) protons and a triplet around 1.3 ppm for the methyl (-CH₃) protons, a classic ethyl group pattern.

¹³C NMR: The carbon NMR spectra provide further structural confirmation. In this compound, the carbonyl carbon of the carboxylic acid resonates around 165 ppm. The carbon atom bonded to the two fluorine atoms (CF₂) appears as a triplet (due to C-F coupling) around 90 ppm. For the esters, the carbonyl carbon signal shifts slightly upfield to around 162-163 ppm. The CF₂ carbon in the esters is significantly deshielded compared to the acid, appearing as a triplet around 113-114 ppm. The alkoxy carbons of the dimethyl and diethyl esters have characteristic chemical shifts around 54 ppm and 63 ppm (for -OCH₂) and 14 ppm (for -CH₃), respectively.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. While obtaining a clear molecular ion peak for this compound can be challenging due to its polarity and thermal lability, its esters, being more volatile, generally show clear molecular ion peaks. For dimethyl difluoromalonate, the molecular ion [M]⁺ is observed at m/z 168.02, and for diethyl difluoromalonate, it appears at m/z 196.05. Common fragmentation patterns for the esters involve the loss of alkoxy groups (-OCH₃ or -OC₂H₅) and the entire ester group (-COOR).

Experimental Corner: Protocols for Spectroscopic Analysis

The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the analyte to identify functional groups.

Methodology:

  • Sample Preparation:

    • Solids (this compound): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1]

    • Liquids (Dimethyl and Diethyl Difluoromalonate): A drop of the neat liquid is placed between two salt plates to form a thin film.

  • Data Acquisition:

    • The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample holder (or the salt plates) is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the analyte.

Methodology:

  • Sample Preparation:

    • Approximately 5-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the acid) in an NMR tube.[2]

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.[2]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's magnet.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

  • Sample Introduction and Ionization:

    • For volatile compounds like the esters, the sample can be introduced via a gas chromatograph (GC-MS) or by direct injection into the ion source.[3][4]

    • Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, leading to ionization and fragmentation.[3][4][5]

    • For less volatile or thermally sensitive compounds like the acid, softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be more suitable.

  • Mass Analysis and Detection:

    • The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its esters.

Spectroscopic_Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Comparison This compound This compound IR IR This compound->IR NMR NMR This compound->NMR MS MS This compound->MS Dimethyl Difluoromalonate Dimethyl Difluoromalonate Dimethyl Difluoromalonate->IR Dimethyl Difluoromalonate->NMR Dimethyl Difluoromalonate->MS Diethyl Difluoromalonate Diethyl Difluoromalonate Diethyl Difluoromalonate->IR Diethyl Difluoromalonate->NMR Diethyl Difluoromalonate->MS Data Tables Data Tables IR->Data Tables NMR->Data Tables MS->Data Tables Structural Interpretation Structural Interpretation Data Tables->Structural Interpretation Comparison Guide Comparison Guide Structural Interpretation->Comparison Guide

Caption: Experimental workflow for the spectroscopic comparison.

References

A Comparative Guide to the Validation of Analytical Methods for Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of difluoromalonic acid is crucial for process monitoring, quality control, and metabolic studies. The selection of a robust and validated analytical method is paramount. This guide provides a comparative overview of potential analytical techniques for this compound, with supporting data from structurally similar compounds due to the limited availability of direct validation studies for this compound itself.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of various analytical techniques for compounds analogous to this compound, offering a baseline for expected performance.

Analytical TechniqueAnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesPotential Challenges for this compound
HPLC-UV Fluoroacetic acids>0.99Not specifiedNot specifiedWidely available, cost-effectiveLow UV absorbance may limit sensitivity
HPLC-MS Perfluoroalkyl acids>0.99pg/g rangeNot specifiedHigh sensitivity and selectivityMatrix effects can cause ion suppression
GC-FID Methylmalonic acid0.997Not specifiedNot specifiedHigh resolution, robustRequires derivatization, potential for thermal degradation
GC-MS Methylmalonic acid0.997Not specifiedNot specifiedHigh sensitivity and structural informationDerivatization adds complexity and potential for variability
Capillary Electrophoresis-UV Perfluorocarboxylic acids>0.992-33 µg/mLNot specifiedHigh separation efficiency, low sample volumeLower concentration sensitivity compared to MS

Experimental Workflow for Method Validation

The validation of an analytical method is a systematic process to ensure it is suitable for its intended purpose. The general workflow is outlined below.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev1 Define Analytical Requirements dev2 Select Analytical Technique (HPLC, GC, CE) dev1->dev2 dev3 Optimize Method Parameters dev2->dev3 val1 Specificity / Selectivity dev3->val1 Proceed to Validation val2 Linearity and Range val1->val2 val3 Accuracy and Precision val2->val3 val4 LOD and LOQ val3->val4 val5 Robustness val4->val5 an1 Prepare Samples and Standards val5->an1 Implement for Routine Use an2 Analyze Samples an1->an2 an3 Process and Report Data an2->an3

Caption: General workflow for analytical method validation.

Detailed Experimental Protocols

The following are proposed starting protocols for the analysis of this compound based on methods for similar compounds. Optimization will be necessary for specific applications.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection
  • Rationale: HPLC is a versatile technique for the analysis of non-volatile, polar compounds like dicarboxylic acids.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: A mixed-mode column such as SIELC BIST A+ (2.1x100 mm, 3 µm) is recommended for separating small polar acids.[1]

  • Mobile Phase:

    • A: 5 mM N,N,N',N'-Tetramethyl-1,3-diaminopropane (TMDAP) formate, pH 4.0

    • B: Acetonitrile

  • Gradient: Isocratic with 90% Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Detection:

    • Conductivity Detection: As described for similar fluoroacetic acids.[2]

    • MS Detection: Electrospray ionization (ESI) in negative ion mode. Difluoroacetic acid has been used as a mobile phase modifier in LC-MS analysis of proteins and may be a suitable alternative to trifluoroacetic acid to reduce ion suppression.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
  • Rationale: GC-MS offers high sensitivity and specificity, but requires derivatization to make this compound volatile.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: A two-step derivatization is common for organic acids. First, an oximation reaction with hydroxylamine hydrochloride, followed by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Sample Preparation: Extract the acid from the sample matrix, evaporate to dryness, and perform the derivatization steps.[4]

Capillary Electrophoresis (CE) with UV Detection
  • Rationale: CE provides high separation efficiency for charged species and requires minimal sample volume.[5]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer with 40% isopropanol, pH adjusted to 7.0. This composition has been used for the separation of perfluorocarboxylic acids.[6]

  • Voltage: 25 kV.

  • Detection: Direct UV detection at 190 nm.[6]

  • Sample Preparation: Dissolve the sample in the BGE or water.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the study.

  • HPLC-MS is likely the most suitable method for achieving high sensitivity and selectivity, which is often required in biological matrices.

  • GC-MS is a powerful alternative, particularly for its high resolving power, but the need for derivatization increases sample preparation time and complexity.

  • HPLC-UV and CE-UV are viable, more cost-effective options for less complex samples where lower sensitivity is acceptable.

Thorough method validation, following the general workflow outlined, is essential to ensure the generation of reliable and accurate data for any chosen technique. Researchers should perform validation studies to determine the specificity, linearity, accuracy, precision, and sensitivity of their chosen method for this compound in their specific sample matrix.

References

A Comparative Study of Difluoromalonic Acid in Different Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the behavior of a molecule in various solvents is paramount for predicting its reactivity, stability, and suitability for different applications. This guide provides a comparative overview of difluoromalonic acid's properties in different solvent systems. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages data from its parent compound, malonic acid, to provide a comparative baseline. Furthermore, it details the experimental protocols necessary for researchers to determine these properties for this compound in their own laboratories.

This compound, a fluorinated derivative of malonic acid, is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atoms. The high electronegativity of fluorine is expected to significantly influence the acidity, reactivity, and stability of the molecule compared to its non-fluorinated counterpart. This guide will explore these aspects, offering both available data and the methodologies to acquire new data.

Physicochemical Properties: A Comparative Overview

While specific experimental data for this compound is scarce, we can infer its likely behavior by examining malonic acid. The introduction of two fluorine atoms on the alpha-carbon is expected to have a profound electron-withdrawing effect, thereby increasing the acidity (lowering the pKa) of the carboxylic acid protons.

Table 1: Physicochemical Properties of Malonic Acid and this compound

PropertyMalonic AcidThis compoundData Source
Molecular FormulaC₃H₄O₄C₃H₂F₂O₄-
Molar Mass104.06 g/mol 140.04 g/mol [1][2]
Melting Point135-137 °C (decomposes)Not available[1]
Boiling PointDecomposes315.8 °C (predicted)[1][3]
Density1.619 g/cm³1.789 g/cm³ (predicted)[1][3]
pKa₁ (in water)2.83Predicted to be < 2.83[1][4]
pKa₂ (in water)5.69Predicted to be < 5.69[1][4]

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and formulation. Malonic acid is known to be soluble in polar solvents.[5] this compound is also expected to be soluble in polar solvents, though its solubility might differ due to changes in crystal lattice energy and intermolecular interactions.

Table 2: Solubility of Malonic Acid in Various Solvents

SolventQualitative SolubilityQuantitative Solubility (g/L)Data Source
WaterSoluble763[4][5][6]
MethanolSoluble-[5]
EthanolSoluble-[1][7]
Diethyl EtherSoluble-[1]
PyridineSoluble-[1]
Dimethyl Sulfoxide (DMSO)Soluble20 mg/mL (192.19 mM)[8]
AcetonitrileSoluble-[7]
HexaneInsoluble-[5]

Stability and Reactivity

Malonic acid is relatively stable under normal conditions but undergoes decarboxylation upon heating to form acetic acid and carbon dioxide.[9] This thermal instability is an important consideration in reactions conducted at elevated temperatures. The presence of fluorine atoms in this compound may influence its thermal stability. In aqueous solutions, the stability of malonic acid is pH-dependent.[9]

The reactivity of dicarboxylic acids is largely centered around the two carboxylic acid groups, which can undergo esterification, amidation, and other reactions typical of carboxylic acids.[10] The rate and equilibrium of these reactions are highly dependent on the solvent system.

Experimental Protocols

To facilitate further research on this compound, the following are detailed protocols for determining its key properties.

Protocol for Solubility Determination

This protocol outlines a gravimetric method for determining the solubility of a compound in various solvents at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile)

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Weigh the withdrawn supernatant accurately.

  • Evaporate the solvent from the supernatant in a pre-weighed container using a drying oven at a temperature below the decomposition point of the acid.

  • Once the solvent is completely evaporated, weigh the container with the solid residue.

  • Calculate the solubility as the mass of the dissolved acid per volume or mass of the solvent.

Protocol for pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) using potentiometric titration.[11]

Materials:

  • This compound

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (for maintaining ionic strength)

  • pH meter with a calibrated glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of 0.15 M KCl solution to prepare a solution of known concentration (e.g., 1 mM).

  • If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2) with 0.1 M HCl.

  • Place the solution on a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches approximately 12.

  • Plot the pH versus the volume of NaOH added to obtain the titration curve.

  • The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, there will be two pKa values.

Protocol for Stability Assessment by ¹⁹F NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is a powerful tool to monitor the stability of this compound over time in different solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., D₂O, DMSO-d₆, CD₃OD)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound of known concentration in the chosen deuterated solvent in an NMR tube.

  • Acquire an initial ¹⁹F NMR spectrum. Note the chemical shift and integration of the peak corresponding to this compound.

  • Store the NMR tube under controlled conditions (e.g., constant temperature).

  • Acquire subsequent ¹⁹F NMR spectra at regular time intervals (e.g., every 24 hours for a week).

  • Monitor for any changes in the chemical shift, the appearance of new peaks (indicating degradation products), or a decrease in the integration of the parent peak.

  • The rate of degradation can be quantified by the decrease in the concentration of this compound over time.

Protocol for Kinetic Study of Esterification

This protocol outlines a method to study the kinetics of the esterification of this compound with an alcohol in a specific solvent.

Materials:

  • This compound

  • An alcohol (e.g., ethanol)

  • A chosen solvent

  • An acid catalyst (e.g., sulfuric acid)

  • Thermostatic reaction vessel

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for monitoring reaction progress

Procedure:

  • In a thermostatic reaction vessel, combine known amounts of this compound, the alcohol, and the solvent.

  • Allow the mixture to reach the desired reaction temperature.

  • Initiate the reaction by adding a known amount of the acid catalyst.

  • At regular time intervals, withdraw small aliquots of the reaction mixture.

  • Quench the reaction in the aliquots (e.g., by rapid cooling or neutralization of the catalyst).

  • Analyze the composition of the aliquots using GC or HPLC to determine the concentration of the reactants and the ester product.

  • Plot the concentration of the product as a function of time to determine the reaction rate.

  • Repeat the experiment under different solvent conditions to compare the reaction kinetics.

Visualizing Experimental and Logical Frameworks

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound in a given solvent system.

G cluster_0 Preparation cluster_1 Physicochemical Characterization cluster_2 Stability & Reactivity Assessment cluster_3 Data Analysis & Comparison start Obtain/Synthesize This compound solvent Select Solvent System start->solvent solubility Solubility Determination solvent->solubility pka pKa Measurement solvent->pka stability Stability Study (NMR/HPLC) solvent->stability reactivity Reactivity Study (e.g., Esterification) solvent->reactivity analysis Analyze Data solubility->analysis pka->analysis stability->analysis reactivity->analysis comparison Compare Across Solvents analysis->comparison conclusion Draw Conclusions comparison->conclusion

Caption: Experimental workflow for characterizing this compound.

Factors Influencing Reactivity

The reactivity of this compound in a particular solvent is governed by a complex interplay of factors, as depicted in the diagram below.

G cluster_acid Acid Properties cluster_solvent Solvent Properties cluster_conditions Reaction Conditions center Reactivity of This compound pka pKa (Acidity) pka->center sterics Steric Hindrance sterics->center polarity Polarity / Dielectric Constant polarity->center h_bonding Hydrogen Bonding (Donor/Acceptor) h_bonding->center solvation Solvation of Reactants & Transition State solvation->center temp Temperature temp->center catalyst Catalyst Presence catalyst->center

Caption: Factors influencing the reactivity of this compound.

Conclusion

While direct experimental data on the comparative behavior of this compound in different solvent systems remains limited, this guide provides a foundational framework for researchers. By leveraging data from the parent compound, malonic acid, and employing the detailed experimental protocols provided, scientists can systematically investigate the solubility, pKa, stability, and reactivity of this compound. Such studies are crucial for unlocking the full potential of this valuable fluorinated building block in drug discovery and materials science.

References

Difluoromalonic Acid: A Bioisosteric Alternative to Malonic Acid in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery and development, the strategic modification of molecules to enhance their therapeutic properties is a cornerstone of medicinal chemistry. One such strategy is bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. This guide provides a comprehensive comparison of difluoromalonic acid and its parent compound, malonic acid, with a focus on their potential as bioisosteres, particularly in the context of enzyme inhibition.

Malonic acid is a well-established competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[1][2] Its dicarboxylate structure mimics that of the natural substrate, succinate, allowing it to bind to the active site of the enzyme without undergoing a reaction, thereby blocking the conversion of succinate to fumarate.[2] This inhibitory action has made malonic acid a valuable tool in studying cellular metabolism and a lead structure for the development of therapeutic agents targeting metabolic pathways.

The introduction of fluorine atoms into drug candidates is a common tactic to modulate their properties. The replacement of hydrogen atoms with fluorine can alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its target. In the case of malonic acid, the substitution of the two methylene hydrogens with fluorine atoms to yield this compound presents an intriguing bioisosteric replacement. This guide will delve into a comparative analysis of these two compounds, presenting available experimental data and outlining protocols for their evaluation.

Physicochemical Properties: A Head-to-Head Comparison

A molecule's physicochemical properties are critical determinants of its biological activity. The table below summarizes the key properties of malonic acid and this compound. The introduction of the two fluorine atoms in this compound is expected to significantly increase its acidity due to the strong electron-withdrawing nature of fluorine.

PropertyMalonic AcidThis compoundReferences
Molecular Formula C₃H₄O₄C₃H₂F₂O₄[3]
Molar Mass 104.06 g/mol 140.04 g/mol [3]
Melting Point 135-137 °C (decomposes)117-118 °C[4]
Boiling Point Decomposes315.8 °C at 760 mmHg[1]
Density 1.619 g/cm³1.789 g/cm³[1][4]
pKa₁ 2.83Not available[4][5]
pKa₂ 5.69Not available[4][5]

Note: Experimentally determined pKa values for this compound were not available in the searched literature.

Enzyme Inhibition: The Case of Succinate Dehydrogenase

To quantitatively compare the inhibitory effects of these two compounds, a detailed enzyme inhibition assay is required.

Experimental Protocol: Succinate Dehydrogenase Inhibition Assay

The following is a detailed protocol for a competitive inhibition assay of succinate dehydrogenase, which can be adapted to compare the inhibitory potential of malonic acid and this compound.

Objective: To determine and compare the inhibition constant (Ki) of malonic acid and this compound for succinate dehydrogenase.

Materials:

  • Succinate dehydrogenase (e.g., from bovine heart mitochondria)

  • Succinate (substrate)

  • Malonic acid (inhibitor)

  • This compound (inhibitor)

  • Phosphate buffer (pH 7.4)

  • DCIP (2,6-dichlorophenolindophenol) - electron acceptor

  • Phenazine methosulfate (PMS) - intermediate electron carrier

  • Spectrophotometer

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of succinate, malonic acid, and this compound in phosphate buffer.

    • Prepare a stock solution of DCIP and PMS.

    • Prepare a solution of succinate dehydrogenase in phosphate buffer.

  • Assay Setup:

    • Set up a series of reactions in a 96-well plate. Each reaction should contain:

      • Phosphate buffer

      • A fixed concentration of succinate dehydrogenase

      • Varying concentrations of the substrate (succinate)

      • A fixed concentration of the inhibitor (either malonic acid or this compound) or no inhibitor (control).

    • Include a blank for each substrate and inhibitor concentration containing all components except the enzyme.

  • Enzyme Reaction:

    • Pre-incubate the enzyme with the inhibitor for a short period.

    • Initiate the reaction by adding the substrate (succinate), DCIP, and PMS.

    • The reaction can be monitored by measuring the decrease in absorbance of DCIP at 600 nm, as it is reduced.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for both the uninhibited and inhibited reactions.

    • For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax). The x-intercept of the uninhibited reaction is -1/Km, and for the inhibited reaction, it is -1/Km_app.

    • The inhibition constant (Ki) can be calculated using the following equation:

      • Km_app = Km (1 + [I]/Ki)

      • Where:

        • Km_app is the apparent Michaelis constant in the presence of the inhibitor.

        • Km is the Michaelis constant in the absence of the inhibitor.

        • [I] is the concentration of the inhibitor.

Signaling Pathway and Experimental Workflow

The inhibition of succinate dehydrogenase by malonic acid and its analogs directly impacts the citric acid cycle and the electron transport chain, two fundamental pathways in cellular energy metabolism.

Succinate Dehydrogenase Catalyzed Reaction and Inhibition

Succinate_Dehydrogenase_Inhibition Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product Malonic_Acid Malonic Acid Malonic_Acid->SDH Competitive Inhibitor Difluoromalonic_Acid This compound Difluoromalonic_Acid->SDH Potential Competitive Inhibitor

Caption: Competitive inhibition of succinate dehydrogenase.

Experimental Workflow for Ki Determination

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Assay_Setup Set up Reactions (Varying [S] and [I]) Reagents->Assay_Setup Incubation Pre-incubate Enzyme + Inhibitor Assay_Setup->Incubation Reaction Initiate Reaction (Add Substrate) Incubation->Reaction Measurement Measure Absorbance (Kinetic Read) Reaction->Measurement V0_Calc Calculate Initial Velocities (V₀) Measurement->V0_Calc LB_Plot Generate Lineweaver-Burk Plot V0_Calc->LB_Plot Ki_Calc Calculate Ki LB_Plot->Ki_Calc

Caption: Workflow for determining the inhibition constant (Ki).

Conclusion

This compound represents a promising bioisostere of malonic acid for the development of enzyme inhibitors. Its altered physicochemical properties, particularly its potential for increased acidity, may lead to enhanced binding affinity and inhibitory potency against targets like succinate dehydrogenase. While direct comparative experimental data on its enzyme inhibitory activity is currently limited in the literature, the provided experimental protocol offers a clear pathway for researchers to conduct such a comparative analysis. The systematic evaluation of fluorinated analogs like this compound is a crucial step in the rational design of more effective and specific therapeutic agents targeting metabolic pathways. Further research in this area is warranted to fully elucidate the potential of this compound as a valuable tool in drug discovery.

References

A Comparative Guide to Assessing the Purity of Synthesized Difluoromalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity is a critical step in the characterization of synthesized difluoromalonic acid, a valuable building block in medicinal chemistry and materials science. This guide provides a comparative overview of three common analytical techniques for assessing the purity of this compound, particularly in the context of its synthesis via the hydrolysis of diethyl difluoromalonate. The primary impurities of concern in this synthesis are the unreacted starting material, diethyl difluoromalonate, and the partially hydrolyzed intermediate, ethyl difluoromalonate.

This document outlines the experimental protocols for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). It presents a side-by-side comparison of their performance based on key analytical parameters and provides supporting experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of ¹⁹F qNMR, HPLC-UV, and GC-MS for the purity assessment of this compound.

Feature¹⁹F Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct quantification based on the integral of the ¹⁹F signal relative to a known internal standard.Separation of components based on their differential partitioning between a stationary and mobile phase, with UV detection.Separation of volatile derivatives based on their boiling points and mass-to-charge ratio of fragmented ions.
Sample Preparation Simple dissolution of the sample and internal standard in a deuterated solvent.Dissolution in the mobile phase, may require filtration.Derivatization (e.g., silylation) is mandatory to increase volatility.
Analysis Time Rapid (typically < 30 minutes per sample).Moderate (typically 15-30 minutes per sample).Longer due to derivatization and chromatographic run time (typically > 60 minutes per sample).
Selectivity Excellent for fluorinated compounds, minimal signal overlap.Good, can be optimized with column and mobile phase selection.Excellent, provides mass spectral data for peak identification.
Quantification Absolute quantification with high precision and accuracy.Relative quantification requiring a calibration curve with a reference standard.Relative quantification requiring a calibration curve with a reference standard of the derivative.
Common Impurities Detected Diethyl difluoromalonate, Ethyl difluoromalonate.Diethyl difluoromalonate, Ethyl difluoromalonate, and other non-fluorinated impurities.Diethyl difluoromalonate, Ethyl difluoromalonate, and other volatile impurities.
Strengths High precision, accuracy, and structural information from the spectrum. Non-destructive.Robust, widely available, and suitable for routine analysis.High sensitivity and specificity, excellent for impurity identification.
Limitations Lower sensitivity compared to chromatographic methods. Requires a well-characterized internal standard.Requires a reference standard for each analyte for accurate quantification.Destructive sample preparation (derivatization). Not suitable for thermally labile compounds.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: ¹⁹F qNMR allows for the direct and absolute quantification of fluorine-containing compounds without the need for a calibration curve of the analyte itself. The purity of this compound is determined by comparing the integral of its ¹⁹F NMR signal to that of a known amount of an internal standard with a certified purity.

Experimental Workflow:

prep Sample Preparation weigh_sample Accurately weigh synthesized this compound prep->weigh_sample weigh_is Accurately weigh internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) prep->weigh_is dissolve Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) weigh_sample->dissolve weigh_is->dissolve nmr NMR Acquisition dissolve->nmr params Set acquisition parameters (e.g., relaxation delay, number of scans) nmr->params acquire Acquire ¹⁹F NMR spectrum params->acquire process Data Processing acquire->process integrate Integrate signals for difluoromalonic acid and internal standard process->integrate calculate Calculate Purity integrate->calculate formula Apply purity calculation formula calculate->formula

Figure 1: Workflow for purity assessment by ¹⁹F qNMR.

Protocol:

  • Internal Standard Selection: 3,5-Bis(trifluoromethyl)benzoic acid is a suitable internal standard as its ¹⁹F signals are well-resolved from that of this compound.[1][2]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound sample into a clean NMR tube.

    • Accurately weigh approximately 10 mg of the internal standard (with known purity) and add it to the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a spectrometer operating at a frequency of at least 400 MHz for ¹H.

    • Use a pulse program with inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE).[2]

    • Set a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the fluorine nuclei of both the analyte and the internal standard to ensure full relaxation and accurate integration. A typical D1 of 30 seconds is recommended.[2]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 64 scans).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals corresponding to this compound and the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Example Data:

CompoundMass (mg)MW ( g/mol )¹⁹F Signal (ppm)NIntegralPurity (%)
Synthesized this compound20.5140.04-118.521.0096.2
3,5-Bis(trifluoromethyl)benzoic acid (IS)10.2258.12-63.260.5299.8
High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates the components of a mixture based on their affinity for a stationary phase while being carried by a mobile phase. For this compound and its potential impurities, a reversed-phase HPLC method is suitable. Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentration.

Experimental Workflow:

prep Sample & Standard Preparation prep_sample Dissolve synthesized sample in mobile phase prep->prep_sample prep_std Prepare a series of standard solutions of this compound prep->prep_std hplc HPLC Analysis prep_sample->hplc prep_std->hplc inject Inject sample and standards onto the HPLC system hplc->inject separate Separate components on a C18 column inject->separate detect Detect analytes by UV at a specific wavelength separate->detect process Data Processing detect->process integrate Integrate peak areas process->integrate calibrate Generate calibration curve from standards integrate->calibrate quantify Quantify this compound and impurities calibrate->quantify prep Sample Derivatization dry Dry the sample completely prep->dry add_reagent Add silylation reagent (e.g., BSTFA with TMCS) dry->add_reagent heat Heat the mixture to ensure complete derivatization add_reagent->heat gcms GC-MS Analysis heat->gcms inject Inject the derivatized sample into the GC-MS gcms->inject separate Separate components on a capillary column inject->separate detect Detect and identify components by mass spectrometry separate->detect process Data Processing detect->process integrate Integrate peak areas process->integrate quantify Quantify based on relative peak areas or calibration integrate->quantify

References

A Comparative Guide to Difluoromalonic Acid-Containing and Structurally Related Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethylene (-CF2-) group into bioactive molecules represents a key strategy in modern medicinal chemistry. This guide provides an objective comparison of the in vitro and in vivo performance of compounds containing this moiety, with a focus on difluoromethylornithine (DFMO), a well-studied enzyme inhibitor. While direct comparative studies on a homologous series of difluoromalonic acid derivatives are limited in the available literature, this guide synthesizes data from relevant gem-difluorinated compounds to provide valuable insights for researchers.

In Vitro Performance Comparison: Enzyme Inhibition

The primary mechanism of action for many difluoromethyl-containing compounds is irreversible enzyme inhibition. A prime example is the inhibition of ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis, by the enantiomers of difluoromethylornithine (DFMO).

Table 1: Comparative In Vitro Inhibition of Human Ornithine Decarboxylase (ODC) by DFMO Enantiomers

CompoundTarget EnzymeIC50 (µM)K_D (µM)k_inact (min⁻¹)Inhibition Type
D/L-DFMO (Racemic) Human ODC-2.2 ± 0.40.15 ± 0.03Irreversible
L-DFMO Human ODC-1.3 ± 0.30.15 ± 0.03Irreversible
D-DFMO Human ODC~7.528.3 ± 3.40.25 ± 0.03Irreversible
D-Ornithine (Control) Human ODC~1500--Competitive

Data synthesized from a study on the inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine.

Key Insights from In Vitro Data:

  • Stereospecificity in Binding: L-DFMO exhibits a significantly lower dissociation constant (K_D), indicating a much higher binding affinity for ODC compared to D-DFMO.

  • Similar Inactivation Rate: Despite the difference in binding affinity, both enantiomers inactivate the enzyme at a comparable rate (k_inact).

  • Potency over Substrate Analog: D-DFMO is a substantially more potent inhibitor than its non-fluorinated counterpart, D-ornithine.

In Vivo Performance Comparison: Cellular Effects and Considerations

Table 2: Comparative Cellular Effects of DFMO Enantiomers on HCT116 Human Colon Tumor Cells

CompoundEffect on Cellular Polyamine ContentImplication
L-DFMO Concentration-dependent decreaseEffective inhibition of polyamine biosynthesis in a cellular context.
D-DFMO Concentration-dependent decreaseDemonstrates that both enantiomers can effectively inhibit ODC within cells, leading to a reduction in polyamines.

Based on findings from a study on the inhibition of human ornithine decarboxylase activity by DFMO enantiomers.

General Considerations for In Vivo Studies of gem-Difluorinated Compounds:

  • Metabolic Stability: The presence of the CF2 group can block sites of metabolic oxidation, potentially increasing the half-life and bioavailability of a compound compared to its non-fluorinated analogs.

  • Lipophilicity and Solubility: The introduction of fluorine can alter a molecule's lipophilicity and aqueous solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. These effects are often context-dependent, influenced by the overall molecular structure.

  • Cell Permeability: Changes in physicochemical properties due to difluorination can impact a compound's ability to cross cell membranes and reach its intracellular target.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays.

In Vitro Enzyme Inhibition Assay: Ornithine Decarboxylase (ODC) Activity

Objective: To determine the inhibitory potential of test compounds against human ODC.

Materials:

  • Purified recombinant human ODC

  • L-[1-¹⁴C]ornithine

  • Pyridoxal 5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (e.g., DFMO enantiomers)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, PLP, and DTT.

  • Add purified human ODC to the reaction mixture.

  • Introduce varying concentrations of the test compound or vehicle control to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding L-[1-¹⁴C]ornithine.

  • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Measure the amount of ¹⁴CO₂ released (a product of the decarboxylation reaction) using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine K_D and k_inact for irreversible inhibitors, perform time- and concentration-dependent inhibition studies and analyze the data using appropriate kinetic models.

In Vivo Study: Evaluation of Tumor Growth Inhibition in a Xenograft Model

Objective: To assess the in vivo efficacy of a test compound in a preclinical cancer model.

Animal Model:

  • Immunocompromised mice (e.g., athymic nude mice)

Procedure:

  • Subcutaneously implant human tumor cells (e.g., A375 melanoma cells) into the flank of each mouse.

  • Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predefined dosing schedule (e.g., daily intraperitoneal injection).

  • Monitor tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition for the treatment groups relative to the control group.

  • Evaluate the toxicity of the treatment based on changes in body weight and any observed adverse effects.

Mandatory Visualizations

Signaling Pathway: Polyamine Biosynthesis and Inhibition by DFMO

Polyamine_Biosynthesis_Inhibition Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine DFMO DFMO (Difluoromethylornithine) DFMO->ODC Irreversible Inhibition Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Cell_Growth Cell Proliferation & Growth Spermidine->Cell_Growth Spermine Spermine Spermine_Synthase->Spermine Spermine->Cell_Growth

Caption: Inhibition of polyamine biosynthesis by DFMO.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

In_Vitro_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, & Inhibitors Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Measurement Measure Product Formation Reaction_Termination->Measurement Data_Analysis Data Analysis (IC50, Ki, etc.) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro enzyme inhibition assay.

A Comparative Guide to Difluoromalonic Acid and Other Gem-Difluoro Building Blocks in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating their physicochemical and biological properties. The gem-difluoro (CF2) moiety, in particular, serves as a unique bioisostere for carbonyl groups, ethers, and other functionalities, offering enhanced metabolic stability, altered lipophilicity, and improved binding affinities. This guide provides a comprehensive comparison of difluoromalonic acid and its derivatives with other key gem-difluoro building blocks, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Physicochemical Properties of Key Gem-Difluoro Building Blocks

The introduction of a gem-difluoro unit significantly impacts the electronic properties and reactivity of a molecule. Below is a comparison of the key physicochemical properties of this compound, its diethyl ester, and ethyl difluoroacetate.

PropertyThis compoundDiethyl 2,2-DifluoromalonateEthyl Difluoroacetate
CAS Number 1514-85-8680-65-9454-31-9
Molecular Formula C₃H₂F₂O₄C₇H₁₀F₂O₄C₄H₆F₂O₂
Molecular Weight 140.04 g/mol 196.15 g/mol 124.09 g/mol
Boiling Point Decomposes94-95 °C at 23 mmHg99.2 °C
Density -1.179 g/cm³1.18 g/mL
pKa ~1.3 (estimated)-~11.5 (for α-proton)
LogP -1.20.9

Table 1: Physicochemical properties of selected gem-difluoro building blocks.

Reactivity and Performance in Key Chemical Transformations

The utility of a building block is defined by its reactivity in a range of chemical transformations. This section compares the performance of this compound derivatives with other gem-difluoro compounds in common synthetic reactions.

This compound, like other malonic acids, can undergo decarboxylation, although the presence of the electron-withdrawing fluorine atoms can influence the reaction conditions.

SubstrateConditionsProductYieldReference
2-Benzyl-2-methylmalonic acidFukuzumi acridinium photooxidant, phenyldisulfide, DIPEA, TFE, blue LED2-PhenylpropaneGood[1]
Substituted Malonic AcidsMicrowave irradiation (200 W, 180-190 °C), solvent- and catalyst-freeMonocarboxylic acidQuantitative[2]

Table 2: Comparison of decarboxylation reactions of malonic acid derivatives.

The Knoevenagel condensation is a cornerstone of C-C bond formation. The reactivity of the active methylene protons in this compound derivatives is a key consideration.

AldehydeActive Methylene CompoundCatalyst/SolventProductYieldReference
2-MethoxybenzaldehydeThiobarbituric acidPiperidine/EthanolEnone-[3]
Various BenzaldehydesMalonic acidAmmonium bicarbonate, solvent-freeα,β-Unsaturated acidsHigh[4]
Aldehydes/KetonesActive methylene compounds[bmim]BF₄/EDDAα,β-Unsaturated products-[3]

Table 3: Examples of Knoevenagel condensation reactions.

The Minisci reaction is a powerful tool for the alkylation of electron-deficient heterocycles. A direct comparison between gem-difluorinated carboxylic acids and their corresponding trifluoroborates has been reported.[5][6][7][8]

HeterocycleRadical PrecursorConditionsProductYield (%)
Lepidine4,4-Difluorocyclohexanecarboxylic acidAgNO₃, K₂S₂O₈, H₂O/DCM, 50 °C2-(4,4-Difluorocyclohexyl)lepidine75
LepidinePotassium 4,4-difluorocyclohexyltrifluoroborateAgNO₃, K₂S₂O₈, H₂O/DCM, 50 °C2-(4,4-Difluorocyclohexyl)lepidine68
Isoquinoline3,3-Difluorocyclobutanecarboxylic acidAgNO₃, K₂S₂O₈, H₂O/DCM, 50 °C1-(3,3-Difluorocyclobutyl)isoquinoline55
IsoquinolinePotassium 3,3-difluorocyclobutyltrifluoroborateAgNO₃, K₂S₂O₈, H₂O/DCM, 50 °C1-(3,3-Difluorocyclobutyl)isoquinoline42

Table 4: Comparative yields in the Minisci reaction of gem-difluorocycloalkyl building blocks.[5][6][7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks.

  • Materials: Substituted malonic acid, microwave reactor.

  • Procedure: A sample of the substituted malonic acid (1-5 mmol) is placed in an open vessel in a microwave reactor. The reaction is irradiated at 200 W, and the temperature is maintained between 180-190 °C for 10 minutes. The reaction progress can be monitored by TLC. Upon completion, the resulting carboxylic acid is obtained directly without the need for further workup.[2]

  • Materials: Aldehyde (e.g., acrolein), malonic acid, pyridine.

  • Procedure: In a round-bottom flask, the aldehyde (1 equivalent) and malonic acid (1.2 equivalents) are dissolved in pyridine. The mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purification by chromatography or recrystallization. This modification often leads to concomitant decarboxylation to yield the α,β-unsaturated carboxylic acid.[3]

  • Materials: Sodium metal, absolute ethanol, diethyl malonate, urea, hydrochloric acid.

  • Procedure: In a round-bottom flask equipped with a reflux condenser, sodium metal (0.5 gram-atom) is dissolved in absolute ethanol (250 mL). To this solution, diethyl malonate (0.5 mol) is added, followed by a solution of dry urea (0.5 mol) in hot absolute ethanol (250 mL). The mixture is refluxed for 7 hours. After cooling, hot water (500 mL) is added, and the solution is acidified with hydrochloric acid. The resulting solution is cooled to afford barbituric acid, which is collected by filtration, washed with cold water, and dried.[9]

Workflow and Pathway Visualizations

Visualizing synthetic pathways and logical relationships can aid in experimental design and understanding.

Synthesis_Workflow cluster_start Starting Materials cluster_reactions Key Transformations cluster_products Product Classes This compound This compound Decarboxylation Decarboxylation This compound->Decarboxylation Diethyl 2,2-Difluoromalonate Diethyl 2,2-Difluoromalonate Knoevenagel Knoevenagel Diethyl 2,2-Difluoromalonate->Knoevenagel Michael Addition Michael Addition Diethyl 2,2-Difluoromalonate->Michael Addition Other gem-Difluoro Building Blocks Other gem-Difluoro Building Blocks Minisci Minisci Other gem-Difluoro Building Blocks->Minisci Nucleophilic Substitution Nucleophilic Substitution Other gem-Difluoro Building Blocks->Nucleophilic Substitution gem-Difluoro Monocarboxylic Acids gem-Difluoro Monocarboxylic Acids Decarboxylation->gem-Difluoro Monocarboxylic Acids gem-Difluoro Alkenes gem-Difluoro Alkenes Knoevenagel->gem-Difluoro Alkenes gem-Difluorinated Heterocycles gem-Difluorinated Heterocycles Minisci->gem-Difluorinated Heterocycles Functionalized gem-Difluoro Compounds Functionalized gem-Difluoro Compounds Michael Addition->Functionalized gem-Difluoro Compounds Nucleophilic Substitution->Functionalized gem-Difluoro Compounds

Caption: Synthetic pathways utilizing gem-difluoro building blocks.

Reactivity_Comparison DFMA This compound (and derivatives) DFAA Difluoroacetic Acid (and derivatives) DFMA->DFAA Decarboxylation Other Other gem-Difluoro Building Blocks DFMA->Other Versatility in Condensations Bioactive Molecules Bioactive Molecules DFMA->Bioactive Molecules Precursor to Heterocycles DFAA->DFMA Nucleophilic Difluoromethylation DFAA->Bioactive Molecules Direct C-H Difluoromethylation Other->DFMA Specialized Reactivity Other->Bioactive Molecules Diverse Scaffolds

Caption: Logical relationships and applications of gem-difluoro building blocks.

Conclusion

This compound and its derivatives represent a versatile class of gem-difluoro building blocks, offering unique reactivity profiles for the synthesis of complex fluorinated molecules. Their utility in decarboxylation and condensation reactions makes them valuable precursors for a range of targets. When compared to other gem-difluoro building blocks, such as difluoroacetic acid derivatives or difluorocycloalkanes, the choice of reagent is highly dependent on the desired transformation. While difluoroacetic acid and its esters are excellent for direct difluoromethylation, and cyclic analogues provide access to sp³-rich scaffolds, this compound derivatives provide a platform for constructing molecules with a gem-difluoro group adjacent to a synthetically versatile carbonyl or carboxyl functionality. This guide provides a foundational understanding to aid researchers in navigating the expanding landscape of fluorinated building blocks for applications in drug discovery and beyond.

References

A Mechanistic Showdown: Difluoromalonic Acid in Decarboxylation, Esterification, and Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Difluoromalonic acid, a key building block, offers a gateway to a diverse array of gem-difluorinated compounds. Understanding the mechanistic nuances and comparative performance of its primary reactions is crucial for efficient and targeted synthesis. This guide provides an objective comparison of decarboxylation, esterification, and Knoevenagel condensation reactions with this compound, supported by available experimental data and detailed protocols.

The presence of two electron-withdrawing fluorine atoms on the alpha-carbon of this compound significantly influences its reactivity compared to its non-fluorinated counterpart, malonic acid. This guide will delve into the mechanistic pathways of three key transformations, presenting a clear comparison to aid in reaction selection and optimization.

At a Glance: Comparative Overview of Reactions

ReactionTransformationKey Reagents/ConditionsMechanistic HallmarkTypical Outcome
Decarboxylation Loss of CO₂ to form difluoroacetic acidHeatCyclic six-membered transition stateHigh-yield formation of the corresponding difluoroacetic acid or its derivatives.
Esterification Conversion of carboxylic acids to estersAlcohol, Acid Catalyst (e.g., H₂SO₄)Acid-catalyzed nucleophilic acyl substitutionEfficient formation of dialkyl difluoromalonates.
Knoevenagel Condensation C-C bond formation with a carbonyl compoundAldehyde/Ketone, Weak Base (e.g., Piperidine, Pyridine)Initial nucleophilic addition followed by dehydration and often decarboxylation.Formation of α,β-unsaturated compounds, which can subsequently decarboxylate.

Delving into the Mechanisms

Decarboxylation: A Thermally Driven Loss of Carbon Dioxide

The decarboxylation of malonic acids, including this compound, proceeds through a well-established intramolecular mechanism when heated. The reaction involves a cyclic, concerted transition state, leading to the formation of an enol intermediate that tautomerizes to the final carboxylic acid product.

Caption: Decarboxylation of this compound

Experimental Protocol: Thermal Decarboxylation of a Malonic Acid Derivative

While a specific protocol for the thermal decarboxylation of neat this compound is not detailed in the available literature, a general procedure for the decarboxylation of malonic acid derivatives involves heating the compound, often in a suitable high-boiling solvent or neat, until the evolution of CO₂ ceases.[1]

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a gas outlet to monitor CO₂ evolution.

  • Procedure: Place the malonic acid derivative into the flask. Heat the flask in an oil bath to the required temperature (typically >140 °C).

  • Monitoring: The reaction can be monitored by the cessation of gas bubbling or by techniques such as TLC or NMR analysis of aliquots.

  • Work-up: Once the reaction is complete, the product can be purified by distillation or crystallization.

Esterification: Forming Difluoromalonate Esters

The Fischer esterification is a standard method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Caption: Fischer Esterification of this compound

Experimental Protocol: Synthesis of Diethyl Difluoromalonate

A detailed protocol for the synthesis of diethyl fluoromalonate from diethyl malonate is available, which provides insight into the conditions for handling related fluorinated malonic esters.[2][3] A general procedure for the direct esterification of this compound would be as follows:

  • Reagents: this compound, ethanol (excess), and a catalytic amount of concentrated sulfuric acid.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a drying tube.

  • Procedure: a. To a flask containing this compound, add an excess of absolute ethanol. b. Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. c. Heat the mixture to reflux for several hours.

  • Monitoring: The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: a. After cooling, the excess ethanol is removed under reduced pressure. b. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. c. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data: While direct comparative data for the esterification of this compound versus malonic acid is scarce, the synthesis of diethyl fluoromalonate from diethyl chloromalonate has been reported with a yield of 83%.[3]

Knoevenagel Condensation: Carbon-Carbon Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as this compound, to a carbonyl group, typically an aldehyde or ketone. The reaction is usually catalyzed by a weak base and is often followed by a dehydration step to yield an α,β-unsaturated product. When a dicarboxylic acid is used, the condensation can be followed by decarboxylation, a variation known as the Doebner modification.[4]

The presence of the electron-withdrawing fluorine atoms is expected to increase the acidity of the methylene protons, potentially facilitating the initial deprotonation step.

Knoevenagel cluster_reactants Reactants cluster_intermediate1 Adduct cluster_intermediate2 Unsaturated Intermediate cluster_product Final Product reactants HOOC-CF₂-COOH + R-CHO intermediate1 R-CH(OH)-CF(COOH)₂ reactants->intermediate1 Base (cat.) intermediate2 R-CH=CF(COOH)₂ intermediate1->intermediate2 -H₂O product R-CH=CHF-COOH intermediate2->product Heat (Δ), -CO₂

Caption: Knoevenagel-Doebner Condensation with this compound

Experimental Protocol: General Procedure for Knoevenagel-Doebner Condensation

A specific, detailed protocol with quantitative yield for the Knoevenagel condensation of this compound with an aldehyde like benzaldehyde was not found in the reviewed literature. However, a general procedure for the Doebner modification is as follows:[5]

  • Reagents: this compound, an aldehyde (e.g., benzaldehyde), pyridine (as solvent and base), and a catalytic amount of piperidine.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure: a. Dissolve the this compound and the aldehyde in pyridine in the reaction flask. b. Add a catalytic amount of piperidine. c. Heat the reaction mixture to reflux for several hours.

  • Monitoring: The reaction can be monitored by TLC.

  • Work-up: a. After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product. b. The solid product is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization.

Mechanistic Comparison and Influence of Fluorine

The two fluorine atoms in this compound exert a strong inductive electron-withdrawing effect. This has several key mechanistic implications:

  • Increased Acidity: The α-protons of this compound are more acidic than those of malonic acid, which should facilitate their removal by a base in the Knoevenagel condensation.

  • Stability of Intermediates: The difluoromethyl group can influence the stability of intermediates. For instance, in the decarboxylation, the electron-withdrawing nature of the fluorine atoms may affect the stability of the enol intermediate.

  • Reaction Rates: The inductive effect of fluorine can alter the electron density at the reaction centers, thereby influencing the rates of nucleophilic attack and other steps in the reaction mechanisms. A comparative kinetic study would be invaluable to quantify these effects.[6][7]

Conclusion

This compound is a versatile precursor for the synthesis of valuable gem-difluorinated compounds. Its primary reactions—decarboxylation, esterification, and Knoevenagel condensation—each offer a distinct synthetic route. While detailed comparative quantitative data remains an area for further investigation, the mechanistic principles outlined in this guide provide a solid foundation for researchers to select and optimize reaction conditions for their specific synthetic targets. The profound electronic influence of the fluorine substituents is a key factor to consider in all transformations involving this important building block.

References

A Comparative Guide to the Performance of Difluoromalonic Acid in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the introduction of fluorine atoms into organic molecules is a critical strategy for modulating their biological activity and physicochemical properties. Difluoromalonic acid and its derivatives, particularly diethyl 2,2-difluoromalonate, have emerged as valuable building blocks for the synthesis of gem-difluorinated compounds. This guide provides an objective comparison of the performance of this compound derivatives in various synthetic routes against their non-fluorinated counterparts and other alternative reagents, supported by experimental data and detailed protocols.

The gem-difluoroalkyl group (CF2) is a key motif in medicinal chemistry, often serving as a bioisostere for carbonyl groups or other functionalities. Its incorporation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound derivatives provide a versatile platform for introducing this important functional group.

Knoevenagel Condensation: A Comparative Analysis

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone. Diethyl malonate is a classic substrate for this reaction. This section compares its performance with its fluorinated analog, diethyl 2,2-difluoromalonate.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Diethyl Malonate and Diethyl 2,2-Difluoromalonate

EntryAldehydeActive Methylene CompoundCatalyst/SolventTime (h)Yield (%)Reference
1BenzaldehydeDiethyl malonatePiperidine/Pyridine11-1889-91Organic Syntheses
2Various Aromatic AldehydesDiethyl malonateImmobilized Gelatine/DMSO1285-90[2]
33-FormylchromoneDiethyl malonatePyridine-High[3]
4Benzaldehyde (hypothetical)Diethyl 2,2-difluoromalonatePiperidine/PyridineLongerLowerInferred

The strong electron-withdrawing nature of the two fluorine atoms in diethyl 2,2-difluoromalonate is expected to increase the acidity of the α-protons, potentially facilitating the initial deprotonation step. However, the resulting carbanion would be less nucleophilic, which could slow down the subsequent attack on the carbonyl carbon of the aldehyde. This could lead to longer reaction times or require harsher conditions to achieve comparable yields to diethyl malonate.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate

Materials:

  • Benzaldehyde (0.66 mole)

  • Diethyl malonate (0.63 mole)

  • Piperidine (2-7 mL, depending on the benzoic acid content of the benzaldehyde)

  • Benzoic acid (if pure benzaldehyde is used, add 2 g)

  • Benzene (300 mL)

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of diethyl malonate, benzaldehyde, piperidine, and 200 mL of benzene is refluxed vigorously in an oil bath at 130–140°C until no more water is collected (approximately 11–18 hours).

  • After cooling, 100 mL of benzene is added, and the solution is washed successively with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and 100 mL of a saturated solution of sodium bicarbonate.

  • The aqueous washings are extracted with a single 50-mL portion of benzene, and the extract is combined with the main organic layer.

  • The organic solution is dried over 30 g of anhydrous sodium sulfate.

  • Benzene is removed under reduced pressure on a steam bath.

  • The residue is distilled under reduced pressure to yield colorless diethyl benzalmalonate.

This protocol is adapted from Organic Syntheses.

Michael Addition: A Comparison of Nucleophilicity

The Michael addition is another crucial C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. The performance of diethyl malonate and its difluoro-derivative in this reaction is influenced by the nucleophilicity of the corresponding enolate.

Table 2: Michael Addition of Active Methylene Compounds to Chalcones

EntryMichael AcceptorMichael DonorCatalyst/SolventTime (h)Yield (%)Reference
1Chalcone derivativesDiethyl malonateKOt-Bu/CH2Cl23-472-94[4]
2Substituted ChalconeDiethyl malonateNickel-Sparteine Complex/Toluene580-91[5]
3Chalcone (hypothetical)Diethyl 2,2-difluoromalonateStronger Base/Harsher ConditionsLongerVariableInferred

Similar to the Knoevenagel condensation, the reduced nucleophilicity of the difluoromalonate enolate is expected to be a significant factor. While the increased acidity of the α-protons facilitates enolate formation, the subsequent nucleophilic attack on the Michael acceptor would be slower compared to the enolate of diethyl malonate. This might necessitate the use of stronger bases or longer reaction times to achieve comparable yields.

Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone Derivatives

Materials:

  • Chalcone derivative (1 mmol)

  • Diethyl malonate (1 mmol)

  • Potassium tert-butoxide (catalytic amount)

  • Dichloromethane (5 mL)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the chalcone derivative and diethyl malonate in dichloromethane at room temperature, a catalytic amount of potassium tert-butoxide is added.

  • The mixture is stirred for 3-4 hours.

  • The reaction mixture is extracted with dichloromethane, and the organic layer is washed with water and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.[4]

Synthesis of Heterocyclic Compounds: The Case of Barbiturates

Diethyl malonate is a key starting material in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of a disubstituted diethyl malonate with urea.

Table 3: Synthesis of Barbituric Acid from Diethyl Malonate and Urea

Starting MaterialReagentsSolventTime (h)Yield (%)Reference
Diethyl malonate1. Sodium ethoxide, 2. Alkyl halide (2 equiv.), 3. UreaEthanol7 (reflux)72-78[6]
Diethyl malonate1. Sodium butoxide, 2. Alkyl halide (2 equiv.), 3. Urea1-Butanol6 (reflux)30-40 (overall)[7]

The synthesis of barbiturates from diethyl 2,2-difluoromalonate would lead to 5,5-difluorobarbiturates. The reactivity of the difluorinated ester in the condensation with urea would likely be lower than its non-fluorinated counterpart due to the electronic effects of the fluorine atoms on the carbonyl carbons, making them less electrophilic.

Experimental Protocol: Synthesis of Barbituric Acid

Materials:

  • Sodium (0.5 gram atom)

  • Absolute ethanol (500 cc)

  • Diethyl malonate (0.5 mole)

  • Urea (0.5 mole)

  • Hot water (500 cc)

  • Hydrochloric acid

Procedure:

  • Sodium is dissolved in absolute ethanol in a round-bottomed flask fitted with a reflux condenser.

  • Diethyl malonate is added to the sodium ethoxide solution, followed by a solution of dry urea in hot absolute ethanol.

  • The mixture is refluxed for seven hours.

  • After the reaction, hot water is added, followed by enough hydrochloric acid to make the solution acidic.

  • The clear solution is filtered and cooled in an ice bath overnight.

  • The white product (barbituric acid) is collected by filtration, washed with cold water, and dried.[6]

Alternative Reagents for Difluoromethylation

While this compound derivatives are useful, other reagents are available for introducing the difluoromethyl group. A prominent example is the Ruppert-Prakash reagent (TMSCF3).

Table 4: Comparison of Difluoromethylating Agents

ReagentTypeAdvantagesDisadvantages
Diethyl 2,2-difluoromalonateNucleophilic (after deprotonation)Stable, easy to handle liquid.[8]Lower reactivity of the enolate.
Ruppert-Prakash Reagent (TMSCF3)Nucleophilic (source of CF3-)Highly versatile for trifluoromethylation and, via subsequent steps, difluoromethylation.[9][10]Requires activation with a fluoride source.
Diethyl bromodifluoromethylphosphonateDifluorocarbene precursorMild reaction conditions, environmentally benign byproducts.[8]Can be less selective.

The choice of reagent often depends on the specific substrate and the desired transformation. For instance, the Ruppert-Prakash reagent is widely used for the direct trifluoromethylation of carbonyl compounds, which can then be converted to difluoromethylated products.[10] Diethyl bromodifluoromethylphosphonate serves as an efficient precursor for difluorocarbene, which can then undergo cyclopropanation reactions.[8]

Visualizing the Synthetic Pathways

To better understand the logical flow of the synthetic routes discussed, the following diagrams have been generated using the DOT language.

Knoevenagel_Condensation Aldehyde Aldehyde/Ketone Adduct Aldol-type Adduct Aldehyde->Adduct Nucleophilic Attack + Enolate Active_Methylene Diethyl Malonate or Diethyl 2,2-Difluoromalonate Enolate Enolate Intermediate Active_Methylene->Enolate Deprotonation + Base Base Base (e.g., Piperidine) Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration

Caption: Knoevenagel Condensation Workflow.

Michael_Addition Michael_Acceptor α,β-Unsaturated Carbonyl (e.g., Chalcone) Product 1,5-Dicarbonyl Compound Michael_Acceptor->Product Conjugate Addition + Enolate Michael_Donor Diethyl Malonate or Diethyl 2,2-Difluoromalonate Enolate Enolate Michael_Donor->Enolate Deprotonation + Base Base Base (e.g., KOt-Bu) Enolate->Product

Caption: Michael Addition Pathway.

Barbiturate_Synthesis DEM Diethyl Malonate Disubstituted_DEM Disubstituted Diethyl Malonate DEM->Disubstituted_DEM Alkylation + NaOEt, RX NaOEt Sodium Ethoxide RX Alkyl Halide (2 equiv.) Urea Urea Barbiturate Barbiturate Urea->Barbiturate Disubstituted_DEM->Barbiturate Condensation + Urea

Caption: General Synthesis of Barbiturates.

Conclusion

This compound and its esters are indispensable reagents for the synthesis of gem-difluorinated compounds. While their reactivity can be attenuated compared to their non-fluorinated analogs in classic reactions like the Knoevenagel condensation and Michael addition due to the strong electron-withdrawing effects of the fluorine atoms, they provide a direct and valuable route to a key structural motif in medicinal chemistry. The choice between using a this compound derivative or an alternative difluoromethylating agent will depend on the specific synthetic target, the desired reaction pathway, and the required reaction conditions. The experimental protocols provided in this guide offer a starting point for researchers to explore and optimize these important transformations.

References

Safety Operating Guide

Proper Disposal of Difluoromalonic Acid: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of difluoromalonic acid in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

This compound is a corrosive organic compound that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Proper handling and disposal are crucial to mitigate these risks. This guide outlines the necessary precautions, step-by-step disposal procedures, and emergency measures.

I. Safety First: Essential Precautions

Before handling this compound, it is imperative to be familiar with its hazards. The compound is a white crystalline solid and is hygroscopic.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (nitrile rubber is a suitable option)

  • Chemical splash goggles and a face shield

  • A fully buttoned lab coat

  • Closed-toe shoes

Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₃H₂F₂O₄
Molecular Weight 140.04 g/mol
Appearance White crystalline solid
Boiling Point 315.83 °C at 760 mmHg
Flash Point 144.81 °C
Density 1.789 g/cm³
Solubility in Water Soluble

Source: iChemical, PubChem[1]

III. Disposal Procedures: A Step-by-Step Guide

Due to its halogenated nature, this compound waste must be treated as hazardous.[2][3] Do not dispose of it down the drain. The primary methods of disposal are through a licensed hazardous waste contractor or by in-lab neutralization of small quantities followed by appropriate disposal of the neutralized solution.

Option 1: Disposal via Licensed Contractor (Recommended)

This is the most straightforward and recommended method for disposal.

  • Segregation: Collect this compound waste in a dedicated, clearly labeled, and compatible container. A polyethylene container is a suitable choice.[4]

  • Labeling: Label the container as "Hazardous Waste: Halogenated Organic Acid (this compound)". Include the approximate concentration and quantity.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as bases and oxidizing agents.[4]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.

Option 2: In-Lab Neutralization of Small Quantities (For Experienced Personnel Only)

This procedure should only be performed by personnel experienced in handling hazardous chemicals and with a thorough understanding of the risks involved. The neutralization of this compound will generate fluoride salts.

Experimental Protocol: Neutralization with Calcium Hydroxide

This method is preferred as it results in the formation of calcium fluoride, which is poorly soluble in water, facilitating its separation.[2]

Materials:

  • This compound waste

  • Calcium hydroxide (Ca(OH)₂)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Ice bath

  • Deionized water

  • Appropriate filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Dilution: In a fume hood, slowly and cautiously add the this compound waste to a beaker containing a significant excess of cold deionized water (e.g., a 1:20 ratio of acid to water). The dilution process can generate heat, so perform this step slowly and with stirring. An ice bath can be used to control the temperature.

  • Preparation of Neutralizing Agent: Prepare a slurry of calcium hydroxide in water.

  • Neutralization: While stirring the diluted acid solution, slowly add the calcium hydroxide slurry in small portions. The reaction is exothermic, so control the rate of addition to prevent boiling or splashing.

  • Monitoring pH: Regularly monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding calcium hydroxide until the pH is neutral (between 6.0 and 8.0).

  • Precipitation: As the acid is neutralized, a white precipitate of calcium difluoromalonate and calcium fluoride will form.

  • Filtration: Once the neutralization is complete and the solution has cooled to room temperature, separate the solid precipitate by filtration.

  • Disposal of Precipitate: The collected solid waste, primarily calcium fluoride and calcium difluoromalonate, should be placed in a sealed, labeled container and disposed of as solid hazardous waste through a licensed contractor.

  • Disposal of Filtrate: The remaining aqueous solution (filtrate) should be tested for fluoride ion concentration if required by local regulations. If it meets the local discharge limits, it may be permissible to dispose of it down the drain with copious amounts of water. Otherwise, it should be collected as aqueous hazardous waste.

Experimental Protocol: Neutralization with Sodium Bicarbonate

This method uses a weaker base and produces a soluble salt, sodium difluoromalonate, and sodium fluoride. The reaction will produce carbon dioxide gas.[5][6]

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size, with sufficient headspace

  • Ice bath

  • Deionized water

Procedure:

  • Dilution: As with the calcium hydroxide method, dilute the this compound waste with a large volume of cold deionized water in a fume hood.

  • Neutralization: Slowly and in small portions, add sodium bicarbonate to the stirring diluted acid solution. Be prepared for vigorous foaming due to the evolution of carbon dioxide gas.[7][8] Ensure the reaction vessel is large enough to contain the foam.

  • Monitoring pH: Monitor the pH and continue adding sodium bicarbonate until the solution is neutral (pH 6.0-8.0).

  • Disposal of Solution: The resulting solution contains sodium difluoromalonate and sodium fluoride. This solution must be collected as halogenated aqueous hazardous waste and disposed of through a licensed contractor. Do not pour this solution down the drain.

IV. Mandatory Visualizations

The following diagrams illustrate the decision-making process for the disposal of this compound.

Disposal_Workflow start This compound Waste Generated decision_small_quantity Is it a small quantity for in-lab treatment? start->decision_small_quantity licensed_contractor Collect in a labeled, compatible container. Arrange for pickup by a licensed hazardous waste contractor. decision_small_quantity->licensed_contractor No in_lab_neutralization Proceed with In-Lab Neutralization Protocol decision_small_quantity->in_lab_neutralization Yes neutralization_method Choose Neutralization Method in_lab_neutralization->neutralization_method caoh2_method Calcium Hydroxide Neutralization neutralization_method->caoh2_method Preferred nahco3_method Sodium Bicarbonate Neutralization neutralization_method->nahco3_method caoh2_steps 1. Dilute Acid 2. Add Ca(OH)2 slurry slowly 3. Monitor pH to neutral 4. Filter precipitate caoh2_method->caoh2_steps nahco3_steps 1. Dilute Acid 2. Add NaHCO3 slowly (foaming) 3. Monitor pH to neutral nahco3_method->nahco3_steps solid_waste Dispose of solid precipitate as hazardous waste. caoh2_steps->solid_waste aqueous_waste_caoh2 Dispose of filtrate as aqueous hazardous waste (check local regulations). caoh2_steps->aqueous_waste_caoh2 aqueous_waste_nahco3 Collect neutralized solution as halogenated aqueous hazardous waste. nahco3_steps->aqueous_waste_nahco3

Caption: Decision workflow for the proper disposal of this compound.

V. Emergency Procedures

In the event of an accidental release or exposure, follow these procedures immediately:

  • Spill: For a small spill, cautiously neutralize the spill with a suitable agent like sodium bicarbonate or calcium carbonate, working from the outside in. Absorb the residue with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS office immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

By adhering to these guidelines, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluoromalonic acid
Reactant of Route 2
Difluoromalonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.